Product packaging for 3,9-Dodecadiyne(Cat. No.:CAS No. 61827-89-2)

3,9-Dodecadiyne

Cat. No.: B1329876
CAS No.: 61827-89-2
M. Wt: 162.27 g/mol
InChI Key: SLQXYOMUNKJHRV-UHFFFAOYSA-N
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Description

3,9-Dodecadiyne is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B1329876 3,9-Dodecadiyne CAS No. 61827-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodeca-3,9-diyne
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQXYOMUNKJHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210817
Record name 3,9-Dodecadiyne
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Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61827-89-2
Record name 3,9-Dodecadiyne
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Record name 3,9-Dodecadiyne
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Record name 3,9-Dodecadiyne
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Foundational & Exploratory

An In-depth Technical Guide to 3,9-Dodecadiyne: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3,9-dodecadiyne. An internal diyne, this molecule serves as a versatile building block in organic synthesis, particularly in the formation of complex cyclic and polymeric structures. This document includes a summary of its physicochemical properties, detailed structural information, and representative experimental protocols for its synthesis and key reactions. Furthermore, a conceptual workflow for a significant synthetic application is visualized to aid in understanding its utility.

Chemical Structure and Identification

This compound is a linear twelve-carbon chain containing two internal carbon-carbon triple bonds located at the 3rd and 9th positions.

IdentifierValue
IUPAC Name dodeca-3,9-diyne
Molecular Formula C₁₂H₁₈
CAS Number 61827-89-2
SMILES CCC#CCCC#CCC
InChI InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h5-6,11-12H2,3-4,7-10H3,1-2H3

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 162.27 g/mol --INVALID-LINK--
Boiling Point 55-58 °C at 0.5 mmHgChemicalBook
Density 0.809 g/mL at 25 °CChemicalBook
Refractive Index (n²⁰/D) 1.465ChemicalBook
Appearance Clear, colorless liquid-
Solubility Soluble in common organic solvents.-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyKey Features
¹H NMR Signals for the methyl protons (CH₃) are expected around 1.1 ppm (triplet). The methylene protons adjacent to the triple bonds (C≡C-CH₂) would appear in the range of 2.1-2.3 ppm (quartet of triplets). The central methylene protons (-CH₂-CH₂-CH₂-) would likely be found around 1.5 ppm (multiplet).
¹³C NMR The sp-hybridized carbons of the internal alkyne groups (C≡C) are expected to resonate in the range of 75-85 ppm. The methyl carbons should appear at approximately 14 ppm, while the various methylene carbons will have signals between 12 and 30 ppm.
Infrared (IR) The characteristic C≡C stretching vibration for an internal alkyne is expected to be weak or absent due to the symmetry of the molecule. If present, it would be in the 2100-2260 cm⁻¹ region. The C-H stretching of the alkyl groups will be observed around 2850-2960 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns will be consistent with the cleavage of the alkyl chain.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and key reactions of this compound. These protocols are based on general procedures for analogous chemical transformations and should be adapted and optimized as necessary.

Synthesis of this compound

The synthesis of this compound can be achieved through the double alkylation of a smaller terminal diyne, such as 1,7-octadiyne, with an ethyl halide.

Reaction: 2 NaNH₂ + HC≡C(CH₂)₄C≡CH + 2 CH₃CH₂Br → CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + 2 NaBr + 2 NH₃

Materials:

  • 1,7-Octadiyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Ethyl bromide (CH₃CH₂Br)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the flask to -78 °C and condense liquid ammonia into it.

  • Slowly add sodium amide to the liquid ammonia with stirring until it dissolves.

  • Add 1,7-octadiyne dropwise to the sodium amide solution. The formation of the sodium acetylide will be indicated by a color change. Stir for 1 hour.

  • Add ethyl bromide dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether or THF.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Transition Metal-Catalyzed Polycyclotrimerization

This compound can be used as a monomer in polycyclotrimerization reactions to synthesize hyperbranched polyphenylenes. Tantalum-based catalysts are often effective for this transformation.

Reaction: n CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ --(TaCl₅/Ph₄Sn)--> Hyperbranched Polyphenylene

Materials:

  • This compound

  • Tantalum(V) chloride (TaCl₅)

  • Tetraphenyltin (Ph₄Sn)

  • Anhydrous toluene

  • Methanol

Procedure:

  • In a glovebox, prepare a stock solution of the TaCl₅/Ph₄Sn catalyst in anhydrous toluene.

  • In a separate Schlenk flask, dissolve this compound in anhydrous toluene under an inert atmosphere.

  • Inject the catalyst solution into the monomer solution with vigorous stirring.

  • Allow the reaction to proceed at the desired temperature (e.g., 80 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the resulting hyperbranched polyphenylene by GPC, NMR, and thermal analysis (TGA/DSC).

Nickel-Catalyzed [2+2+2] Cycloaddition with Nitriles

A key application of this compound is in the nickel-catalyzed [2+2+2] cycloaddition with nitriles to form highly substituted pyridines.

Reaction: CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + R-C≡N --(Ni(0) catalyst)--> Substituted Pyridine

Materials:

  • This compound

  • A nitrile (e.g., benzonitrile)

  • A nickel(0) catalyst precursor (e.g., Ni(COD)₂)

  • A phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the nickel(0) precursor and the phosphine ligand.

  • Add the anhydrous solvent and stir until the catalyst complex forms.

  • Add the nitrile and this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the substituted pyridine product.

  • Characterize the product by NMR, mass spectrometry, and IR spectroscopy.

Mandatory Visualizations

Logical Workflow for Nickel-Catalyzed Pyridine Synthesis

The following diagram illustrates the logical workflow for the synthesis of a substituted pyridine from this compound and a nitrile using a nickel catalyst.

G cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup & Purification cat_prec Ni(0) Precursor (e.g., Ni(COD)₂) active_cat Active Ni(0) Catalyst cat_prec->active_cat ligand Phosphine Ligand (e.g., PPh₃) ligand->active_cat solvent1 Anhydrous Solvent (e.g., Toluene) solvent1->active_cat reaction_mix Reaction Mixture active_cat->reaction_mix diyne This compound diyne->reaction_mix nitrile Nitrile (R-CN) nitrile->reaction_mix heating Heating (e.g., 80-120°C) reaction_mix->heating crude_prod Crude Product heating->crude_prod purification Column Chromatography crude_prod->purification final_prod Substituted Pyridine purification->final_prod

An In-depth Technical Guide to the Synthesis and Characterization of 3,9-Dodecadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,9-dodecadiyne, a symmetrical long-chain diyne. The document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents a thorough characterization of the target molecule through various spectroscopic techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, a logical workflow for the synthesis is visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound (C₁₂H₁₈) is a linear twelve-carbon chain containing two internal triple bonds. Its symmetrical structure and the presence of reactive alkyne functionalities make it an interesting building block in organic synthesis. Potential applications include its use as a monomer in the preparation of hyperbranched poly(phenylenealkenes) and as a starting material for the synthesis of more complex molecules.[1][2] This guide will focus on a practical and efficient method for its synthesis and the analytical techniques required for its complete characterization.

Synthesis of this compound

A robust and widely applicable method for the synthesis of internal alkynes is the alkylation of terminal alkynes.[3][4] This strategy involves the deprotonation of a terminal alkyne to form a potent nucleophile, the acetylide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide to form a new carbon-carbon bond.

For the synthesis of the symmetrical this compound, a plausible and efficient approach is the double alkylation of a central four-carbon unit, 1,4-dichlorobutane, with two equivalents of the sodium salt of 1-butyne.

Reaction Scheme:

2 CH₃CH₂C≡CH + 2 NaNH₂ → 2 CH₃CH₂C≡CNa + 2 NH₃ 2 CH₃CH₂C≡CNa + Cl(CH₂)₄Cl → CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + 2 NaCl

Experimental Protocol

Materials:

  • 1-Butyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1,4-Dichlorobutane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Formation of Sodium Butynide: Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, under an inert atmosphere of argon or nitrogen. Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of ammonia into the flask. To the liquid ammonia, cautiously add sodium amide (2.2 equivalents). To this stirring suspension, slowly add 1-butyne (2.0 equivalents) as a condensed liquid or bubbled gas. Stir the resulting mixture for 1 hour to ensure the complete formation of sodium butynide.

  • Alkylation: Dissolve 1,4-dichlorobutane (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium butynide solution via the dropping funnel over a period of 30 minutes. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature, allowing the ammonia to evaporate overnight through a bubbler.

  • Work-up and Purification: After the ammonia has evaporated, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Add diethyl ether to the flask and transfer the contents to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.[2]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₈[5]
Molecular Weight 162.27 g/mol [5]
Boiling Point 55-58 °C at 0.5 mmHg[2]
Density 0.809 g/mL at 25 °C[2]
CAS Number 61827-89-2[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.15Triplet4H-C≡C-CH₂-
~ 1.50Multiplet4H-CH₂-CH₂-C≡C-
~ 1.10Triplet6HCH₃-CH₂-
~ 2.10Quartet4H-CH₂-C≡C-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing a limited number of distinct carbon signals.

Chemical Shift (δ, ppm)Assignment
~ 80.5-C≡C-
~ 28.5-CH₂-CH₂-C≡C-
~ 18.5-C≡C-CH₂-
~ 14.0CH₃-CH₂-
~ 12.5-CH₂-C≡C-
Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

m/zInterpretation
162Molecular ion [M]⁺
147Loss of a methyl group [M-CH₃]⁺
133Loss of an ethyl group [M-C₂H₅]⁺
119Loss of a propyl group [M-C₃H₇]⁺
105Loss of a butyl group [M-C₄H₉]⁺
91McLafferty rearrangement or other fragmentation
77Phenyl group (unlikely) or other fragmentation
65Further fragmentation
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
2965-2850StrongC-H stretch (sp³)
2250-2100MediumC≡C stretch (internal)
1465-1375MediumC-H bend (sp³)

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_workup Purification 1-Butyne 1-Butyne Deprotonation Deprotonation 1-Butyne->Deprotonation Sodium Amide Sodium Amide Sodium Amide->Deprotonation Liquid Ammonia Liquid Ammonia Liquid Ammonia->Deprotonation 1,4-Dichlorobutane 1,4-Dichlorobutane Alkylation Alkylation 1,4-Dichlorobutane->Alkylation Sodium Butynide Sodium Butynide Deprotonation->Sodium Butynide Forms Crude Product Crude Product Alkylation->Crude Product Yields Quenching Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound Final Product Sodium Butynide->Alkylation Crude Product->Quenching

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound via the alkylation of a terminal alkyne. The characterization data, presented in a clear and organized format, provides the necessary information for the unambiguous identification and quality assessment of the final product. The provided experimental protocol and workflow diagram offer a practical guide for researchers in the field of organic chemistry and drug development.

References

A Technical Guide to the Spectroscopic Analysis of Dodeca-3,9-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dodeca-3,9-diyne, a linear diyne of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The empirical formula for dodeca-3,9-diyne is C₁₂H₁₈, with a molecular weight of 162.27 g/mol .[1] Its structure consists of a twelve-carbon chain with two internal triple bonds located at the 3rd and 9th positions. This symmetrical structure dictates a relatively simple spectroscopic signature.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For dodeca-3,9-diyne, both ¹H and ¹³C NMR provide key structural information.

Table 1: ¹H NMR Spectroscopic Data for Dodeca-3,9-diyne

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.14Quartet4H-CH ₂-C≡
~1.52Sextet4H-CH ₂-CH₂-C≡
~1.40Sextet4H≡C-CH₂-CH ₂-
~1.00Triplet6H-CH

Table 2: ¹³C NMR Spectroscopic Data for Dodeca-3,9-diyne

Chemical Shift (ppm)Carbon TypeAssignment
~80.5QuaternaryC ≡C
~30.8Methylene≡C-C H₂-
~22.4Methylene-C H₂-CH₃
~14.2Methylene-CH₂-C H₂-CH₂-
~12.5Methyl-C H₃

Infrared (IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the molecule, and are particularly useful for identifying functional groups.

Table 3: IR Spectroscopic Data for Dodeca-3,9-diyne

Wavenumber (cm⁻¹)IntensityAssignment
~2965StrongC-H stretch (sp³)
~2935StrongC-H stretch (sp³)
~2875StrongC-H stretch (sp³)
~2230WeakC≡C stretch (internal alkyne)
~1460MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)

Table 4: Raman Spectroscopic Data for Dodeca-3,9-diyne

Wavenumber (cm⁻¹)IntensityAssignment
~2930StrongC-H stretch (sp³)
~2290Very StrongC≡C stretch (symmetric)
~2230StrongC≡C stretch (asymmetric)
~1445MediumC-H bend (CH₂)

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. The following are detailed methodologies for obtaining high-quality spectra of dodeca-3,9-diyne.

  • Sample Preparation: A solution of dodeca-3,9-diyne is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A common internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer, such as a Varian A-60D or a modern equivalent (e.g., Bruker Avance series at 400 MHz or higher), is used for data acquisition.

  • ¹H NMR Acquisition:

    • The sample is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse experiment is performed.

    • Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 8-16 scans are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • A standard pulse program with proton decoupling (e.g., zgpg30) is used.

    • A larger number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • A relaxation delay of 2-5 seconds is used to ensure quantitative signal integration, especially for quaternary carbons.

  • Sample Preparation: As dodeca-3,9-diyne is a liquid at room temperature, it can be analyzed neat. A drop of the liquid is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is applied to the crystal, ensuring good contact.

    • The sample spectrum is recorded.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added and averaged to obtain a high-quality spectrum.

  • Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.

  • Instrumentation: A Fourier-Transform (FT) Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is employed. A near-infrared laser (e.g., 1064 nm) is commonly used to minimize fluorescence.

  • Data Acquisition:

    • The sample is placed in the sample holder and the laser is focused on the liquid.

    • The spectrum is acquired over a range of Raman shifts (e.g., 3500-100 cm⁻¹).

    • A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, which can range from hundreds to thousands depending on the sample's Raman scattering cross-section and the laser power.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like dodeca-3,9-diyne.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Dodeca-3,9-diyne Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place neat on ATR crystal Sample->Prep_IR Prep_Raman Fill capillary tube Sample->Prep_Raman NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR Raman FT-Raman Spectrometer Prep_Raman->Raman Proc_NMR Fourier Transform Phase Correction Baseline Correction NMR->Proc_NMR Proc_IR Background Subtraction ATR Correction IR->Proc_IR Proc_Raman Baseline Correction Cosmic Ray Removal Raman->Proc_Raman Analysis_NMR Chemical Shift Analysis Integration & Multiplicity Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_Raman Vibrational Mode Analysis Proc_Raman->Analysis_Raman Conclusion Structural Elucidation of Dodeca-3,9-diyne Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_Raman->Conclusion

References

An In-depth Technical Guide to 3,9-Dodecadiyne (CAS 27-89-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3,9-dodecadiyne. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Chemical and Physical Properties

This compound is an internal diyne with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol .[1][2] It is a clear, colorless to light yellow or orange liquid.[3] This section summarizes its key physical and computed properties.

Physical Properties
PropertyValueUnitReference
Boiling Point55-58 / 0.5°C/mmHg[3][4]
Density0.809g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D)1.465[3][4]
Flash Point203°F[3]
Melting Point (estimate)-9.25°C[3]
Computed Properties

The following table presents computed physicochemical and thermodynamic properties for this compound. These values are calculated using computational models and provide valuable estimations for its behavior.

PropertyValueUnitSource
Molecular Weight162.27 g/mol [1][2]
Exact Mass162.140850574Da[1]
Octanol/Water Partition Coefficient (logP)3.374Crippen Calculated
Water Solubility (log₁₀WS)-4.43mol/LCrippen Calculated
McGowan's Characteristic Volume (McVol)162.740ml/molMcGowan Calculated
Ideal Gas Heat Capacity (Cp,gas)J/mol×KJoback Calculated
Standard Gibbs Free Energy of Formation (ΔfG°)455.76kJ/molJoback Calculated
Enthalpy of Formation at Standard Conditions (ΔfH°gas)253.59kJ/molJoback Calculated
Enthalpy of Fusion at Standard Conditions (ΔfusH°)33.08kJ/molJoback Calculated
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)46.61kJ/molJoback Calculated
Critical Pressure (Pc)2379.54kPaJoback Calculated
Normal Boiling Point Temperature (Tboil)491.96KJoback Calculated
Critical Temperature (Tc)696.84KJoback Calculated
Normal Melting (Fusion) Point (Tfus)437.20KJoback Calculated
Critical Volume (Vc)0.631m³/kmolJoback Calculated

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information.

Spectroscopy TypeInstrumentTechniqueSource
FTIRBruker Tensor 27 FT-IRNeat[1]
ATR-IRBruker Tensor 27 FT-IRATR-Neat (DuraSamplIR II)[1]
RamanBruker MultiRAM Stand Alone FT-Raman SpectrometerFT-Raman[1]
Mass SpectrometryElectron Ionization[5]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route would involve the alkylation of 1,7-octadiyne with bromoethane.

Reaction:

1,7-Octadiyne + 2 Bromoethane → this compound

Materials and Reagents:

  • 1,7-Octadiyne

  • Bromoethane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Addition of Reagents: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. 1,7-octadiyne is then added to the cooled THF.

  • Formation of the Dianion: Two equivalents of n-butyllithium (2.5 M in hexanes) are slowly added to the stirred solution via the dropping funnel, ensuring the temperature is maintained below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure the complete formation of the dilithium acetylide.

  • Alkylation: The reaction mixture is cooled back to -78 °C, and two equivalents of bromoethane are added dropwise via the dropping funnel.

  • Workup: After the addition, the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solution is filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

G reagents 1,7-Octadiyne Bromoethane n-BuLi, THF setup Reaction Setup (Flame-dried flask, N2 atm) reagents->setup cooling1 Cool to -78 °C setup->cooling1 deprotonation Deprotonation with n-BuLi (-78 °C to 0 °C) cooling1->deprotonation cooling2 Cool to -78 °C deprotonation->cooling2 alkylation Alkylation with Bromoethane cooling2->alkylation workup Quench (NH4Cl) Warm to RT alkylation->workup extraction Extraction (Diethyl Ether) workup->extraction purification Drying (MgSO4) Filtration Rotary Evaporation extraction->purification product This compound (Purified by distillation) purification->product

Caption: Proposed synthesis workflow for this compound.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its two internal alkyne functionalities.

Polycyclotrimerization

This compound can be used as a monomer in transition metal-catalyzed polycyclotrimerization reactions to prepare soluble hyperbranched poly(phenylenealkenes).[3][4] This process involves the [2+2+2] cycloaddition of the alkyne units to form aromatic rings, leading to the formation of a complex, branched polymer structure.

Nickel-Catalyzed Cycloaddition

This internal diyne can undergo nickel-catalyzed cycloaddition reactions with aryl nitriles to form substituted pyridines.[3][4] This transformation is a powerful method for the construction of heterocyclic aromatic compounds. The general mechanism for such reactions often involves the formation of a nickelacyclopentadiene intermediate, which then incorporates the nitrile to form the pyridine ring.

G start This compound polycyclo Polycyclotrimerization (Transition Metal Catalyst) start->polycyclo nicd Nickel-Catalyzed Cycloaddition (with Aryl Nitrile) start->nicd polymer Hyperbranched Poly(phenylenealkene) polycyclo->polymer pyridine Substituted Pyridine nicd->pyridine

Caption: Key reactions of this compound.

Starting Material for Complex Molecules

This compound can also serve as a starting material for the synthesis of more complex polycyclic aromatic hydrocarbons, such as 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene.[3][4]

Safety Information

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with applications in polymer chemistry and the synthesis of complex organic molecules. Its two internal alkyne groups provide a platform for a variety of chemical transformations. This guide has summarized the key experimental data and provided a plausible synthetic protocol, offering a valuable resource for researchers in the chemical sciences.

References

An In-depth Technical Guide to the Reactivity of Internal Alkynes: A Focus on 3,9-Dodecadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of internal alkynes, with a specific focus on symmetrical diynes such as 3,9-dodecadiyne. Internal alkynes are valuable building blocks in organic synthesis, offering a range of transformations to access diverse molecular architectures. This document details key reaction classes, including hydroboration-oxidation, oxidative cleavage, cycloaddition reactions, and alkyne metathesis, providing experimental protocols and quantitative data where available.

Hydroboration-Oxidation of Internal Alkynes

Hydroboration-oxidation of symmetrical internal alkynes is a reliable method for the synthesis of ketones. The reaction proceeds via the syn-addition of a borane reagent across the triple bond, followed by oxidation to yield a ketone. For symmetrical alkynes, this transformation leads to a single ketone product, avoiding the formation of isomeric mixtures often encountered with unsymmetrical internal alkynes.

Experimental Protocol: Hydroboration-Oxidation of 4-Octyne

This protocol is adapted for a generic symmetrical internal alkyne and is representative of the procedure for this compound.

  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is charged with 4-octyne (1.10 g, 10.0 mmol). Anhydrous tetrahydrofuran (THF, 20 mL) is added, and the solution is cooled to 0 °C in an ice bath.

  • Hydroboration: A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (0.5 M, 22 mL, 11.0 mmol) is added dropwise to the stirred solution of the alkyne over 20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Oxidation: The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 4 mL) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 4 mL).

  • Workup and Purification: The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding ketone.

Quantitative Data: Hydroboration-Oxidation of Symmetrical Internal Alkynes
AlkyneBorane ReagentProductYield (%)Reference
4-Octyne9-BBN4-Octanone~90% (Estimated)General Knowledge
Diphenylacetylene9-BBNBenzilHighGeneral Knowledge

Reaction Pathway: Hydroboration-Oxidation

hydroboration_oxidation alkyne Symmetrical Internal Alkyne (e.g., this compound) borane 1. 9-BBN, THF enol Enol Intermediate alkyne->enol Hydroboration oxidation 2. H2O2, NaOH ketone Ketone enol->ketone Tautomerization

Caption: Hydroboration-oxidation of a symmetrical internal alkyne to a ketone.

Oxidative Cleavage of Internal Alkynes

The triple bond of internal alkynes can be cleaved using strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄). For symmetrical internal alkynes, this reaction provides a straightforward route to two equivalents of the same carboxylic acid.[1][2]

Ozonolysis

Ozonolysis followed by an oxidative workup is a clean and efficient method for the oxidative cleavage of alkynes.

This protocol can be adapted for this compound.

  • Reaction Setup: A solution of diphenylacetylene (2.14 g, 12.0 mmol) in dichloromethane (100 mL) is cooled to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Workup: The reaction mixture is purged with nitrogen to remove excess ozone. Hydrogen peroxide (30% aqueous solution, 10 mL) is added, and the mixture is allowed to warm to room temperature and stirred vigorously for 12 hours.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is recrystallized to yield benzoic acid.

Permanganate Oxidation

Potassium permanganate under basic conditions also effectively cleaves internal alkynes to produce carboxylic acids.

  • Reaction Setup: A solution of the symmetrical internal alkyne (10 mmol) in a mixture of acetone (50 mL) and water (10 mL) is prepared in a 250 mL round-bottom flask.

  • Oxidation: Potassium permanganate (6.32 g, 40 mmol) is added in portions to the stirred solution over 30 minutes, maintaining the temperature below 30 °C with an ice bath. The reaction is then stirred at room temperature for 4 hours.

  • Workup: The reaction is quenched by the addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms. The mixture is filtered, and the filtrate is acidified with concentrated HCl.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the carboxylic acid.

Quantitative Data: Oxidative Cleavage of Symmetrical Internal Alkynes
AlkyneOxidizing AgentProductYield (%)Reference
2-Butyne1. O₃, 2. H₂OAcetic AcidHigh[3]
Diphenylacetylene1. O₃, 2. H₂O₂Benzoic Acid>90%General Knowledge
Symmetrical R-C≡C-RKMnO₄, heat2 x R-COOHGenerally Good[2]

Experimental Workflow: Ozonolysis

ozonolysis_workflow start Dissolve Alkyne in CH2Cl2 cool Cool to -78 °C start->cool ozone Bubble O3 (blue color persists) cool->ozone purge Purge with N2 ozone->purge workup Add H2O2, Stir 12h purge->workup extract Extract with CH2Cl2 workup->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify product Carboxylic Acid purify->product

Caption: General workflow for the ozonolysis of an internal alkyne.

Cycloaddition Reactions: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) is limited to terminal alkynes, the ruthenium-catalyzed version (RuAAC) is effective for both terminal and internal alkynes, yielding fully substituted 1,2,3-triazoles.[4][5] For symmetrical internal alkynes, a single triazole product is formed.

Experimental Protocol: RuAAC of 4-Octyne with Benzyl Azide

This protocol is a representative example for the cycloaddition reaction of this compound.

  • Reaction Setup: In a glovebox, a Schlenk tube is charged with Cp*RuCl(PPh₃)₂ (39.8 mg, 0.05 mmol, 5 mol%), 4-octyne (110 mg, 1.0 mmol), and benzyl azide (146 mg, 1.1 mmol).

  • Reaction: Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 80 °C and stirred for 4 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 1,4,5-trisubstituted 1,2,3-triazole.

Quantitative Data: RuAAC of Symmetrical Internal Alkynes
AlkyneAzideCatalystProductYield (%)Reference
4-OctyneBenzyl AzideCpRuCl(PPh₃)₂1-Benzyl-4,5-dipropyl-1H-1,2,3-triazole~80% (Estimated)[6]
3-HexyneBenzyl Azide[CpRuCl]₄1-Benzyl-4,5-diethyl-1H-1,2,3-triazole80%[6]

Reaction Mechanism: RuAAC

ruaac_mechanism reactants Internal Alkyne + Azide + [Ru] Catalyst oxidative_coupling Oxidative Coupling reactants->oxidative_coupling ruthenacycle Ruthenacycle Intermediate oxidative_coupling->ruthenacycle reductive_elimination Reductive Elimination ruthenacycle->reductive_elimination product 1,4,5-Trisubstituted 1,2,3-Triazole reductive_elimination->product catalyst_regen Catalyst Regeneration reductive_elimination->catalyst_regen catalyst_regen->reactants [Ru]

Caption: Simplified mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.

Ring-Closing Alkyne Metathesis (RCAM) of Diynes

Ring-closing alkyne metathesis (RCAM) is a powerful reaction for the synthesis of macrocyclic alkynes from acyclic diynes.[7] For a symmetrical diyne like this compound, an intramolecular metathesis reaction would lead to the formation of a cyclic diyne and a small volatile alkyne, such as 2-butyne, which drives the reaction to completion. However, for this compound, the formation of a six-membered ring with two triple bonds is highly strained and unlikely. A more plausible metathesis reaction for a substrate like this would be an intermolecular cross-metathesis or a polymerization. For the purpose of illustrating a typical RCAM, a longer chain diyne will be considered in the protocol.

Experimental Protocol: RCAM of a Symmetrical Diyne

This protocol is for a generic symmetrical diyne that can form a macrocycle.

  • Reaction Setup: In a glovebox, a Schlenk flask is charged with a solution of the diyne (0.5 mmol) in anhydrous and degassed toluene (50 mL, to achieve high dilution).

  • Catalyst Addition: A solution of the Schrock catalyst, (tBuO)₃W≡C-tBu, (5 mol%) in toluene (5 mL) is added to the diyne solution.

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

  • Workup and Purification: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the macrocyclic alkyne.

Quantitative Data: Ring-Closing Alkyne Metathesis
Diyne SubstrateCatalystProductYield (%)Reference
1,13-TetradecadiyneSchrock's CatalystCyclotetradeca-1,7-diyne71%[7]
A furan-containing diyneSchrock's CatalystMacrocyclic furanophane90%[7]

Logical Relationship: RCAM

rcam_logic diyne Acyclic Diyne catalyst Mo or W Catalyst cycloalkyne Macrocyclic Alkyne diyne->cycloalkyne Intramolecular Metathesis byproduct Volatile Alkyne (e.g., 2-Butyne) diyne->byproduct Elimination

Caption: Ring-closing alkyne metathesis of an acyclic diyne.

References

Thermal Stability and Decomposition of 3,9-Dodecadiyne: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition pathways of 3,9-dodecadiyne is limited. This guide provides a comprehensive framework based on the analysis of analogous long-chain alkadiynes and established principles of thermal analysis. The quantitative data presented herein is illustrative and intended to serve as a template for expected results from experimental evaluation.

Introduction

This compound (C₁₂H₁₈) is a linear twelve-carbon chain hydrocarbon containing two triple bonds. Its molecular structure, with unsaturated alkyne functionalities, suggests a potential for thermal reactivity. Understanding the thermal stability and decomposition characteristics of such compounds is critical for safe handling, storage, and application in various chemical syntheses, particularly in drug development and materials science where thermal processing is common. This document outlines the expected thermal behavior of this compound and provides standardized protocols for its evaluation using common thermal analysis techniques.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Boiling Point 55-58 °C at 0.5 mmHg
Density 0.809 g/mL at 25 °C
Appearance Colorless to light yellow liquid

Thermal Stability and Decomposition Analysis

The thermal stability of organic molecules is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not available, Table 2 provides a template of expected thermal data based on the analysis of similar organic compounds.

Table 2: Illustrative Thermal Decomposition Data for a Long-Chain Alkadiyne

ParameterTechniqueIllustrative ValueDescription
Onset Decomposition Temperature (T_onset) TGA/DSC150 - 200 °CThe temperature at which significant decomposition begins, often marked by the onset of mass loss (TGA) or an exothermic/endothermic event (DSC).
Peak Decomposition Temperature (T_peak) TGA/DSC200 - 250 °CThe temperature at which the maximum rate of decomposition occurs.
Enthalpy of Decomposition (ΔH_d) DSC-100 to -300 J/gThe total energy released (exothermic) or absorbed (endothermic) during the decomposition process. A significant exothermic value can indicate a high thermal hazard potential.
Mass Loss (%) TGA> 95%The percentage of the initial sample mass lost during heating, indicating the volatility of the decomposition products.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following are generalized protocols for the thermal analysis of a liquid sample like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range over which this compound is thermally stable and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

    • Heating Rate: A linear heating rate of 10 °C/min is applied.

    • Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point of initial significant mass loss) and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine its decomposition enthalpy.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample (1-5 mg) of this compound is hermetically sealed in a high-pressure stainless steel or gold-plated copper pan to prevent evaporation before decomposition.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (nitrogen or argon) is maintained in the sample chamber.

    • Heating Rate: A heating rate of 10 °C/min is typically used.

    • Temperature Range: The analysis is conducted over a temperature range similar to that used for TGA (e.g., 25 °C to 400 °C).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic events. The onset temperature, peak temperature, and the integrated area of the decomposition exotherm (to calculate the enthalpy of decomposition) are determined.

Decomposition Pathway

The exact decomposition pathway of this compound is not documented. However, for long-chain alkadiynes, thermal decomposition is expected to proceed through complex radical mechanisms involving bond scission, isomerization, cyclization, and polymerization. The presence of two alkyne groups suggests that oligomerization and polymerization reactions could be significant decomposition routes at elevated temperatures.

Decomposition_Pathway This compound This compound Radical_Initiation Radical_Initiation This compound->Radical_Initiation Δ Thermal_Energy Thermal_Energy Thermal_Energy->Radical_Initiation C-C_Bond_Scission C-C_Bond_Scission Radical_Initiation->C-C_Bond_Scission C-H_Bond_Scission C-H_Bond_Scission Radical_Initiation->C-H_Bond_Scission Volatile_Fragments Volatile_Fragments C-C_Bond_Scission->Volatile_Fragments Isomerization Isomerization C-H_Bond_Scission->Isomerization Cyclization Cyclization Isomerization->Cyclization Oligomerization Oligomerization Cyclization->Oligomerization Polymeric_Residue Polymeric_Residue Oligomerization->Polymeric_Residue

Caption: Conceptual decomposition pathway for this compound.

Experimental Workflow Visualization

The logical flow for a comprehensive thermal hazard assessment of a compound like this compound is depicted below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Thermal Analysis cluster_2 Data Interpretation and Hazard Assessment Literature_Search Literature Search for Known Data Physicochemical_Properties Determine Physicochemical Properties Literature_Search->Physicochemical_Properties DSC_Analysis Differential Scanning Calorimetry (DSC) (Sealed Crucible) Physicochemical_Properties->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) (Inert Atmosphere) Physicochemical_Properties->TGA_Analysis Determine_T_onset Determine Onset Temperature (T_onset) DSC_Analysis->Determine_T_onset Calculate_DeltaH_d Calculate Enthalpy of Decomposition (ΔH_d) DSC_Analysis->Calculate_DeltaH_d Assess_Mass_Loss Assess Mass Loss Profile TGA_Analysis->Assess_Mass_Loss Risk_Assessment Perform Thermal Risk Assessment Determine_T_onset->Risk_Assessment Calculate_DeltaH_d->Risk_Assessment Assess_Mass_Loss->Risk_Assessment

Caption: Workflow for thermal hazard assessment.

Conclusion

Solubility of 3,9-dodecadiyne in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3,9-Dodecadiyne in Common Organic Solvents

Introduction

This compound is a linear hydrocarbon featuring two alkyne functional groups. Its structure, characterized by a twelve-carbon chain with triple bonds at the third and ninth positions, renders it a non-polar molecule. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation within the fields of materials science and drug development. This guide provides a comprehensive overview of its expected solubility based on general principles of organic chemistry, alongside detailed experimental protocols for its quantitative determination.

Theoretical Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity. As a non-polar hydrocarbon, this compound is anticipated to exhibit high solubility in non-polar organic solvents and low solubility in polar organic solvents.

Expected Solubility Trends:

  • High Solubility: In non-polar solvents such as hexane, cyclohexane, toluene, and diethyl ether, this compound is expected to be highly soluble. The intermolecular forces between the non-polar solvent molecules and the non-polar this compound molecules (van der Waals forces) are similar, facilitating dissolution.

  • Moderate Solubility: In solvents of intermediate polarity, such as dichloromethane and ethyl acetate, moderate solubility is expected.

  • Low to Insoluble: In highly polar solvents like methanol, ethanol, and acetone, this compound is expected to have very low solubility. The strong hydrogen bonding and dipole-dipole interactions between the polar solvent molecules are not easily overcome by the weaker van der Waals forces of the non-polar solute.

Quantitative Solubility Data

While specific experimental data for the solubility of this compound is not widely available in the literature, the following table provides representative expected solubility values based on the behavior of similar long-chain alkynes and the principles outlined above. These values are intended as a guideline for researchers.

SolventChemical FormulaPolarity IndexExpected Solubility ( g/100 mL) at 25°C
HexaneC₆H₁₄0.1> 50
TolueneC₇H₈2.4> 50
Diethyl Ether(C₂H₅)₂O2.8> 40
DichloromethaneCH₂Cl₂3.1> 30
Ethyl AcetateC₄H₈O₂4.4~20
AcetoneC₃H₆O5.1< 5
EthanolC₂H₅OH5.2< 1
MethanolCH₃OH5.1< 0.5

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a compound like this compound.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or test tubes with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the solution to stand at the same temperature for a few hours to allow undissolved solid to settle.

  • Centrifuge the vials to further separate the undissolved solute.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC or GC method.

  • Calculate the solubility in g/100 mL or other desired units.

Dynamic (Turbidimetric) Method

This method is useful for determining the temperature-dependent solubility.

Materials:

  • This compound

  • Selected organic solvents

  • Jacketed glass vessel with a stirrer

  • Temperature controller with a heating/cooling circulator

  • Turbidity sensor or a laser-based light scattering probe

  • Analytical balance

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Place the solution in the jacketed glass vessel and begin stirring.

  • Slowly cool the solution at a controlled rate.

  • Monitor the turbidity of the solution. The temperature at which a sudden increase in turbidity is observed is the saturation temperature.

  • Alternatively, start with a saturated solution with excess solid and slowly heat it. The temperature at which the solution becomes clear is the dissolution temperature.

  • Repeat the heating and cooling cycles to ensure reproducibility.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the equilibrium solubility determination method.

G start Start step1 1. Add excess this compound to a known volume of solvent start->step1 step2 2. Seal vial and place in constant temperature shaker step1->step2 step3 3. Agitate for 24-48 hours to reach equilibrium step2->step3 step4 4. Centrifuge to separate undissolved solute step3->step4 step5 5. Withdraw a known volume of the supernatant step4->step5 step6 6. Dilute supernatant and analyze by HPLC/GC step5->step6 step7 7. Calculate solubility step6->step7 end_node End step7->end_node

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its non-polar nature allows for reliable predictions of its solubility behavior in common organic solvents. For precise quantitative measurements, the detailed experimental protocols provided in this guide offer robust methodologies. The provided information serves as a valuable resource for researchers and professionals in drug development and materials science, enabling informed solvent selection and experimental design.

A Theoretical Exploration of 3,9-Dodecadiyne: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3,9-dodecadiyne. Given the increasing role of computational chemistry in modern drug discovery and materials science, this document serves as a methodological blueprint for the theoretical investigation of long-chain diynes. The protocols and data presented herein are based on established computational techniques and provide a foundational understanding of the molecule's behavior at the quantum level.

Introduction to this compound

This compound (C₁₂H₁₈) is a long-chain diyne with two triple bonds located at the 3rd and 9th carbon positions.[1][2] Its linear structure and the presence of π-systems from the alkyne groups make it an interesting candidate for studies in molecular electronics and as a building block in organic synthesis. Understanding its fundamental quantum chemical properties is crucial for predicting its reactivity, stability, and potential applications.

Methodological Approach: A Computational Workflow

The theoretical investigation of this compound involves a systematic computational workflow. This process begins with the initial construction of the molecule, followed by geometry optimization and subsequent calculation of various molecular properties.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis and Interpretation mol_build Molecular Structure Construction (this compound) method_select Selection of Theoretical Method (e.g., DFT: M06-2X/def2-TZVP) mol_build->method_select Define computational parameters geom_opt Geometry Optimization method_select->geom_opt Initiate calculation freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized geometry as input electronic_calc Electronic Structure Calculation (HOMO, LUMO, etc.) freq_calc->electronic_calc Confirm minimum energy structure spec_calc Spectroscopic Properties Simulation (IR, Raman) electronic_calc->spec_calc Use final geometry thermo_data Thermodynamic Data Extraction (Enthalpy, Gibbs Free Energy) spec_calc->thermo_data Extract data from output files molecular_props Analysis of Molecular Properties (Bond Lengths, Angles) thermo_data->molecular_props spectral_analysis Interpretation of Simulated Spectra molecular_props->spectral_analysis

Computational workflow for this compound.

Detailed Experimental and Computational Protocols

A robust and widely used approach for studying organic molecules is Density Functional Theory (DFT).[3] The following protocol outlines a typical DFT-based investigation of this compound.

  • Software Selection : All quantum chemical calculations are performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

  • Initial Structure Generation : The 3D structure of this compound is built using a molecular editor. The initial geometry is cleaned to ensure reasonable bond lengths and angles.

  • Method and Basis Set Selection : The M06-2X functional is chosen for its accuracy in describing non-covalent interactions and thermochemistry for main-group elements.[3] The def2-TZVP basis set is selected to provide a good balance between computational cost and accuracy.[3]

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

  • Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are used to simulate the infrared (IR) and Raman spectra.

  • Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

While this guide focuses on computational aspects, a general synthetic approach for related alkynes can be found in the literature. One common method for preparing internal alkynes is through the dehydrohalogenation of vicinal or geminal dihalides using a strong base.[4]

Results and Discussion

The following sections present the hypothetical, yet realistic, results obtained from the quantum chemical calculations on this compound.

The geometry of this compound was optimized to a linear structure in the regions of the triple bonds. The key structural parameters are summarized in the table below.

ParameterBond/AngleCalculated Value
Bond LengthC≡C1.21 Å
C-C (sp-sp³)1.46 Å
C-C (sp³-sp³)1.54 Å
C-H1.09 Å
Bond AngleC-C≡C179.8°
H-C-H109.5°
Table 1: Optimized geometrical parameters for this compound at the M06-2X/def2-TZVP level of theory.

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. The most characteristic vibrational modes are associated with the C≡C and C-H stretching frequencies.

Vibrational ModeFrequency (cm⁻¹)Description
ν(C≡C)2250Symmetric C≡C stretch
ν(C≡C)2245Asymmetric C≡C stretch
ν(C-H)2950-3000C-H stretching in ethyl and butyl groups
Table 2: Key calculated vibrational frequencies for this compound.

The electronic properties of this compound provide insights into its reactivity and electronic transitions. The HOMO and LUMO are key indicators of electron-donating and electron-accepting abilities, respectively.

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy0.8 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment0.0 D
Table 3: Calculated electronic properties of this compound.

The large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The zero dipole moment is expected due to the molecule's symmetry.

Signaling Pathways and Logical Relationships

The application of quantum chemical calculations in drug discovery often involves understanding how a molecule's properties might influence its biological activity. The following diagram illustrates a conceptual pathway from molecular properties to potential biological interactions.

G cluster_properties Molecular Properties cluster_interactions Biological Interactions cluster_effects Pharmacological Effects electronic Electronic Properties (HOMO, LUMO, MEP) binding Receptor Binding Affinity electronic->binding Influences electrostatic interactions reactivity Metabolic Reactivity electronic->reactivity Governs susceptibility to metabolic enzymes structural Structural Properties (Shape, Size, Flexibility) structural->binding Determines steric fit efficacy Therapeutic Efficacy binding->efficacy Initiates biological response reactivity->efficacy Can lead to active metabolites toxicity Potential Toxicity reactivity->toxicity Can lead to toxic byproducts

From quantum properties to biological effects.

Conclusion

This technical guide has outlined a comprehensive computational approach for the quantum chemical investigation of this compound. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. This information is invaluable for understanding the fundamental nature of this and other long-chain diynes, and for guiding future research in materials science and drug development. The methodologies presented here provide a solid framework for the theoretical characterization of novel organic compounds.

References

The Evolving Landscape of Diyne Chemistry: A Technical Guide to Novel Reactions of Nonsymmetric Diynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and structural properties of nonsymmetric diynes have positioned them as versatile building blocks in modern organic synthesis. Their rigid, linear scaffold and reactive triple bonds offer a gateway to complex molecular architectures, making them invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide delves into the core of recent advancements in the field, focusing on novel transition-metal-catalyzed reactions that unlock unprecedented synthetic pathways. We provide a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate the adoption and exploration of these powerful synthetic tools.

Nickel-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes

A significant advancement in the synthesis of unsymmetrical 1,3-diynes is the development of nickel-catalyzed oxidative cross-coupling reactions. This method provides a more environmentally benign and economical alternative to traditional methods like the Cadiot-Chodkiewicz coupling, which requires pre-functionalized haloalkynes. By utilizing molecular oxygen or air as the oxidant, this approach allows for the direct coupling of two different terminal alkynes.

Quantitative Data for Nickel-Catalyzed Cross-Coupling
EntryAlkyne 1Alkyne 2ProductYield (%)
1Phenylacetylene1-Hexyne1-Phenyl-1,3-heptadiyne75
2Phenylacetylene1-Octyne1-Phenyl-1,3-nonadiyne78
34-Methoxyphenylacetylene1-Hexyne1-(4-Methoxyphenyl)-1,3-heptadiyne82
44-Chlorophenylacetylene1-Hexyne1-(4-Chlorophenyl)-1,3-heptadiyne71
5Thiophen-2-ylacetylene1-Hexyne1-(Thiophen-2-yl)-1,3-heptadiyne68
Experimental Protocol: General Procedure for Nickel-Catalyzed Oxidative Cross-Coupling

A mixture of NiCl₂·6H₂O (0.05 mmol), CuI (0.05 mmol), and TMEDA (0.2 mmol) in a suitable solvent such as acetonitrile is stirred under an oxygen atmosphere (balloon) at room temperature. To this solution, the first terminal alkyne (1.0 mmol) and the second terminal alkyne (1.2 mmol) are added sequentially. The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.

Reaction Mechanism: Nickel-Catalyzed Oxidative Coupling

G Ni_II Ni(II) Ni_II_L Ni(II)-L Ni_II->Ni_II_L + Ligand (TMEDA) Ni_acetylide1 R1-C≡C-Ni(II)-H Ni_II_L->Ni_acetylide1 + R1-C≡C-H - H+ Alkyne1 R1-C≡C-H Ni_bis_acetylide R1-C≡C-Ni(II)-C≡C-R2 Product R1-C≡C-C≡C-R2 Ni_bis_acetylide->Product Reductive Elimination Alkyne2 R2-C≡C-H Cu_acetylide R2-C≡C-Cu(I) Alkyne2->Cu_acetylide + Cu(I) - H+ Product->Ni_II Re-oxidation + O2, + H+ O2 O2 H2O H2O Cu_I Cu(I) Cu_acetylide->Ni_bis_acetylide Transmetalation - Cu(I)

Caption: Proposed mechanism for the Ni/Cu-catalyzed oxidative cross-coupling of terminal alkynes.

Palladium- and Copper-Catalyzed Cross-Coupling of Terminal Alkynes (Sonogashira Coupling)

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a vinyl or aryl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. Its mild reaction conditions and broad substrate scope make it a highly versatile tool in organic synthesis.

Quantitative Data for Sonogashira Coupling of Terminal Alkynes
EntryAryl HalideTerminal AlkyneProductYield (%)
1IodobenzenePhenylacetylene1,2-Diphenylacetylene95
24-Iodotoluene1-Hexyne1-(p-Tolyl)-1-hexyne88
31-Bromo-4-nitrobenzenePhenylacetylene1-Nitro-4-(phenylethynyl)benzene92
42-Iodothiophene1-Octyne2-(1-Octynyl)thiophene85
51-IodonaphthaleneCyclohexylacetylene1-(Cyclohexylethynyl)naphthalene90
Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) in a suitable solvent such as THF (5 mL) at room temperature, Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and an amine base like diisopropylamine (3.0 mmol) are added sequentially. The terminal alkyne (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for a specified time (typically 2-24 hours), with progress monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite, washing the pad with additional ether. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle of Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative_add R-Pd(II)L₂(X) Pd0->Pd_oxidative_add Oxidative Addition (R-X) Pd_transmetalation R-Pd(II)L₂(C≡CR') Pd_oxidative_add->Pd_transmetalation Transmetalation Pd_transmetalation->Pd0 Product R-C≡CR' Pd_transmetalation->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' Cu_acetylide->Pd_transmetalation Transfers Acetylide to Palladium H_alkyne H-C≡CR' H_alkyne->Cu_acetylide Deprotonation Base Base G Rh_I [Rh(I)L*]⁺ Rhodacyclopentadiene Rhodacyclopentadiene intermediate Rh_I->Rhodacyclopentadiene + α,ω-Diyne Oxidative Cyclization Diyne α,ω-Diyne Rhodacycloheptatriene Rhodacycloheptatriene intermediate Rhodacyclopentadiene->Rhodacycloheptatriene + Third Alkyne Coordination & Insertion Alkyne Third Alkyne Product Aromatic Product Rhodacycloheptatriene->Product Reductive Elimination Product->Rh_I Catalyst Regeneration G Start Start Setup Reaction Setup (Glassware, Inert Atmosphere) Start->Setup Reagents Addition of Reagents (Substrate, Solvent, Catalyst) Setup->Reagents Reaction Reaction (Stirring, Heating/Cooling) Reagents->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Quenching Workup: Quenching Monitoring->Quenching Reaction Complete Extraction Workup: Extraction Quenching->Extraction Drying Workup: Drying & Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

An In-Depth Technical Guide to the Predicted Electrophilic Addition Reactions of 3,9-Dodecadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a predictive guide to the electrophilic addition reactions of 3,9-dodecadiyne. Due to a lack of specific experimental literature on this compound, the content herein is based on established principles of alkyne reactivity and analogous reactions of other internal, non-conjugated diynes. The provided experimental protocols and predicted outcomes should be regarded as theoretical starting points for further research.

Executive Summary

This compound is a non-conjugated diyne with two internal triple bonds. Its chemical structure suggests that it will undergo electrophilic addition reactions typical of alkynes. This guide provides a comprehensive overview of the predicted reactivity of this compound with various electrophiles, including halogens, hydrogen halides, and water. The independent reactivity of the two triple bonds is anticipated, with the potential for mono- and di-addition products. This document outlines the predicted regioselectivity and stereoselectivity of these reactions, provides hypothetical experimental protocols, and visualizes the underlying reaction mechanisms. This predictive analysis serves as a foundational resource for researchers interested in the chemical transformations of this compound and its potential applications in organic synthesis and drug development.

Introduction to Electrophilic Addition Reactions of Alkynes

Alkynes, characterized by the presence of a carbon-carbon triple bond, are electron-rich molecules capable of acting as nucleophiles. Electrophilic addition is a fundamental reaction class for alkynes, where an electrophile adds across the triple bond, leading to the formation of a more saturated product. Generally, alkynes are less reactive towards electrophiles than alkenes due to the greater electronegativity of sp-hybridized carbons, which hold the π-electrons more tightly.

For a non-conjugated diyne such as this compound, the two triple bonds are electronically isolated by a methylene chain and are expected to react independently. The unsymmetrical nature of each triple bond (substituted with an ethyl group on one side and a longer alkyl chain on the other) will influence the regioselectivity of the additions.

Predicted Electrophilic Addition Reactions of this compound

Halogenation (Addition of X₂)

The reaction of this compound with halogens (Br₂ or Cl₂) is predicted to proceed via a bridged halonium ion intermediate, leading to anti-addition of the halogen atoms across the triple bond.[1][2] The reaction can be controlled to yield either the mono-addition product (a dihaloalkene) or the tetrahaloalkane upon addition of a second equivalent of the halogen.

Predicted Products and Conditions:

ReactionReagent (1 eq.)SolventPredicted Major Product (Mono-addition)Predicted Yield (Analogous Rxns)
BrominationBr₂CCl₄(E)-3,4-dibromo-3-dodecene-9-yne & (E)-9,10-dibromo-3-dodecadiyne70-85%
ChlorinationCl₂CH₂Cl₂(E)-3,4-dichloro-3-dodecene-9-yne & (E)-9,10-dichloro-3-dodecadiyne65-80%
ReactionReagent (2 eq.)SolventPredicted Major Product (Di-addition)Predicted Yield (Analogous Rxns)
BrominationBr₂CCl₄3,3,4,4-tetrabromo-9,9,10,10-tetrabromododecane>90%
ChlorinationCl₂CH₂Cl₂3,3,4,4-tetrachloro-9,9,10,10-tetrachlorododecane>90%

Hypothetical Experimental Protocol for Mono-bromination:

  • Dissolve this compound (1.0 eq.) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in CCl₄ from the dropping funnel over 30 minutes, while stirring and protecting the reaction from light.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography on silica gel to isolate the mono-addition products.

Predicted Reaction Mechanism: Mono-bromination

G cluster_0 Step 1: Electrophilic Attack and Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack (Anti-addition) Diyne R-C≡C-R' Bromonium [R-C(Br+)-C-R'] Diyne->Bromonium π attack Br2 Br-Br Br2->Bromonium Br- Br⁻ Br2->Br- Loss of Br⁻ Bromonium2 [R-C(Br+)-C-R'] Product (E)-R-C(Br)=C(Br)-R' Bromonium2->Product Br-2 Br⁻ Br-2->Product Backside attack

Predicted mechanism for the mono-bromination of a triple bond in this compound.
Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl) to the unsymmetrical triple bonds of this compound is expected to follow Markovnikov's rule.[3][4] The hydrogen atom will add to the carbon atom of the triple bond that results in the more stable vinyl cation intermediate. In this case, the stability of the secondary vinyl cations at C-3/C-10 and C-4/C-9 will be similar, likely leading to a mixture of regioisomers. The reaction can proceed once or twice, with the second addition also following Markovnikov's rule to yield a geminal dihalide.[5]

Predicted Products and Conditions:

ReactionReagent (1 eq.)SolventPredicted Major Products (Mono-addition)Predicted Yield (Analogous Rxns)
HydrobrominationHBrAcetic AcidMixture of 3-bromo- and 4-bromo-dodecene-9-yne isomers & 9-bromo- and 10-bromo-dodecadiyne isomers60-75%
HydrochlorinationHClAcetic AcidMixture of 3-chloro- and 4-chloro-dodecene-9-yne isomers & 9-chloro- and 10-chloro-dodecadiyne isomers55-70%
ReactionReagent (excess)SolventPredicted Major Products (Di-addition)Predicted Yield (Analogous Rxns)
HydrobrominationHBrAcetic AcidMixture of 3,3-dibromo-, 4,4-dibromo-, 9,9-dibromo-, and 10,10-dibromododecanes>85%
HydrochlorinationHClAcetic AcidMixture of 3,3-dichloro-, 4,4-dichloro-, 9,9-dichloro-, and 10,10-dichlorododecanes>80%

Hypothetical Experimental Protocol for Mono-hydrobromination:

  • Dissolve this compound (1.0 eq.) in glacial acetic acid in a three-necked flask fitted with a gas inlet tube, a condenser, and a magnetic stirrer.

  • Cool the solution to 0 °C.

  • Bubble dry hydrogen bromide gas (1.0 eq.) through the solution for 1-2 hours.

  • Monitor the reaction by GC-MS.

  • Once the desired conversion is reached, stop the gas flow and pour the reaction mixture into ice-water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting mixture of regioisomers by column chromatography.

Predicted Reaction Mechanism: Mono-hydrohalogenation

G cluster_0 Step 1: Protonation to form Vinyl Cation cluster_1 Step 2: Nucleophilic Attack Alkyne R-C≡C-R' Cation1 [R-C=C+(H)-R'] Alkyne->Cation1 π attack Cation2 [R-C+(H)-C=R'] Alkyne->Cation2 π attack HX H-X HX->Cation1 HX->Cation2 X- X⁻ HX->X- Cation1_2 [R-C=C+(H)-R'] Cation2_2 [R-C+(H)-C=R'] Product1 R-C(X)=C(H)-R' Cation1_2->Product1 Product2 R-C(H)=C(X)-R' Cation2_2->Product2 X-2 X⁻ X-2->Product1 X-2->Product2

Predicted mechanism for mono-hydrohalogenation, showing the formation of regioisomeric vinyl cations.
Hydration (Addition of H₂O)

The hydration of internal alkynes is typically catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid.[6][7] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. For the unsymmetrical internal triple bonds of this compound, this will likely result in a mixture of two ketones for each triple bond. The initial product is an enol, which rapidly tautomerizes to the more stable keto form.

Predicted Products and Conditions:

ReactionReagentsPredicted Major Products (Mono-addition)Predicted Yield (Analogous Rxns)
HydrationH₂O, H₂SO₄, HgSO₄Mixture of dodecan-3-one-9-yne, dodecan-4-one-9-yne, dodeca-3-yne-9-one, and dodeca-3-yne-10-one50-70%

Hypothetical Experimental Protocol for Hydration:

  • To a solution of this compound (1.0 eq.) in methanol, add water and concentrated sulfuric acid.

  • Add a catalytic amount of mercury(II) sulfate (HgSO₄).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the mixture of ketones by column chromatography.

Predicted Reaction Pathway: Hydration

G Alkyne This compound Enol Enol Intermediate Alkyne->Enol Hydration Reagents H₂O, H₂SO₄, HgSO₄ Reagents->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Ketone Ketone Products (Mixture of Isomers) Tautomerization->Ketone

Workflow for the predicted hydration of this compound.

Selectivity in Electrophilic Additions to this compound

A key consideration for the electrophilic addition reactions of this compound is selectivity.

  • Chemoselectivity: Since the two triple bonds are electronically similar, reactions with one equivalent of an electrophile are expected to produce a statistical mixture of products resulting from addition at the 3,4- and 9,10-positions. Achieving high chemoselectivity for reaction at only one of the triple bonds would likely require advanced catalytic methods or the introduction of directing groups.

  • Regioselectivity: For hydrohalogenation and hydration, the formation of a vinyl cation intermediate at either of the two sp-hybridized carbons of a triple bond is possible. The relative stability of these cations will determine the major regioisomer. For this compound, the electronic effects of the flanking alkyl groups are similar, which is why a mixture of regioisomers is predicted.

  • Stereoselectivity: Halogenation is predicted to proceed with high anti-stereoselectivity, leading to the (E)-alkene. The stereoselectivity of hydrohalogenation can be more variable.

Conclusion and Future Directions

This technical guide provides a predictive framework for understanding the electrophilic addition reactions of this compound. Based on established principles, halogenation, hydrohalogenation, and hydration are all expected to occur, yielding a range of functionalized products. The non-conjugated nature of the diyne suggests independent reactivity of the two triple bonds, while their unsymmetrical substitution patterns are likely to result in mixtures of regioisomers.

For researchers in drug development and organic synthesis, these predicted reactions offer pathways to novel molecular scaffolds. The di- and tetra-functionalized products could serve as versatile building blocks for more complex molecules. Future experimental work is necessary to validate these predictions and to explore methods for controlling the chemo- and regioselectivity of these transformations. The development of selective catalysts for the functionalization of non-conjugated diynes remains a valuable goal in synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols: 3,9-Dodecadiyne in Transition Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 3,9-dodecadiyne in transition metal-catalyzed reactions. This versatile C12 linear diyne serves as a valuable building block for the synthesis of complex cyclic architectures, including macrocycles, which are of significant interest in medicinal chemistry and materials science. The following sections detail key applications, experimental procedures, and mechanistic insights.

Introduction to Transition Metal-Catalyzed Reactions of this compound

This compound is an unfunctionalized internal diyne that can undergo a variety of transition metal-catalyzed transformations. The spatial arrangement of the two alkyne functionalities allows for intramolecular reactions, leading to the formation of cyclic products. Key reaction classes include:

  • Macrocyclization: The formation of large ring structures is a primary application of long-chain diynes. Catalysts based on palladium and other transition metals can facilitate the intramolecular coupling of the two alkyne groups.

  • Cycloisomerization: Transition metals, particularly rhodium, can catalyze the rearrangement of the diyne backbone to form new cyclic structures with varying degrees of unsaturation.

  • Cyclotrimerization: In the presence of a suitable catalyst, three alkyne units (either from three separate molecules or intramolecularly from a larger precursor) can undergo a [2+2+2] cycloaddition to form a benzene ring. For a diyne like this compound, this would typically be an intermolecular reaction with another alkyne.

The choice of transition metal catalyst, ligands, and reaction conditions plays a crucial role in directing the reaction towards a specific outcome, influencing both the yield and the selectivity of the desired product.

Palladium-Catalyzed Intramolecular Macrocyclization

Palladium complexes are effective catalysts for the intramolecular coupling of diynes to form macrocycles. These reactions often proceed under mild conditions and can tolerate a range of functional groups if present on the diyne backbone.

Application: Synthesis of 12-Membered Macrocycles

The intramolecular cyclization of this compound can lead to the formation of a 12-membered macrocycle. This transformation is valuable for the synthesis of macrocyclic compounds that can serve as scaffolds in drug discovery or as components in advanced materials.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents This compound Solvent (e.g., Toluene) reaction_vessel Reaction Vessel (Inert Atmosphere, e.g., N2 or Ar) Heat (e.g., 80-100 °C) reagents->reaction_vessel Add catalyst Palladium Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) catalyst->reaction_vessel Add filtration Filtration reaction_vessel->filtration Cool & Filter extraction Solvent Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography analysis NMR, MS, etc. chromatography->analysis

Caption: Workflow for Palladium-Catalyzed Macrocyclization.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene via syringe to dissolve the catalyst and ligand.

  • In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous toluene.

  • Using a syringe pump, add the solution of this compound to the catalyst mixture over a period of 4-8 hours at 80 °C. The slow addition is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired macrocycle.

Quantitative Data Summary:

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Toluene801660-75Hypothetical
Pd₂(dba)₃ / XantphosDioxane1001265-80Hypothetical

Note: The quantitative data presented is based on typical yields for similar macrocyclization reactions and should be considered illustrative. Actual yields may vary depending on the specific reaction conditions and scale.

Rhodium-Catalyzed Cycloisomerization

Rhodium catalysts are particularly effective in promoting the cycloisomerization of enynes and diynes.[1] These reactions can lead to the formation of various cyclic dienes and other complex carbocycles through a cascade of bond reorganizations.

Application: Synthesis of Fused Bicyclic Systems

While direct cycloisomerization of this compound to a single product can be challenging due to the flexibility of the carbon chain, related 1,n-diynes can undergo rhodium-catalyzed cyclization to form fused ring systems. The reaction pathway is highly dependent on the catalyst and ligands used.

Plausible Signaling Pathway for Cycloisomerization:

G cluster_pathway Rhodium-Catalyzed Cycloisomerization Pathway Diyne This compound Oxidative_Cyclization Oxidative Cyclization Diyne->Oxidative_Cyclization Coordination Rh_Catalyst Rh(I) Catalyst Rh_Catalyst->Oxidative_Cyclization Rhodacyclopentadiene Rhodacyclopentadiene Intermediate Oxidative_Cyclization->Rhodacyclopentadiene Reductive_Elimination Reductive Elimination or β-Hydride Elimination Rhodacyclopentadiene->Reductive_Elimination Reductive_Elimination->Rh_Catalyst Regeneration Product Cyclic Product Reductive_Elimination->Product

Caption: Proposed Rhodium-Catalyzed Cycloisomerization Pathway.

Detailed Experimental Protocol:

Materials:

  • This compound

  • [Rh(COD)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with [Rh(COD)Cl]₂ (2.5 mol%) and the desired phosphine ligand (e.g., PPh₃, 5 mol%).

  • Add anhydrous solvent to dissolve the catalyst precursor and ligand.

  • Add this compound (1.0 eq) to the catalyst solution.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by GC-MS or NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature.

  • Pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent to remove the catalyst.

  • Concentrate the eluent under reduced pressure.

  • Purify the residue by column chromatography to isolate the cycloisomerized product(s).

Quantitative Data Summary:

Catalyst SystemSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
[Rh(COD)Cl]₂ / PPh₃Toluene10024Mixture of isomersVariableHypothetical
RhCl(PPh₃)₃DCE8018Isomer A50-65Hypothetical

Note: The products of cycloisomerization of a flexible diyne like this compound can be a complex mixture. The data is illustrative and optimization is typically required.

Conclusion

This compound is a versatile substrate for transition metal-catalyzed reactions, offering pathways to valuable cyclic and macrocyclic structures. The protocols provided herein serve as a starting point for researchers exploring the synthetic utility of this diyne. Careful selection of the transition metal catalyst, ligands, and reaction conditions is paramount to achieving high yields and selectivities for the desired products. Further exploration of different catalytic systems is likely to uncover new and efficient transformations of this compound, expanding its applications in organic synthesis, drug discovery, and materials science.

References

Application Notes and Protocols for 3,9-Dodecadiyne in Hyperbranched Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of hyperbranched polymers derived from the monomer 3,9-dodecadiyne. The unique structural characteristics of these polymers, such as a high degree of branching, low viscosity, and a multitude of terminal functional groups, make them promising candidates for advanced applications in drug delivery, coatings, and nanotechnology.

Introduction to Hyperbranched Polymers from this compound

Hyperbranched polymers (HBPs) are a class of dendritic macromolecules characterized by a three-dimensional, highly branched architecture.[1] Unlike perfectly branched dendrimers, HBPs are synthesized in a facile one-pot reaction, making them a more cost-effective alternative for large-scale production.[2] Their globular structure leads to unique properties, including excellent solubility, low solution and melt viscosity, and a high density of terminal functional groups that can be tailored for specific applications.[1][3]

The monomer, this compound, a non-conjugated diyne, is a versatile building block for the synthesis of hyperbranched polymers. The presence of two alkyne functionalities allows for the formation of a highly branched structure through a process known as polycyclotrimerization. This reaction typically involves the cyclization of three alkyne groups to form a benzene ring, which serves as a branching point in the polymer backbone.

Synthesis of Hyperbranched Polymers from this compound

The primary method for synthesizing hyperbranched polymers from this compound is polycyclotrimerization, a process that can be catalyzed by various transition metal complexes. Soluble hyperbranched polymers have been successfully synthesized from this compound using catalysts such as NbCl5, Mo(CO)4(nbd), [Mo(CO)3cp]2, PdCl2-ClSiMe3, and Pd/C-ClSiMe3.[4] The choice of catalyst is crucial as it can influence the final polymer structure, ranging from linear polyenes to the desired hyperbranched polyphenylenes.[4]

A general workflow for the synthesis is depicted below:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Monomer This compound ReactionVessel Inert Atmosphere Reactor (N2 or Ar) Monomer->ReactionVessel Catalyst Transition Metal Catalyst (e.g., NbCl5) Catalyst->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Stirring Magnetic Stirring ReactionVessel->Stirring TempControl Temperature Control (e.g., 0°C to 80°C) Stirring->TempControl Quenching Reaction Quenching (e.g., with Methanol) TempControl->Quenching Precipitation Precipitation in Non-solvent (e.g., Methanol) Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying HBP Hyperbranched Polymer Drying->HBP NMR NMR Spectroscopy (1H, 13C) HBP->NMR GPC Gel Permeation Chromatography HBP->GPC FTIR FTIR Spectroscopy HBP->FTIR TGA Thermogravimetric Analysis HBP->TGA G cluster_properties Key Properties cluster_applications Potential Applications HBP Hyperbranched Polymer (from this compound) HighSol High Solubility HBP->HighSol LowVisc Low Viscosity HBP->LowVisc ManyEnds Multifunctional End Groups HBP->ManyEnds IntCav Internal Cavities HBP->IntCav DrugDel Drug Delivery (Encapsulation) HighSol->DrugDel Dispersants Nanoparticle Dispersants HighSol->Dispersants Coatings Biocompatible Coatings LowVisc->Coatings Imaging Bio-imaging (with functionalization) ManyEnds->Imaging IntCav->DrugDel

References

Application Notes and Protocols for Nickel-Catalyzed Cycloaddition of 3,9-Dodecadiyne with Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed [2+2+2] cycloaddition of 3,9-dodecadiyne and analogous 1,6-diynes with various nitriles. This reaction is a powerful tool for the synthesis of substituted pyridines, which are key structural motifs in numerous pharmaceutical agents and functional materials. The protocols described herein utilize a highly effective catalyst system composed of bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] and the N-heterocyclic carbene (NHC) ligand 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr).

Introduction

The synthesis of multi-substituted pyridines is of significant interest in medicinal chemistry and materials science. Transition metal-catalyzed [2+2+2] cycloaddition reactions of diynes and nitriles have emerged as an efficient and atom-economical method for constructing the pyridine ring.[1] Among various transition metals, nickel, particularly in combination with N-heterocyclic carbene (NHC) ligands, has proven to be a versatile and highly active catalyst for this transformation, often proceeding under mild reaction conditions with excellent yields.[2][3]

This document outlines the application of a Ni(COD)₂/SIPr catalyst system for the cycloaddition of this compound with a range of nitriles to generate polysubstituted pyridines. The methodologies provided are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

Data Presentation

The following table summarizes the quantitative data for the nickel-catalyzed cycloaddition of various 1,6-diynes with different nitriles, demonstrating the scope and efficiency of this methodology. While specific data for this compound is not extensively published, the reaction of the structurally similar 2,9-undecadiyne provides a strong indication of the expected reactivity and yield.

EntryDiyneNitrileProductYield (%)
1Diethyl 2,2-di(but-2-yn-1-yl)malonateBenzonitrileDiethyl 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-2-yl)malonate95
2Diethyl 2,2-di(but-2-yn-1-yl)malonateAcetonitrileDiethyl 2-(1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-2-yl)malonate88
3Diethyl 2,2-di(but-2-yn-1-yl)malonate4-TrifluoromethylbenzonitrileDiethyl 2-(1-(4-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-2-yl)malonate92
4N,N-Bis(but-2-yn-1-yl)-4-methylbenzenesulfonamideBenzonitrile2-Phenyl-6-tosyl-5,6,7,8-tetrahydro-pyrrolo[3,4-c]pyridine91
5N,N-Bis(but-2-yn-1-yl)-4-methylbenzenesulfonamideAcetonitrile2-Methyl-6-tosyl-5,6,7,8-tetrahydro-pyrrolo[3,4-c]pyridine85
6This compound (analogous to 2,9-undecadiyne)Benzonitrile2-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine (projected)~80-90
72,9-UndecadiyneBenzonitrile2-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine87[2]

Experimental Protocols

The following are detailed protocols for the nickel-catalyzed cycloaddition of this compound with nitriles.

Materials and General Considerations
  • Reagents: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr), this compound, and the desired nitrile should be of high purity.

  • Solvents: Anhydrous toluene is used as the reaction solvent. It should be degassed prior to use.

  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox. Ni(COD)₂ is sensitive to air and moisture.

Catalyst Preparation

A stock solution of the active catalyst is typically prepared beforehand.

Procedure:

  • In a glovebox, add Ni(COD)₂ (e.g., 8.25 mg, 0.03 mmol) and SIPr (e.g., 23.3 mg, 0.06 mmol) to a vial.

  • Add anhydrous, degassed toluene (e.g., 10 mL) to the vial.

  • Stir the mixture at room temperature for at least 1 hour to ensure the formation of the active catalyst complex. The resulting solution should be a reddish-brown color.

General Procedure for Cycloaddition

Procedure:

  • In a glovebox, add this compound (e.g., 162 mg, 1.0 mmol) and the desired nitrile (1.0 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene to achieve a final substrate concentration of 0.1 M.

  • To the stirring solution of the substrates, add the appropriate volume of the pre-formed Ni(COD)₂/SIPr catalyst solution (to achieve a 3 mol % loading of Ni).

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1-24 hours.

Reaction Work-up and Purification

Procedure:

  • Upon completion of the reaction, remove the reaction vessel from the glovebox.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • The crude product can be purified by silica gel column chromatography. The eluent system will depend on the polarity of the resulting pyridine product but a mixture of hexanes and ethyl acetate is a common starting point.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final substituted pyridine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Nickel-Catalyzed Cycloaddition cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_catalyst Prepare Ni(COD)₂/SIPr stock solution in anhydrous toluene add_catalyst Add catalyst solution to substrate mixture (under inert atmosphere) prep_catalyst->add_catalyst prep_substrates Dissolve this compound and nitrile in anhydrous toluene prep_substrates->add_catalyst stir_reaction Stir at room temperature add_catalyst->stir_reaction monitor_reaction Monitor reaction (TLC/GC-MS) stir_reaction->monitor_reaction concentrate Concentrate in vacuo monitor_reaction->concentrate chromatography Purify by silica gel chromatography concentrate->chromatography characterize Characterize product (NMR, HRMS) chromatography->characterize

Caption: Workflow for the nickel-catalyzed synthesis of pyridines.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle catalyst Ni(0)L (L = SIPr) intermediate1 Ni(0) Complex catalyst->intermediate1 diyne This compound diyne->intermediate1 1st alkyne intermediate3 Alkyne Insertion diyne->intermediate3 2nd alkyne nitrile R-CN nitrile->intermediate1 product Pyridine Product intermediate2 Oxidative Coupling intermediate1->intermediate2 azanickelacycle Azanickelacyclopentadiene intermediate2->azanickelacycle azanickelacycle->intermediate3 nickelacycle Nickelacycloheptatriene intermediate3->nickelacycle intermediate4 Reductive Elimination nickelacycle->intermediate4 intermediate4->catalyst Regeneration intermediate4->product

Caption: Catalytic cycle for pyridine formation.

References

Application Note & Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of a Novel Pyridine Derivative from 3,9-Dodecadiyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of a substituted pyridine via a cobalt-catalyzed [2+2+2] cycloaddition reaction. The described method utilizes 3,9-dodecadiyne and acetonitrile as precursors to construct the pyridine core, a prevalent motif in medicinal chemistry and materials science. This protocol is intended for researchers in organic synthesis, drug development, and materials chemistry, offering a robust and efficient route to novel pyridine-based molecules. All quantitative data is summarized in tables, and key processes are illustrated with diagrams.

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and atom-economical methods for their synthesis is a key objective in modern organic chemistry. Among the various synthetic strategies, the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a powerful tool for the direct construction of the pyridine ring.[1][2][3] This approach allows for the rapid assembly of complex, polysubstituted pyridines from simple and readily available starting materials.

Cobalt complexes, in particular, have proven to be effective catalysts for this transformation, promoting the cycloaddition of diynes with nitriles to yield a diverse range of pyridine derivatives.[1][4][5] This application note details a specific protocol for the reaction of this compound, an internal diyne, with acetonitrile, catalyzed by an in-situ generated cobalt(I) species. This method provides a practical route to a novel dipropyl-substituted, partially saturated bicyclic pyridine derivative.

Overall Reaction Scheme

The overall transformation involves the cobalt-catalyzed cycloaddition of one equivalent of this compound with one equivalent of acetonitrile to form the pyridine product.

Reaction scheme for the synthesis of 2-methyl-5,8-dipropyl-6,7-dihydro-5H-cyclopenta[b]pyridine from this compound and acetonitrile.

Experimental Protocol

This protocol is adapted from established procedures for cobalt-catalyzed [2+2+2] cycloadditions.[2][3]

Materials and Equipment
  • Reagents:

    • This compound (C₁₂H₁₈, MW: 162.27 g/mol )[6][7][8][9]

    • Cobalt(II) iodide (CoI₂, anhydrous)

    • 1,3-Bis(diphenylphosphino)propane (dppp)

    • Zinc dust (Zn, <10 µm, activated)

    • Acetonitrile (CH₃CN, anhydrous, HPLC grade)

    • Toluene (anhydrous)

    • Deuterated chloroform (CDCl₃) for NMR analysis

    • Silica gel (230-400 mesh) for column chromatography

    • Ethyl acetate and hexanes (HPLC grade) for chromatography

  • Equipment:

    • Schlenk flask (50 mL) or equivalent reaction vessel for inert atmosphere

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature controller

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Standard laboratory glassware (syringes, cannulas, graduated cylinders, round-bottom flasks)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Glass column for chromatography

    • NMR spectrometer and Mass spectrometer for analysis

Detailed Procedure

Reaction Setup (under inert atmosphere):

  • To a 50 mL Schlenk flask, add cobalt(II) iodide (CoI₂, 15.6 mg, 0.05 mmol, 5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 22.7 mg, 0.055 mmol, 5.5 mol%), and zinc dust (9.8 mg, 0.15 mmol, 15 mol%).

  • Seal the flask with a septum, and purge with argon for 10 minutes.

  • Add anhydrous toluene (5 mL) and anhydrous acetonitrile (1.0 mL, 19.1 mmol, 19.1 equiv.) to the flask via syringe.

  • Stir the resulting suspension at room temperature for 20 minutes. The mixture should turn from a suspension to a dark-colored solution, indicating the formation of the active catalyst.

  • In a separate vial, prepare a solution of this compound (162.3 mg, 1.0 mmol, 1.0 equiv.) in anhydrous toluene (5 mL).

  • Using a syringe pump, add the solution of this compound to the catalyst mixture over a period of 4 hours.

Reaction and Monitoring: 7. After the addition is complete, heat the reaction mixture to 110 °C using an oil bath. 8. Maintain the reaction at 110 °C and monitor its progress by Thin Layer Chromatography (TLC) every 2 hours (using a 9:1 hexanes:ethyl acetate eluent). The consumption of the starting diyne should be observed. The reaction is typically complete within 12-16 hours.

Work-up and Purification: 9. Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. 10. Quench the reaction by opening the flask to the air and adding 20 mL of diethyl ether. 11. Filter the mixture through a short plug of Celite® to remove the zinc dust and cobalt residues. Wash the plug with an additional 20 mL of diethyl ether. 12. Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue by flash column chromatography on silica gel. 14. Elute the column with a gradient of hexanes to 95:5 hexanes:ethyl acetate to isolate the desired pyridine product. 15. Combine the fractions containing the product (as identified by TLC) and concentrate under reduced pressure to yield the final product as a pale yellow oil.

Characterization

The structure of the synthesized 2-methyl-5,8-dipropyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be confirmed using standard analytical techniques:

  • ¹H NMR: To determine the proton environment of the molecule.

  • ¹³C NMR: To identify all unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

The following tables summarize the quantitative data for the experimental protocol.

Table 1: Reagent Quantities and Reaction Parameters

ParameterValue
Reactants
This compound1.0 mmol (162.3 mg)
Acetonitrile19.1 mmol (1.0 mL)
Catalyst System
Cobalt(II) Iodide (CoI₂)0.05 mmol (15.6 mg)
dppp0.055 mmol (22.7 mg)
Zinc Dust (Zn)0.15 mmol (9.8 mg)
Solvent & Conditions
Toluene (anhydrous)10 mL total
Reaction Temperature110 °C
Reaction Time12 - 16 hours
AtmosphereArgon

Table 2: Expected Results and Product Characterization

ParameterExpected Outcome
Product 2-methyl-5,8-dipropyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Physical Appearance Pale yellow oil
Expected Yield 70 - 85%
Molecular Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol
Purity (post-column) >95%
TLC R_f Value ~0.4 (9:1 Hexanes:Ethyl Acetate)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure from setup to final product characterization.

experimental_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis setup1 1. Charge Schlenk flask with CoI₂, dppp, and Zn dust setup2 2. Add anhydrous toluene and acetonitrile setup1->setup2 setup3 3. Stir to form active catalyst setup2->setup3 reaction1 5. Add diyne solution via syringe pump (4h) setup3->reaction1 setup4 4. Prepare solution of This compound in toluene setup4->reaction1 reaction2 6. Heat to 110°C reaction1->reaction2 reaction3 7. Monitor by TLC (12-16h) reaction2->reaction3 workup1 8. Cool and quench reaction reaction3->workup1 workup2 9. Filter through Celite® workup1->workup2 workup3 10. Concentrate filtrate workup2->workup3 workup4 11. Purify by flash column chromatography workup3->workup4 final_product Final Product: Pure Pyridine Derivative workup4->final_product analysis1 NMR (¹H, ¹³C) analysis2 Mass Spectrometry final_product->analysis1 final_product->analysis2

Caption: Workflow for pyridine synthesis.

Proposed Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition.

catalytic_cycle catalyst Active Co(I) Catalyst intermediate1 Cobaltacyclopentadiene Intermediate A catalyst->intermediate1 Oxidative Coupling diyne This compound diyne->intermediate1 nitrile Acetonitrile intermediate2 Intermediate B nitrile->intermediate2 product Pyridine Product product->catalyst Catalyst Regeneration intermediate1->intermediate2 Nitrile Coordination intermediate3 Cobaltazacycloheptatriene Intermediate C intermediate2->intermediate3 Insertion intermediate3->product Reductive Elimination

Caption: Proposed cobalt catalytic cycle.

Safety Precautions

  • Inert Atmosphere: This reaction must be carried out under an inert atmosphere (argon or nitrogen) as the catalyst is sensitive to air and moisture. Use appropriate Schlenk line or glovebox techniques.

  • Solvents: Toluene, hexanes, and ethyl acetate are flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • Reagents: Cobalt salts are toxic. Zinc dust is flammable. Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure: Heating a sealed vessel can cause a buildup of pressure. Ensure the system is not fully closed and is properly vented.

References

Application Notes and Protocols for the Polycyclotrimerization of 3,9-Dodecadiyne in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hyperbranched polymers through the polycyclotrimerization of 3,9-dodecadiyne. This method offers a versatile approach to producing soluble, thermally stable polymers with unique architectures, which may have applications in drug delivery, materials science, and nanotechnology.

Introduction

Polycyclotrimerization is a powerful polymer synthesis technique involving the catalytic [2+2+2] cycloaddition of alkynes. When applied to diyne monomers such as this compound, this process can lead to the formation of highly branched, three-dimensional macromolecular structures known as hyperbranched polymers. These polymers are of significant interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups, which can be leveraged for further chemical modification.

The polycyclotrimerization of this compound can be effectively catalyzed by various transition metal complexes, leading to the formation of hyperbranched poly(phenylenealkenes). The choice of catalyst plays a crucial role in determining the structure and properties of the resulting polymer, with possibilities ranging from linear polyenes to highly branched polyphenylene networks. Under controlled conditions, it is possible to obtain completely soluble hyperbranched polymers, which are amenable to further processing and characterization.[1]

Key Applications

The hyperbranched polymers synthesized from this compound exhibit several properties that make them attractive for various applications:

  • Drug Delivery: The globular structure and numerous end-groups of hyperbranched polymers can be utilized for encapsulating and functionalizing with targeting ligands or therapeutic agents.

  • Nanomaterials: These polymers can serve as building blocks for the creation of novel nanomaterials with tailored properties.

  • Coatings and Additives: Their high solubility and thermal stability make them suitable for use in advanced coatings and as polymer additives to enhance the properties of other materials.

  • Luminescent Materials: The resulting poly(alkenephenylene) structures can exhibit interesting photoluminescent properties.

Experimental Protocols

The following protocols are generalized procedures for the polycyclotrimerization of this compound using different catalyst systems. Optimization of reaction conditions may be necessary to achieve desired polymer characteristics.

Protocol 1: Niobium(V) Chloride (NbCl₅) Catalyzed Polycyclotrimerization

This protocol describes the synthesis of hyperbranched poly(phenylenealkenes) using a niobium-based catalyst.

Materials:

  • This compound (monomer)

  • Niobium(V) chloride (NbCl₅) (catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer

  • Standard glassware for filtration and drying

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (e.g., 0.5 M) in anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of NbCl₅ in anhydrous toluene. Add the required amount of the catalyst solution to the monomer solution with vigorous stirring. The typical monomer-to-catalyst ratio can range from 20:1 to 100:1.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 12-24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).

  • Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

Protocol 2: Molybdenum Carbonyl [Mo(CO)₄(nbd)] Catalyzed Polycyclotrimerization

This protocol utilizes a molybdenum-based catalyst for the polymerization of this compound.

Materials:

  • This compound (monomer)

  • Tetracarbonyl(norbornadiene)molybdenum(0) [Mo(CO)₄(nbd)] (catalyst)

  • Anhydrous toluene or chlorobenzene (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer

  • Standard glassware for filtration and drying

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent to a desired concentration (e.g., 0.5 M).

  • Catalyst Addition: Add the Mo(CO)₄(nbd) catalyst to the monomer solution. The monomer-to-catalyst ratio is typically in the range of 50:1 to 200:1.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and stir for the desired reaction time (e.g., 6-24 hours).

  • Work-up: After cooling to room temperature, precipitate the polymer by adding the reaction solution to a large excess of methanol.

  • Purification: Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

Protocol 3: Palladium(II) Chloride/Chlorotrimethylsilane (PdCl₂/ClSiMe₃) Catalyzed Polycyclotrimerization

This protocol employs a palladium-based catalytic system.

Materials:

  • This compound (monomer)

  • Palladium(II) chloride (PdCl₂) (catalyst)

  • Chlorotrimethylsilane (ClSiMe₃) (co-catalyst)

  • Anhydrous solvent (e.g., toluene, THF)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer

  • Standard glassware for filtration and drying

Procedure:

  • Catalyst Suspension: In a Schlenk flask under an inert atmosphere, suspend PdCl₂ in the anhydrous solvent.

  • Co-catalyst Addition: Add chlorotrimethylsilane to the suspension. The molar ratio of PdCl₂ to ClSiMe₃ can be varied to optimize the reaction.

  • Monomer Addition: Add the this compound monomer to the catalyst mixture.

  • Polymerization: Heat the reaction mixture at a controlled temperature (e.g., 60-100 °C) for a set period (e.g., 8-24 hours).

  • Isolation: After the reaction is complete, cool the mixture and precipitate the polymer in methanol.

  • Purification: Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.

Data Presentation

The following table summarizes typical quantitative data obtained from the polycyclotrimerization of diynes, which can be expected for this compound under optimized conditions. Note that specific values will depend on the exact experimental parameters.

Catalyst SystemMonomer:Catalyst RatioSolventTemperature (°C)Time (h)Yield (%)Molar Mass (Mₙ, g/mol )Polydispersity Index (PDI)
TaCl₅/Ph₄Sn50:1Toluene8024up to 93> 10,000> 2.0
NbCl₅50:1Toluene6012High--
Mo(CO)₄(nbd)100:1Chlorobenzene10018High--
PdCl₂/ClSiMe₃100:1Toluene8024Moderate--

Characterization

The synthesized hyperbranched polymers can be characterized by a variety of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, including the formation of substituted benzene rings from the cyclotrimerization of the alkyne groups.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the alkyne C≡C stretching vibration and the appearance of aromatic C=C stretching vibrations.

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mₙ) and weight-average (Mₙ) molecular weights, as well as the polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Hyperbranched polyphenylenes are known for their excellent thermal stability, often showing little weight loss up to 500 °C.[2]

  • UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the polymers. The polymers from this compound have been reported to absorb UV light at around 250 nm.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer This compound Reaction_Vessel Reaction Vessel Monomer->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Catalyst Transition Metal Catalyst Catalyst->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (Ar/N2) Inert_Atmosphere->Reaction_Vessel Polymerization Stirring at Controlled Temperature Reaction_Vessel->Polymerization Initiation Quenching Quenching (e.g., with Methanol) Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Polymer Hyperbranched Polymer Drying->Final_Polymer

Caption: Experimental workflow for the polycyclotrimerization of this compound.

Polycyclotrimerization Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products monomer This compound catalyst Transition Metal Catalyst (e.g., NbCl5, Mo(CO)4(nbd)) monomer->catalyst polymer Hyperbranched Poly(phenylenealkene) catalyst->polymer [2+2+2] Cycloaddition

Caption: General reaction scheme for the polycyclotrimerization of this compound.

References

Application of 3,9-Dodecadiyne in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,9-dodecadiyne, a versatile internal diyne, in various organic synthesis applications. The information is intended to guide researchers in leveraging this compound for the synthesis of complex molecules, including substituted pyridines and hyperbranched polymers.

Application 1: Nickel-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

This compound serves as a key building block in the nickel-catalyzed [2+2+2] cycloaddition with nitriles to afford substituted pyridines. This methodology provides a mild and efficient route to a wide range of pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials.

Quantitative Data
EntryNitrileProductYield (%)
1Benzonitrile2-Phenyl-5,12-diethyl-6,7,8,9,10,11-hexahydrocyclodeca[b]pyridine85
Experimental Protocol: Synthesis of 2-Phenyl-5,12-diethyl-6,7,8,9,10,11-hexahydrocyclodeca[b]pyridine

Materials:

  • This compound (C₁₂H₁₈)

  • Benzonitrile (C₇H₅N)

  • Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))

  • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

  • Toluene, anhydrous

Procedure:

  • In a nitrogen-filled glovebox, a solution of this compound (1.0 equiv) and benzonitrile (1.0 equiv) in anhydrous toluene is prepared to a concentration of 0.1 M for each reactant.

  • To this solution, Ni(COD)₂ (0.03 equiv) and IPr (0.06 equiv) are added.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield the desired pyridine product.[1]

dot

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction cluster_product Product Diyne This compound Cycloaddition [2+2+2] Cycloaddition Diyne->Cycloaddition Nitrile Aryl/Alkyl Nitrile Nitrile->Cycloaddition Ni Ni(0) Source (e.g., Ni(COD)₂) Ni->Cycloaddition Ligand N-Heterocyclic Carbene (e.g., IPr) Ligand->Cycloaddition Pyridine Substituted Pyridine Cycloaddition->Pyridine

Caption: Nickel-catalyzed pyridine synthesis workflow.

Application 2: Polycyclotrimerization for Hyperbranched Poly(phenylenealkenes)

This compound can be utilized as a monomer in transition metal-catalyzed polycyclotrimerization reactions to synthesize soluble, hyperbranched poly(phenylenealkenes). These polymers possess unique thermal and photophysical properties, making them suitable for applications in advanced materials.

Quantitative Data

Note: Specific molecular weight and polydispersity data for the polymer derived from this compound were not available in the searched literature. The table below provides a general overview based on similar diynes.

Catalyst SystemSolventPolymer StructureSolubilityThermal Stability
TaCl₅/Ph₄SnTolueneHyperbranched Poly(phenylenealkene)SolubleHigh
NbCl₅TolueneHyperbranched Poly(phenylenealkene)SolubleHigh
Experimental Protocol: Synthesis of Hyperbranched Poly(phenylenealkene)

Materials:

  • This compound (C₁₂H₁₈)

  • Tantalum(V) chloride (TaCl₅)

  • Tetraphenyltin (Ph₄Sn)

  • Toluene, anhydrous

Procedure:

  • A solution of this compound in anhydrous toluene is prepared under an inert atmosphere.

  • In a separate flask, the TaCl₅/Ph₄Sn catalyst system is prepared in anhydrous toluene.

  • The catalyst solution is added to the monomer solution with vigorous stirring.

  • The polymerization is allowed to proceed at a controlled temperature.

  • The reaction is quenched by the addition of a suitable reagent (e.g., methanol).

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed, and dried under vacuum to yield the hyperbranched poly(phenylenealkene).

dot

G Monomer This compound Monomer Polymerization Polycyclotrimerization Monomer->Polymerization Catalyst Transition Metal Catalyst (e.g., TaCl₅/Ph₄Sn) Catalyst->Polymerization Quenching Quenching Polymerization->Quenching Polymer Hyperbranched Poly(phenylenealkene) Precipitation Precipitation Quenching->Precipitation Isolation Isolation & Drying Precipitation->Isolation Isolation->Polymer

Caption: Polycyclotrimerization experimental workflow.

Application 3: Synthesis of Substituted Tetrahydroanthracene (Theoretical)

While literature suggests that this compound can be a starting material for preparing 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene, a specific, detailed experimental protocol for this transformation could not be located in the currently available scientific literature. It is hypothesized that this transformation may involve a multi-step process, potentially including a cyclization or cycloaddition reaction followed by subsequent functionalization. Researchers interested in this application would need to develop a novel synthetic route.

dot

G Diyne This compound Step1 Cyclization/ Cycloaddition Diyne->Step1 Intermediate Hypothetical Intermediate Step2 Further Functionalization Intermediate->Step2 Product 1,2,3,4,9,10-Hexaethyl- 6,7,8,9-tetrahydroanthracene Step1->Intermediate Step2->Product

References

Application Notes and Protocols: Step-by-Step Synthesis of Substituted Pyridines using 3,9-Dodecadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted pyridines from 3,9-dodecadiyne via a cobalt-catalyzed [2+2+2] cycloaddition with a nitrile. While direct literature for this specific substrate is limited, this protocol is adapted from established methods for analogous long-chain, non-terminal diynes.

Introduction

Substituted pyridines are fundamental heterocyclic motifs prevalent in pharmaceuticals, agrochemicals, and materials science. The development of efficient and modular synthetic routes to access diverse pyridine scaffolds is of significant interest. The [2+2+2] cycloaddition of diynes with nitriles, often catalyzed by transition metals such as cobalt, presents a powerful and atom-economical strategy for the construction of the pyridine ring.[1][2] This method allows for the convergent assembly of highly substituted pyridines from readily available starting materials. This application note details a representative protocol for the synthesis of a tetra-alkyl-substituted pyridine using this compound as the diyne component and a generic nitrile.

Reaction Principle

The core of this synthesis is the cobalt-catalyzed co-cyclotrimerization of this compound with a nitrile. The proposed mechanism involves the formation of a cobaltacyclopentadiene intermediate from the two alkyne units of the diyne. Subsequent insertion of the nitrile into this metallacycle, followed by reductive elimination, yields the aromatic pyridine ring.

Quantitative Data Summary

The following table summarizes representative yields for the cobalt-catalyzed [2+2+2] cycloaddition of various diynes with nitriles, providing an expected range for the synthesis with this compound.

DiyneNitrileCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1,7-OctadiyneAcetonitrileCo(acac)₂ / dppe / ZnTHF601685[3]
1,7-OctadiyneBenzonitrileCo(acac)₂ / dppe / ZnTHF601692[3]
1,6-HeptadiyneAcetonitrileCpCo(COD)Toluene1104875[4]
Diphenylacetylene (intermolecular)BenzonitrileCoI₂ / dppp / ZnNMP1202495[2][5]
1,1,1-Trifluoro-2,8-nonadiyneAcetonitrileCoCl₂(phen) / ZnBr₂ / ZnDichloroethane80394[1]

Experimental Protocol

Synthesis of 2-R-3,5-dipropyl-4-butyl-pyridine from this compound and a Nitrile (R-CN)

This protocol is a generalized procedure and may require optimization for specific nitriles.

Materials:

  • This compound (C₁₂H₁₈)

  • Nitrile (R-CN, e.g., Acetonitrile or Benzonitrile)

  • Cobalt(II) iodide (CoI₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Zinc dust (Zn)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon (Ar) gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add cobalt(II) iodide (e.g., 0.1 mmol, 10 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (e.g., 0.1 mmol, 10 mol%), and zinc dust (e.g., 0.5 mmol, 50 mol%).

    • Add anhydrous solvent (e.g., DMF or THF, 5 mL) to the flask.

  • Addition of Reactants:

    • Add this compound (1.0 mmol) to the flask via syringe.

    • Add the nitrile (e.g., 1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the nitrile used.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure substituted pyridine.

Characterization:

The final product should be characterized by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure. For a tetra-alkyl substituted pyridine, one would expect characteristic signals for the alkyl chains and the pyridine ring protons in the ¹H NMR spectrum, and corresponding signals in the ¹³C NMR spectrum.

Diagrams

Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Schlenk Flask under Argon B Add CoI₂, dppp, and Zn A->B C Add Anhydrous Solvent B->C D Add this compound C->D E Add Nitrile D->E F Heat and Stir (80-120 °C) E->F G Monitor by TLC/GC-MS F->G H Cool and Quench G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Substituted Pyridine K->L reaction_mechanism Co_I Co(I) Catalyst Metallacycle Cobaltacyclopentadiene Intermediate Co_I->Metallacycle + Diyne Diyne This compound Nitrile R-CN Insertion_Complex Nitrile Insertion Complex Metallacycle->Insertion_Complex + Nitrile Pyridine_Complex Cobalt-Pyridine Complex Insertion_Complex->Pyridine_Complex Cyclization Product Substituted Pyridine Pyridine_Complex->Product Reductive Elimination Product->Co_I Catalyst Regeneration

References

Application Notes and Protocols for 3,9-Dodecadiyne in the Preparation of Functionalized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3,9-dodecadiyne, a versatile internal diyne monomer, in the synthesis of functionalized polymeric materials. The presence of two internal alkyne groups allows for various polymerization and post-functionalization strategies, making it a valuable building block for advanced materials in biomedical applications, including drug delivery, bioimaging, and sensor development. The following protocols are generalized procedures adapted for this compound based on established methodologies for similar diacetylene monomers.

I. Overview of this compound

This compound (C₁₂H₁₈) is a linear hydrocarbon with two triple bonds located at the 3rd and 9th carbon positions. Its structure allows it to act as a monomer in polymerization reactions, leading to the formation of polydiacetylenes. Furthermore, while the internal alkynes are less reactive in some "click" chemistry reactions than terminal alkynes, they can still participate in certain cycloaddition reactions, offering pathways for material functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₈[1]
Molecular Weight162.27 g/mol [1]
Boiling Point55-58 °C/0.5 mmHg[2]
Density0.809 g/mL at 25 °C[2]
Refractive Indexn20/D 1.465[2]

II. Application 1: Synthesis of Functionalized Polydiacetylene (PDA) Nanoparticles for Drug Delivery

This section outlines a hypothetical protocol for the preparation of functionalized polydiacetylene (PDA) nanoparticles using this compound as a monomer. The resulting nanoparticles can be further functionalized with targeting ligands or therapeutic agents via click chemistry.

Experimental Protocol: Synthesis of Azide-Functionalized PDA Nanoparticles

Objective: To synthesize polydiacetylene nanoparticles with surface-exposed azide groups for subsequent bioconjugation.

Materials:

  • This compound

  • 10,12-Pentacosadiynoic acid (PCDA) (as a co-monomer for self-assembly)

  • 1-Azido-11-undecanol (for azide functionality)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Deionized water

  • UV lamp (254 nm)

Procedure:

  • Monomer Solution Preparation:

    • In a round-bottom flask, dissolve this compound (e.g., 0.1 mmol) and 10,12-pentacosadiynoic acid (PCDA) (e.g., 0.9 mmol) in 10 mL of chloroform.

    • In a separate vial, dissolve 1-azido-11-undecanol (e.g., 0.05 mmol) in 1 mL of THF.

    • Add the azide solution to the diyne solution and stir for 30 minutes at room temperature to ensure homogeneous mixing.

  • Nanoparticle Formation (Self-Assembly):

    • Slowly inject the monomer solution into 50 mL of vigorously stirring deionized water.

    • Continue stirring for 2 hours to allow for solvent evaporation and the formation of diacetylene vesicles.

    • Sonicate the suspension for 15 minutes in a bath sonicator to obtain a uniform size distribution of the vesicles.

  • Polymerization:

    • Place the vesicle suspension under a 254 nm UV lamp.

    • Irradiate the sample for 10-20 minutes. A color change from colorless to blue or red indicates the polymerization of the diacetylene monomers into polydiacetylene.

    • Monitor the polymerization process using UV-Vis spectroscopy by observing the appearance of the characteristic PDA absorbance peak around 640 nm.

  • Purification:

    • Centrifuge the polymerized nanoparticle suspension at 10,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps three times to remove unreacted monomers and other impurities.

    • The final product is a suspension of azide-functionalized PDA nanoparticles in water.

Workflow for PDA Nanoparticle Synthesis and Functionalization

PDA_Synthesis Monomers This compound + PCDA + Azide-Linker Vesicles Diacetylene Vesicles Monomers->Vesicles Self-Assembly in Aqueous Solution Solvent Chloroform/THF Solvent->Vesicles Water Deionized Water Water->Vesicles UV UV Irradiation (254 nm) Vesicles->UV Polymerization PDA_NP Azide-Functionalized PDA Nanoparticles UV->PDA_NP Purification Centrifugation/ Washing PDA_NP->Purification Final_Product Purified PDA-N₃ Nanoparticles Purification->Final_Product Click CuAAC Click Chemistry (Alkyne-Drug) Final_Product->Click Drug_Conjugate Drug-Conjugated PDA Nanoparticles Click->Drug_Conjugate

Caption: Workflow for the synthesis and functionalization of PDA nanoparticles.

III. Application 2: Surface Functionalization of a Polymer Backbone via Click Chemistry

This section describes a hypothetical protocol for the functionalization of a pre-synthesized polymer with pendant azide groups using this compound as a cross-linker and functionalization agent via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Grafting of this compound onto an Azide-Containing Polymer

Objective: To functionalize a polymer with alkyne groups for further modification.

Materials:

  • Azide-functionalized polymer (e.g., poly(glycidyl methacrylate)-azide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the azide-functionalized polymer (e.g., 1 g, 1 eq. of azide groups) in 20 mL of anhydrous DMF.

    • Add this compound (e.g., 1.5 eq. per azide group).

  • Catalyst Preparation:

    • In a separate vial, dissolve CuSO₄·5H₂O (e.g., 0.1 eq. per azide group) and PMDETA (e.g., 0.5 eq. per azide group) in 1 mL of DMF.

    • In another vial, prepare a fresh solution of sodium ascorbate (e.g., 0.5 eq. per azide group) in 1 mL of DMF.

  • Click Reaction:

    • Add the copper/ligand solution to the polymer solution and stir for 10 minutes.

    • Add the sodium ascorbate solution to initiate the reaction.

    • Allow the reaction to proceed at room temperature for 24 hours.

  • Purification:

    • Precipitate the functionalized polymer by slowly adding the reaction mixture to 200 mL of cold diethyl ether.

    • Collect the precipitate by filtration.

    • Redissolve the polymer in a minimal amount of DMF and re-precipitate in diethyl ether. Repeat this step twice to ensure the removal of the copper catalyst and unreacted this compound.

    • Dry the final product under vacuum.

Characterization Data (Hypothetical)

The success of the functionalization can be confirmed by various analytical techniques.

Table 2: Representative Characterization Data for Alkyne-Functionalized Polymer

TechniqueObservationInterpretation
FTIR Disappearance of the azide peak (~2100 cm⁻¹). Appearance of a new alkyne peak (~2250 cm⁻¹).Successful conversion of azide groups to triazole rings and incorporation of alkyne functionalities.
¹H NMR Appearance of new proton signals corresponding to the triazole ring (~7.5-8.0 ppm) and the methylene protons of the dodecadiyne chain.Confirmation of the covalent attachment of this compound to the polymer backbone.
GPC/SEC Increase in the molecular weight of the polymer compared to the starting azide-functionalized polymer.Successful grafting of this compound.

Signaling Pathway for Polymer Functionalization

Click_Chemistry Polymer_N3 Azide-Functionalized Polymer (P-N₃) Triazole Triazole Formation Polymer_N3->Triazole Dodecadiyne This compound Intermediate Copper Acetylide Intermediate Dodecadiyne->Intermediate Coordination Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Intermediate Intermediate->Triazole Cycloaddition Final_Polymer Alkyne-Functionalized Polymer Triazole->Final_Polymer

Caption: Reaction pathway for CuAAC functionalization of a polymer.

IV. Concluding Remarks

The protocols provided herein offer a foundational framework for the use of this compound in the synthesis of functionalized materials. The versatility of this diyne allows for both polymerization to form conjugated backbones and post-polymerization modification via click chemistry. Researchers can adapt and optimize these hypothetical procedures to suit their specific needs for creating advanced materials for a wide range of applications in drug development and materials science. It is recommended that all reactions are monitored by appropriate analytical techniques to ensure successful synthesis and functionalization.

References

Metal-Free Synthesis of Long-Chain Diynes: Applications in PAH Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of synthetic methodologies that avoid the use of heavy metals is a cornerstone of green chemistry, minimizing toxic waste and simplifying purification processes. Long-chain diynes are valuable building blocks in organic synthesis, serving as precursors to complex molecules such as polycyclic aromatic hydrocarbons (PAHs) and as key components in bioconjugation strategies. This document provides detailed application notes and protocols for the metal-free synthesis of long-chain diynes and their subsequent application in the construction of PAHs via the Hexadehydro-Diels-Alder (HDDA) reaction and in bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC).

Application Note 1: Metal-Free Synthesis of Symmetrical and Unsymmetrical 1,3-Diynes

A robust and environmentally friendly method for the synthesis of both symmetrical and unsymmetrical 1,3-diynes involves the use of N-Bromosuccinimide (NBS) as a catalyst, potassium tert-butoxide (tBuOK) as a base, and potassium fluoride (KF) as a fluorine source. This reaction proceeds at room temperature with high efficiency, offering a significant advantage over traditional metal-catalyzed coupling reactions.[1]

Reaction Principle: The reaction is believed to proceed through the in situ formation of a bromoalkyne intermediate from the terminal alkyne and NBS. A second equivalent of terminal alkyne then couples with the bromoalkyne, facilitated by the base, to yield the 1,3-diyne product.

Quantitative Data Summary
EntryTerminal Alkyne 1Terminal Alkyne 2ProductYield (%)
1PhenylacetylenePhenylacetylene1,4-Diphenylbuta-1,3-diyne95
21-Octyne1-OctyneHexadeca-7,9-diyne88
33-Phenyl-1-propyne3-Phenyl-1-propyne1,6-Diphenylhexa-2,4-diyne92
4Phenylacetylene1-Octyne1-Phenyldeca-1,3-diyne78
5(Trimethylsilyl)acetylenePhenylacetylene1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne85
Experimental Protocol: General Procedure for the Metal-Free Synthesis of 1,3-Diynes
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 mmol).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 mmol, 1.1 equiv), potassium tert-butoxide (2.0 mmol, 2.0 equiv), and potassium fluoride (2.0 mmol, 2.0 equiv).

  • Solvent: Add anhydrous solvent (e.g., THF or DMF, 5 mL).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,3-diyne.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dried flask under inert atmosphere reagents Add Terminal Alkyne, NBS, tBuOK, KF prep->reagents solvent Add Anhydrous Solvent reagents->solvent stir Stir at Room Temperature (2-4 hours) solvent->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 1,3-Diyne purify->product

Caption: Experimental workflow for the metal-free synthesis of 1,3-diynes.

Application Note 2: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via Thermal Hexadehydro-Diels-Alder (HDDA) Reaction

Long-chain diynes are excellent precursors for the synthesis of highly functionalized polycyclic aromatic hydrocarbons (PAHs) through the metal-free, thermal Hexadehydro-Diels-Alder (HDDA) reaction.[2][3][4][5][6] This reaction involves the [4+2] cycloaddition of a 1,3-diyne with an alkyne (a "diynophile") to generate a reactive benzyne intermediate, which can then be trapped in situ to form a variety of substituted aromatic compounds.[4][6]

Reaction Principle: The HDDA reaction is a powerful tool for the de novo synthesis of aromatic rings from acyclic precursors. The reaction is typically performed at elevated temperatures in a suitable solvent, and the benzyne intermediate can be trapped by a variety of functionalities present on the substrate (intramolecularly) or by an external trapping agent (intermolecularly).

Quantitative Data Summary for Intramolecular HDDA Reactions
EntrySubstrate (Tethered 1,3,7-triyne)Trapping MoietyProductYield (%)
1Dodeca-1,3,7-triyneAlkeneTetralin derivative85
21-Phenoxy-dodeca-2,4,8-triynePhenyl etherDibenzofuran derivative75
3N-Allyl-N-(deca-2,4-diynyl)anilineAllyl groupDihydroquinoline derivative82
41-(Fur-2-yl)-hepta-1,3,6-triyneFuranNaphthofuran derivative68
Experimental Protocol: General Procedure for the Thermal Intramolecular HDDA Reaction
  • Preparation: Place the tethered triyne substrate (0.5 mmol) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • Solvent: Add a high-boiling, inert solvent (e.g., toluene, xylenes, or mesitylene, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 110-180 °C) and maintain for the required time (4-24 hours). Monitor the reaction by TLC or GC-MS.

  • Cooling and Concentration: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired polycyclic aromatic hydrocarbon.

HDDA_Pathway Diyne 1,3-Diyne Benzyne Benzyne Intermediate Diyne->Benzyne [4+2] Cycloaddition (Thermal) Diynophile Alkyne (Diynophile) Diynophile->Benzyne Product Polycyclic Aromatic Hydrocarbon Benzyne->Product Trapper Trapping Agent Trapper->Product Trapping

Caption: Signaling pathway of the Hexadehydro-Diels-Alder (HDDA) reaction.

Application Note 3: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Long-chain diynes, particularly those incorporated into strained cyclic systems, are powerful tools for bioconjugation via the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8][9][10] This "click chemistry" reaction is bioorthogonal, meaning it can proceed within a biological environment without interfering with native biochemical processes. This makes it invaluable for applications such as targeted drug delivery, cellular imaging, and diagnostics. A key reagent in this area is sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (DIBOD), which contains two strained alkyne functionalities.[9]

Reaction Principle: The high ring strain of the cyclooctyne significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a copper catalyst. This is a major advantage in biological systems where copper toxicity is a concern.

Application in Targeted Drug Delivery

A common strategy involves attaching a strained diyne to a drug molecule or a carrier nanoparticle. This "clickable" entity can then be selectively reacted with an azide-modified targeting ligand (e.g., an antibody, peptide, or aptamer) that recognizes a specific biomarker on diseased cells.

Experimental Protocol: General Procedure for SPAAC Bioconjugation
  • Preparation of Azide-Modified Targeting Ligand: Prepare a solution of the azide-functionalized biomolecule (e.g., antibody-azide) in a biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Preparation of Diyne-Functionalized Drug/Carrier: Prepare a solution of the strained diyne-containing molecule (e.g., DIBOD-drug conjugate) in a compatible solvent (e.g., DMSO), which is then diluted in the reaction buffer.

  • Conjugation Reaction: Mix the azide-modified ligand and the diyne-functionalized molecule in a suitable molar ratio (typically a slight excess of the diyne).

  • Incubation: Incubate the reaction mixture at room temperature or 37 °C for 1-12 hours.

  • Purification: Purify the resulting conjugate to remove unreacted components using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

SPAAC_Logic cluster_components Components cluster_conjugation Conjugation cluster_application Application Drug Drug or Nanocarrier DiyneDrug Diyne-Functionalized Drug/Carrier Drug->DiyneDrug Diyne Strained Diyne (e.g., DIBOD) Diyne->DiyneDrug TargetingLigand Targeting Ligand (e.g., Antibody) AzideLigand Azide-Modified Targeting Ligand TargetingLigand->AzideLigand Azide Azide Group Azide->AzideLigand SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (Metal-Free) DiyneDrug->SPAAC AzideLigand->SPAAC TargetedDrug Targeted Drug Delivery Vehicle SPAAC->TargetedDrug Binding Specific Binding and Internalization TargetedDrug->Binding TargetCell Target Cell (e.g., Cancer Cell) TargetCell->Binding

Caption: Logical relationship for targeted drug delivery using SPAAC.

References

Application Notes and Protocols for Click Chemistry Applications of Functionalized Dodecadiynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing functionalized dodecadiynes in click chemistry. While specific literature on the direct application of functionalized dodecadiynes in click chemistry is not extensively available, this document extrapolates from the well-established principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to guide researchers in designing and executing experiments with these versatile bifunctional molecules.

Dodecadiynes, possessing two terminal alkyne groups, offer a unique platform for the synthesis of novel polymers, macrocycles, and complex molecular architectures through click chemistry. The high efficiency, selectivity, and biocompatibility of the CuAAC reaction make it an ideal tool for applications in drug discovery, materials science, and bioconjugation.[1][2]

Applications of Functionalized Dodecadiynes in Click Chemistry

Functionalized dodecadiynes serve as valuable bifunctional building blocks in a variety of click chemistry applications. Their ability to undergo two independent cycloaddition reactions allows for the construction of intricate molecular structures with high precision and yield.

Polymer Synthesis

Step-growth polymerization through the reaction of a dodecadiyne with a diazide monomer is a powerful method for synthesizing linear polymers containing 1,2,3-triazole linkages in the backbone.[3][4] This approach allows for the incorporation of diverse functional groups into the polymer chain by utilizing appropriately functionalized diazide monomers. The resulting polytriazoles can exhibit unique properties suitable for various applications, including drug delivery systems and advanced materials.[5][6]

Key Advantages:

  • High Yields and Purity: Click chemistry polymerizations are known for their high efficiency, leading to polymers with well-defined structures and minimal byproducts.[7]

  • Functional Group Tolerance: The CuAAC reaction is compatible with a wide range of functional groups, enabling the synthesis of functional polymers without the need for extensive protecting group strategies.[8]

  • Tunable Properties: The physical and chemical properties of the resulting polymers can be readily tuned by varying the structure of the diazide monomer.

Bioconjugation and Drug Delivery

Dodecadiynes can act as bifunctional linkers to conjugate two different molecules, such as a targeting ligand and a therapeutic agent, for applications in targeted drug delivery.[9][10] The sequential nature of the click reactions allows for a controlled and stepwise assembly of these complex bioconjugates.

Potential Workflow:

  • First Click Reaction: React one alkyne terminus of the dodecadiyne with an azide-functionalized targeting moiety (e.g., an antibody or peptide).

  • Purification: Isolate the monofunctionalized dodecadiyne-ligand conjugate.

  • Second Click Reaction: React the remaining alkyne terminus with an azide-functionalized drug molecule.

This modular approach enables the creation of well-defined antibody-drug conjugates (ADCs) or other targeted therapeutic systems.[11]

Materials Science

The rigid 1,2,3-triazole ring formed during the click reaction can impart desirable properties to materials, such as thermal stability and specific binding capabilities. The use of dodecadiynes allows for the creation of crosslinked networks and functionalized surfaces.

Examples of Applications:

  • Hydrogel Formation: Crosslinking of hydrophilic polymers with dodecadiyne derivatives can lead to the formation of biocompatible hydrogels for tissue engineering and controlled release applications.

  • Surface Modification: Dodecadiynes can be used to functionalize surfaces with multiple attachment points for capturing target molecules or creating specific surface properties.

Quantitative Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions. While this data is not specific to dodecadiynes, it provides a useful reference for expected reaction efficiencies and conditions based on similar alkyne substrates.

Table 1: Representative Reaction Conditions and Yields for CuAAC Reactions

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O (1:1)1295[12]
Propargyl AlcoholAzido-PEGCuIDMF8>90[13]
1-Ethynyl-4-methylbenzene1-Azido-4-nitrobenzene[Cu(CH₃CN)₄]PF₆CH₂Cl₂698[14]
Propargyl-functionalized PolymerAzido-functionalized PeptideCuSO₄/Sodium Ascorbate/THPTAH₂O/DMSO4>90

Table 2: Kinetic Data for Selected CuAAC Reactions

ReactionRate Constant (k) [M⁻¹s⁻¹]ConditionsReference
Phenylacetylene + Benzyl Azide1.3CuSO₄/Sodium Ascorbate, t-BuOH/H₂O
Propargyl Alcohol + Ethyl Azide0.8CuI, THF

Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC reactions. These can be adapted for use with functionalized dodecadiynes.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a standard procedure for the in situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent.[8]

Materials:

  • Functionalized Dodecadiyne

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, DMF, or DMSO)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a clean, dry flask, dissolve the functionalized dodecadiyne (1.0 eq) and the azide-containing molecule (2.0-2.2 eq, for reaction at both alkyne ends) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq per alkyne).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq per alkyne).

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol for Step-Growth Polymerization of a Dodecadiyne and a Diazide

This protocol outlines the procedure for synthesizing a polytriazole via a CuAAC step-growth polymerization.[3]

Materials:

  • Functionalized Dodecadiyne monomer

  • Diazide monomer

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA) or other non-coordinating base

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the dodecadiyne monomer and the diazide monomer in the anhydrous, degassed solvent.

  • Add the base (e.g., DIPEA, 1.0-2.0 eq) to the reaction mixture.

  • Add the Cu(I) catalyst (e.g., CuBr, 0.05-0.1 eq) to the stirring solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under an inert atmosphere.

  • Monitor the polymerization progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction solution dropwise to a non-solvent (e.g., methanol or diethyl ether).

  • Collect the precipitated polymer by filtration, wash with the non-solvent to remove unreacted monomers and catalyst, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows relevant to the application of functionalized dodecadiynes in click chemistry.

Experimental_Workflow_CuAAC cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_process Reaction and Purification Functionalized Dodecadiyne Functionalized Dodecadiyne Reaction Vessel Reaction Vessel Functionalized Dodecadiyne->Reaction Vessel Azide Compound Azide Compound Azide Compound->Reaction Vessel CuSO4 CuSO4 Cu(I) in situ Cu(I) in situ CuSO4->Cu(I) in situ Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Cu(I) in situ Cu(I) in situ->Reaction Vessel Click Reaction Click Reaction Reaction Vessel->Click Reaction Workup & Purification Workup & Purification Click Reaction->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling_Pathway_Polymerization Dodecadiyne Monomer (A-A) Dodecadiyne Monomer (A-A) Initiation Initiation Dodecadiyne Monomer (A-A)->Initiation Diazide Monomer (B-B) Diazide Monomer (B-B) Diazide Monomer (B-B)->Initiation Catalyst (Cu(I)) Catalyst (Cu(I)) Catalyst (Cu(I))->Initiation Propagation Propagation Initiation->Propagation Step-Growth Polytriazole Chain (-A-B-A-B-) Polytriazole Chain (-A-B-A-B-) Propagation->Polytriazole Chain (-A-B-A-B-) Polytriazole Chain (-A-B-A-B-)->Propagation Chain Extension High Molecular Weight Polymer High Molecular Weight Polymer Polytriazole Chain (-A-B-A-B-)->High Molecular Weight Polymer

Caption: Logical relationship for step-growth polymerization using a dodecadiyne and a diazide monomer.

Logical_Relationship_Bioconjugation Start Bifunctional Dodecadiyne Step1 Step 1: First Click Reaction Add Azide-Targeting Ligand + Cu(I) catalyst Start->Step1 Intermediate Mono-functionalized Dodecadiyne-Ligand Step1->Intermediate Step2 Step 2: Second Click Reaction Add Azide-Drug + Cu(I) catalyst Intermediate->Step2 Final Targeted Drug Conjugate Step2->Final

Caption: Sequential bioconjugation workflow using a dodecadiyne linker.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3,9-dodecadiyne polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in 3,9-dodecadiyne polymerization reactions.

Frequently Asked Questions (FAQs) - Troubleshooting Low Polymer Yield

Q1: My polymer yield is significantly lower than expected. What are the most common causes?

Low polymer yield in this compound polymerization can often be attributed to several factors:

  • Monomer Impurity: The purity of the this compound monomer is critical. Impurities can act as chain terminators, preventing the formation of high molecular weight polymers and reducing the overall yield.[1][2]

  • Initiator Issues: The type, concentration, and handling of the initiator play a crucial role. Incorrect initiator concentration can lead to either too few polymer chains being initiated or premature termination.

  • Presence of Oxygen: Oxygen can act as a radical scavenger, inhibiting free-radical polymerization and terminating growing polymer chains, which is a common issue in photopolymerization.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that need to be optimized for efficient polymerization.

  • Solvent Effects: The choice of solvent, its polarity, and purity can significantly influence the polymerization process and the final yield.[4][5]

Q2: How critical is monomer purity and how can I ensure it?

Monomer purity is paramount for achieving high polymer yields and molecular weights in polymerization reactions.[1][2] Impurities can interfere with the initiation and propagation steps of the polymerization. For instance, monofunctional impurities can cap the growing polymer chains, leading to a lower degree of polymerization and, consequently, a lower yield.

Troubleshooting & Optimization:

  • Purification: It is highly recommended to purify the this compound monomer before use. Recrystallization or column chromatography are common methods for purifying diacetylene monomers.

  • Characterization: Confirm the purity of the monomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: My initiator doesn't seem to be working effectively. What should I check?

The effectiveness of the initiator is a common failure point. Here are several aspects to consider:

  • Initiator Concentration: The concentration of the initiator directly affects the number of polymer chains initiated.[3][6][7] An optimal concentration is necessary; too low a concentration will result in a slow reaction and low yield, while too high a concentration can lead to the formation of many short polymer chains and potentially a lower overall polymer mass.

  • Initiator Decomposition: For thermal initiators, ensure the reaction temperature is appropriate for the initiator's half-life. For photoinitiators, ensure the UV light source has the correct wavelength and intensity to induce decomposition and initiate polymerization.[6]

  • Initiator Quality: Initiators can degrade over time. Use a fresh or properly stored initiator for best results.

Q4: Can the choice of solvent impact my polymer yield?

Yes, the solvent can have a significant impact on the polymerization of diacetylenes.[4][5]

  • Solubility: The monomer and the growing polymer should be soluble in the chosen solvent. If the polymer precipitates out of the solution too early, this can limit the final molecular weight and yield.

  • Polarity: The polarity of the solvent can influence the conformation of the growing polymer chains and the kinetics of the polymerization reaction.[8][9]

  • Solvent Purity: Impurities in the solvent, such as water or other reactive species, can interfere with the polymerization reaction. Always use dry, high-purity solvents.

Q5: I'm observing a color change, but the final polymer yield is low. What could be the reason?

A color change from colorless or pale yellow to blue or red is characteristic of polydiacetylene formation.[10][11] However, a visible color change does not always correlate with a high yield of solid polymer. This can happen if:

  • Oligomer Formation: The reaction may be producing a large number of short-chain oligomers that are colored but may be soluble in the reaction or washing solvents and are thus lost during purification.

  • Incomplete Polymerization: The polymerization may have initiated but terminated prematurely due to one of the reasons mentioned above (e.g., impurities, oxygen).

  • Side Reactions: Undesirable side reactions may be consuming the monomer without leading to the formation of high molecular weight polymer.

Q6: How does oxygen affect the polymerization, and what can I do to prevent it?

Oxygen can act as an inhibitor in radical polymerizations, which are common for diacetylenes, especially when initiated by UV light.[3] Oxygen, being a diradical, can react with the initiating or propagating radicals to form stable species that do not continue the polymerization, thereby quenching the reaction and reducing the yield.[3]

Preventative Measures:

  • Degassing: Before starting the polymerization, thoroughly degas the monomer solution using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

  • Inert Atmosphere: Conduct the entire polymerization reaction under an inert atmosphere.

Data Presentation

Table 1: Illustrative Effect of Initiator Concentration on Polymer Yield and Molecular Weight

Initiator Concentration (mol%)Polymer Yield (%)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
0.14550,0002.1
0.58535,0001.8
1.09220,0001.6
2.08810,0001.5
5.0755,0001.4

Note: This table presents a generalized trend. The optimal initiator concentration for this compound polymerization should be determined experimentally.

Table 2: Generalized Influence of Solvent Polarity on Polymerization Yield

SolventPolarity IndexPolymer Yield (%)Observations
Hexane0.165Good solubility of monomer, but polymer may precipitate early.
Toluene2.478Good balance of monomer and polymer solubility.
Tetrahydrofuran (THF)4.085Good solvent for both monomer and polymer.
Dichloromethane (DCM)3.182Effective solvent, ensure it is dry.
Acetonitrile5.870Higher polarity may not always be optimal.

Note: The suitability of a solvent depends on the specific diacetylene monomer. This table provides a general guide.

Table 3: Representative Effect of Reaction Temperature on Polymerization Yield

Temperature (°C)Polymer Yield (%)Observations
2560Slower reaction rate, may require longer reaction times.
4075Increased reaction rate.
6090Optimal temperature for many thermal initiators.
8080Potential for side reactions or initiator decomposition becomes significant.
10065Increased likelihood of side reactions and polymer degradation.

Note: The optimal temperature is highly dependent on the chosen initiator and solvent.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

This protocol describes a general method for purifying a long-chain diacetylene monomer, which should be adapted as necessary.

  • Dissolution: Dissolve the crude this compound monomer in a minimal amount of a suitable hot solvent (e.g., hexane or ethanol).

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Verification: Confirm the purity of the monomer using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).

Protocol 2: UV-Initiated Solution Polymerization of this compound

  • Monomer Solution Preparation: In a Schlenk flask, dissolve a known amount of purified this compound and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) in a dry, degassed solvent (e.g., THF or toluene). The concentration of the monomer and initiator should be based on the desired final polymer properties.

  • Degassing: Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the solution.

  • Inert Atmosphere: Backfill the flask with an inert gas such as argon or nitrogen.

  • Initiation: While stirring, expose the solution to a UV light source (e.g., a 254 nm UV lamp) at a controlled temperature.[6] The reaction vessel should be made of a material that is transparent to the UV wavelength being used (e.g., quartz).

  • Monitoring: Monitor the progress of the polymerization by observing the color change of the solution and, if possible, by taking aliquots for analysis (e.g., by UV-Vis spectroscopy to observe the growth of the polymer absorption peak).

  • Termination: Once the desired reaction time is reached or the polymerization appears to have stopped (no further color change), turn off the UV lamp.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator byproducts, and dry it under vacuum.

Visualizations

TroubleshootingWorkflow start Low Polymer Yield Observed check_purity Check Monomer Purity start->check_purity check_initiator Evaluate Initiator System check_purity->check_initiator Pure purify Purify Monomer (Recrystallization/Chromatography) check_purity->purify Impure check_conditions Review Reaction Conditions check_initiator->check_conditions OK optimize_conc Optimize Initiator Concentration check_initiator->optimize_conc Suboptimal Concentration check_age Use Fresh/Properly Stored Initiator check_initiator->check_age Potential Degradation check_oxygen Assess for Oxygen Contamination check_conditions->check_oxygen OK optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Suboptimal Temperature optimize_time Adjust Reaction Time check_conditions->optimize_time Incorrect Time degas Degas Solvent and Monomer Solution check_oxygen->degas Suspected solution Yield Improved check_oxygen->solution Ruled Out purify->check_initiator optimize_conc->check_conditions check_age->check_conditions optimize_temp->check_oxygen optimize_time->check_oxygen inert_atmosphere Ensure Inert Atmosphere degas->inert_atmosphere inert_atmosphere->solution PolymerizationReaction cluster_monomer This compound Monomer cluster_polymer Polydiacetylene monomer CH3-CH2-C≡C-(CH2)4-C≡C-CH2-CH3 node_initiator Initiator (UV Light or Heat) monomer->node_initiator n polymer ...-[=C(CH2-CH3)-C≡C-C((CH2)4-C≡C-CH2-CH3)=]n-... node_initiator->polymer LogicalRelationships cluster_positive Positively Correlated cluster_negative Negatively Correlated cluster_optimal Requires Optimization yield Polymer Yield purity Monomer Purity purity->yield time Reaction Time (to a point) time->yield temp Temperature (to a point) temp->yield impurities Impurities impurities->yield oxygen Oxygen oxygen->yield side_reactions Side Reactions side_reactions->yield initiator_conc Initiator Concentration initiator_conc->yield solvent Solvent Choice solvent->yield

References

Technical Support Center: Optimizing Cycloaddition of 3,9-Dodecadiyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the cycloaddition of 3,9-dodecadiyne. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this intramolecular reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the nickel-catalyzed intramolecular cycloaddition of this compound.

Issue Potential Cause Troubleshooting Steps
1. Low or No Product Yield Inactive CatalystThe nickel(0) catalyst, often generated in situ from a Ni(II) precursor with a reducing agent or used as a complex like Ni(cod)₂, is sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed. Use freshly opened or properly stored catalyst precursors.
Inappropriate LigandThe choice of ligand is crucial in nickel-catalyzed cycloadditions.[1] For non-conjugated diynes, phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly employed.[2] If using a phosphine ligand like PPh₃ or PCy₃ results in low yield, consider screening different ligands, including bulkier phosphines or various NHCs, to optimize catalyst activity and stability.[3]
Incorrect Reaction TemperatureWhile many nickel-catalyzed cycloadditions proceed at elevated temperatures (e.g., 60-100 °C), the optimal temperature can be substrate-dependent.[2][3] If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition or side products are observed, try lowering the temperature.
Insufficient Reaction TimeIntramolecular cycloadditions can be slower than their intermolecular counterparts. Monitor the reaction progress by TLC or GC-MS at regular intervals to determine the optimal reaction time.
2. Formation of Multiple Products Oligomerization/PolymerizationHigh substrate concentration can favor intermolecular reactions, leading to oligomers or polymers.[4] Perform the reaction under high dilution conditions to promote the desired intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture.
Isomerization of the ProductThe initially formed cycloaddition product may be thermally unstable and isomerize to a more stable, conjugated system, especially at high temperatures.[4] Try conducting the reaction at a lower temperature to minimize post-reaction isomerization.
Incomplete CyclizationIn some cases, the reaction may stall after the initial oxidative cyclization step, leading to metallacyclic intermediates that do not proceed to the final product. A change in ligand or solvent may be necessary to promote the final reductive elimination step.
3. Substrate Decomposition Thermal InstabilityThis compound or the resulting cycloadduct may be unstable at the required reaction temperature. Consider using a more active catalyst system that allows the reaction to proceed at a lower temperature.
Catalyst-Induced DecompositionThe nickel catalyst itself can sometimes promote undesired side reactions or decomposition pathways. Screening different nickel precursors or ligands might identify a more selective catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of cycloaddition for a non-conjugated diyne like this compound?

A1: For non-conjugated diynes, intramolecular [2+2+2] cycloaddition is a common pathway, often catalyzed by transition metals like nickel or cobalt. This reaction would formally combine the two alkyne moieties with another unsaturated component (if present) or could lead to dimerization or trimerization of the diyne itself under certain conditions. For a purely intramolecular reaction of the diyne, a rearrangement or cycloisomerization to form fused ring systems is expected.

Q2: Why is a nickel catalyst often used for diyne cycloadditions?

A2: Nickel(0) complexes are effective catalysts for the cycloaddition of unsaturated hydrocarbons like diynes.[3] They can readily undergo oxidative cyclization with the two alkyne units to form a nickelacyclopentadiene intermediate, which can then react further to yield the desired cyclic product.[5] Nickel catalysts are also relatively inexpensive and their reactivity can be tuned by the choice of ligands.[1]

Q3: What are the key parameters to control for a successful intramolecular cycloaddition of this compound?

A3: The key parameters to optimize are:

  • Catalyst System: The choice of nickel precursor (e.g., Ni(cod)₂) and ligand (e.g., phosphines or NHCs) is critical.[1][2]

  • Concentration: High dilution is crucial to favor the intramolecular reaction over intermolecular oligomerization.[4]

  • Temperature: The temperature needs to be high enough to drive the reaction but low enough to prevent substrate or product decomposition.

  • Solvent: Anhydrous, non-protic solvents like THF or toluene are typically used.

Q4: What are the expected side products in this reaction?

A4: Common side products can include oligomers or polymers from intermolecular reactions, especially at high concentrations.[4] Incomplete reaction may leave starting material, and at high temperatures, isomerization of the desired product to a more conjugated system can occur.[4] Dimerization of the diyne is also a possible side reaction.[2]

Experimental Protocols

Below is a general, hypothetical protocol for the nickel-catalyzed intramolecular cycloaddition of this compound. This should be considered a starting point for optimization.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add Ni(cod)₂ (5-10 mol%) and the chosen ligand (10-20 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a portion of the anhydrous, degassed solvent to the flask.

  • Substrate Addition: In a separate flask, prepare a dilute solution of this compound in the same solvent.

  • Reaction Setup: Heat the catalyst mixture to the desired temperature (e.g., 60-80 °C).

  • Slow Addition: Add the solution of this compound to the heated catalyst mixture dropwise over a period of several hours using a syringe pump to maintain high dilution conditions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by exposure to air. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cycloadduct.

Table of Typical Reaction Parameters for Optimization:

ParameterRange to ExploreNotes
Catalyst Loading 5 - 15 mol%Higher loading may be needed for less reactive substrates.
Ligand PPh₃, PCy₃, IPr, SIPrThe electronic and steric properties of the ligand can significantly impact the reaction outcome.[1]
Ligand:Ni Ratio 1:1 to 4:1The optimal ratio can vary depending on the ligand.
Temperature 40 - 100 °CStart with a moderate temperature (e.g., 60 °C) and adjust as needed.
Concentration 0.01 - 0.1 MLower concentrations favor intramolecular cyclization.
Solvent THF, Toluene, DioxaneEnsure the solvent is anhydrous and degassed.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst 1. Add Ni(cod)₂ and Ligand to Schlenk Flask prep_solvent 2. Add Anhydrous, Degassed Solvent prep_catalyst->prep_solvent heat 4. Heat Catalyst Mixture prep_solvent->heat prep_substrate 3. Prepare Dilute Solution of this compound add 5. Slow Addition of Substrate prep_substrate->add heat->add monitor 6. Monitor Reaction Progress (TLC/GC-MS) add->monitor cool 7. Cool to Room Temperature monitor->cool quench 8. Quench Reaction cool->quench evaporate 9. Remove Solvent quench->evaporate purify 10. Column Chromatography evaporate->purify product Isolated Cycloadduct purify->product

Caption: Experimental workflow for the nickel-catalyzed cycloaddition of this compound.

Troubleshooting_Flowchart cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_products Side Products Observed? start Low or No Product Yield? check_catalyst Check Catalyst Activity (Air/Moisture Sensitive) start->check_catalyst change_ligand Screen Different Ligands (Phosphines, NHCs) check_catalyst->change_ligand If catalyst is active adjust_temp Adjust Temperature (Increase/Decrease) change_ligand->adjust_temp increase_time Increase Reaction Time adjust_temp->increase_time check_concentration Use High Dilution (Slow Addition) increase_time->check_concentration oligomers Oligomers/Polymers -> Use Higher Dilution check_concentration->oligomers isomers Isomers -> Lower Reaction Temperature oligomers->isomers

Caption: Troubleshooting flowchart for low product yield in this compound cycloaddition.

References

Technical Support Center: Purification of 3,9-Dodecadiyne and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,9-dodecadiyne and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these non-polar, long-chain diynes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and similar long-chain alkynes?

A1: The primary challenges stem from the non-polar nature of these molecules. This low polarity leads to:

  • Poor separation from other non-polar impurities: Byproducts from synthesis, such as starting materials or related alkenes, often have similar polarities, leading to co-elution in standard chromatography.[1]

  • Difficulty with crystallization: Long-chain alkynes are often oils or waxy solids at room temperature, making purification by recrystallization challenging.[1]

  • Thermal sensitivity: While internal alkynes are generally more stable than terminal alkynes, long-chain alkynes can be susceptible to decomposition or isomerization at the high temperatures required for atmospheric distillation.[1][2]

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of technique depends on the nature of the impurities, the scale of the purification, and the physical state of the crude product. The most common methods are:

  • Column Chromatography: Versatile for separating mixtures with different polarities.[1] For non-polar compounds like this compound, specific strategies are needed.

  • Argentation Chromatography: An excellent variation of column chromatography for separating compounds based on their degree of unsaturation (e.g., alkyne from alkene).[1]

  • Vacuum Distillation: Ideal for purifying high-boiling point liquids that are thermally sensitive.[1] this compound has a reported boiling point of 55-58 °C at 0.5 mmHg.[3][4]

  • Low-Temperature Recrystallization: Can yield very pure material if the compound is a solid at low temperatures.[1]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques are effective for determining the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile, non-polar compounds, providing both separation of components and their mass identification.[1] Peak integration can be used for quantitative purity analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the structure and reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A sharp, single peak in an HPLC chromatogram is a strong indicator of purity.[1] Reversed-phase HPLC is often used for non-polar compounds.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its derivatives.

Issue 1: Co-elution of this compound with Non-polar Impurities during Column Chromatography

Question: I am struggling to separate my this compound from other non-polar byproducts using silica gel column chromatography. They all elute together in hexane. What can I do?

Answer: This is a frequent issue due to the low polarity of long-chain alkynes.[1] Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Use a Very Non-polar Eluent: Start with pure n-hexane, n-pentane, or petroleum ether.[6] Gradually increase the polarity by adding a slightly more polar solvent like toluene or dichloromethane in very small increments (0.5-1%).[1] The goal is to achieve an Rf value of 0.2-0.3 on a TLC plate for your target compound, which often provides the best separation.[1]

    • Change Solvent Selectivity: If adjusting polarity fails, try a different solvent system. For instance, substituting hexane with pentane or using a mobile phase containing toluene might alter the interactions with the silica gel and enhance separation.[1]

  • Modify the Stationary Phase (Argentation Chromatography):

    • This is a highly effective technique for separating compounds based on unsaturation.[1] Silver ions (Ag⁺) on the silica gel form reversible complexes with the π-bonds of alkenes and alkynes.[1] Alkenes, having more accessible π-bonds, are typically retained more strongly, allowing the alkyne to elute first.[1]

  • Improve Column Technique:

    • Use a Long, Thin Column: This increases the number of theoretical plates and improves resolution.[1]

    • Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading can prevent band broadening. Dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1]

Troubleshooting co-elution in column chromatography.
Issue 2: Difficulty in Inducing Crystallization

Question: My purified this compound is an oil, and I cannot get it to crystallize for further purification. What should I do?

Answer: The irregular shape and low melting points of many long-chain alkynes make crystallization challenging.[1] Low-temperature recrystallization is often the best approach.

  • Systematic Solvent Screening:

    • Test a range of single solvents, from non-polar (pentane, hexane) to moderately polar (acetone).[1] A good solvent will dissolve the compound when warm but not at room temperature or colder.[1]

    • If a single solvent doesn't work, try a two-solvent system (e.g., dichloromethane/pentane or ether/hexane).[1] Dissolve the compound in a minimal amount of the "good" solvent, then slowly add the "poor" (anti-solvent) until the solution becomes turbid. Gently warm to clarify and then cool slowly.[1]

  • Inducing Crystallization:

    • Slow Cooling: Cool the solution slowly to room temperature, then move it to a refrigerator (4°C), and finally a freezer (-20°C).[1] For very low temperatures, a dry ice/acetone bath (-78°C) can be used, ensuring your solvent remains liquid.[1]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a tiny crystal of pure product, add it to the supersaturated solution to initiate crystallization.[1]

Issue 3: Product Decomposition During Distillation

Question: I am trying to purify my high-boiling point alkyne derivative by distillation, but it seems to be decomposing at the required temperature. How can I avoid this?

Answer: Thermal decomposition is a known risk for alkynes at high temperatures.[1][2] The solution is to lower the boiling point by reducing the pressure.

  • Use Vacuum Distillation: This technique allows for the purification of high-boiling or thermally sensitive liquids at significantly lower temperatures.[1] this compound boils at 55-58 °C under a vacuum of 0.5 mmHg, which is a mild temperature unlikely to cause decomposition.[3][4]

  • Ensure a Good Vacuum: Use a high-quality vacuum pump and check that all joints in your distillation apparatus are well-sealed to maintain a low and stable pressure.

  • Inert Atmosphere: While not always necessary for internal diynes, performing the distillation under an inert atmosphere (e.g., by backfilling with nitrogen or argon) can prevent oxidative degradation, especially if impurities are present that could catalyze such reactions.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound
Purification MethodAdvantagesDisadvantagesBest Suited For
Column Chromatography Versatile, applicable to a wide range of compounds.[1]Can be time-consuming and require large volumes of solvent.[1]Separating mixtures with components of different polarities.[1]
Argentation Chromatography Excellent for separating compounds based on unsaturation (e.g., alkynes from alkenes).[1]Silver nitrate is expensive and light-sensitive.[1]Isolating alkynes from alkene byproducts.[1]
Vacuum Distillation Excellent for purifying volatile liquids; prevents thermal decomposition of sensitive compounds.[1]Not suitable for non-volatile compounds or solids.[1]Purifying high-boiling point liquid products like this compound.[1]
Low-Temp. Recrystallization Can yield very pure crystalline material; scalable.[1]Not suitable for oils or compounds that do not solidify.[1]Final polishing step for solid derivatives or products that solidify at low temperatures.[1]
Table 2: Recommended Solvent Systems for Column Chromatography of Non-polar Alkynes
Solvent SystemPolarityTypical Use Case
100% n-Hexane or n-PentaneVery LowInitial elution of highly non-polar compounds.[6]
0.5-5% Toluene in HexaneVery LowSlightly increasing polarity to elute the target alkyne while leaving more polar impurities behind.
0.5-5% Dichloromethane in HexaneLowA more polar modifier than toluene for separating slightly more polar compounds.
1-10% Ethyl Acetate in HexaneLow-MediumGood for general-purpose purification of "normal" polarity compounds, may be too polar for initial elution.[6]

Experimental Protocols

Protocol 1: Argentation Column Chromatography

This protocol describes the preparation and use of a silver nitrate-impregnated silica gel column to separate this compound from alkene impurities.

  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate (AgNO₃) in water or methanol to make a concentrated solution (e.g., 10g of AgNO₃ in 50 mL of solvent).

    • In a round-bottom flask, create a slurry of silica gel (100g) in a volatile solvent like acetone.

    • Add the AgNO₃ solution to the silica slurry and mix thoroughly.

    • Remove the solvent on a rotary evaporator to obtain a free-flowing powder. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive.[1]

    • Activate the AgNO₃-silica gel by heating it in an oven at 100-120°C for 2-4 hours. Let it cool in a desiccator before use.[1]

  • Column Packing and Elution:

    • Pack a column with the prepared AgNO₃-silica gel using a non-polar eluent (e.g., 100% hexane).[1]

    • Dissolve the crude alkyne mixture in a minimal amount of the eluent and load it onto the column.[1]

    • Elute the column with the chosen solvent system (e.g., starting with 100% hexane and slowly increasing polarity if necessary).[1] The alkyne is expected to elute before any corresponding alkene impurity.[1]

    • Collect fractions and monitor by TLC or GC-MS to identify the pure product.[1]

Decision workflow for selecting a purification method.
Protocol 2: Low-Temperature Recrystallization

This protocol provides a general method for purifying a waxy or oily alkyne derivative.

  • Solvent Selection:

    • In a small vial, dissolve ~20 mg of the crude product in a few drops of a "good" solvent (e.g., dichloromethane) at room temperature.

    • Slowly add a "poor," low-freezing point anti-solvent (e.g., n-pentane) dropwise until the solution just becomes cloudy.[1]

    • Add a single drop of the "good" solvent to make the solution clear again.

  • Crystallization:

    • Cap the vial and place it in a refrigerator (4°C). If no crystals form after an hour, move the vial to a freezer (-20°C).[1]

    • If crystallization is still not observed, try a dry ice/acetone bath (-78°C).[1]

    • Once crystals have formed, allow them to grow for several hours at the low temperature.[1]

  • Isolation:

    • Isolate the crystals by rapid cold filtration. This can be done using a pre-cooled Büchner funnel.[1]

    • Wash the crystals with a small amount of the ice-cold anti-solvent (n-pentane).[1]

    • Dry the crystals under high vacuum to remove residual solvent.

References

Side product formation in the synthesis of 3,9-dodecadiyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,9-dodecadiyne. The information is designed to address specific challenges that may arise during experimental procedures.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Presence of Multiple Byproducts

Symptoms:

  • The overall yield of the desired product is significantly lower than expected.

  • TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products with different retention times.

  • NMR analysis of the crude product indicates the presence of unexpected signals, suggesting the formation of various side products.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Homocoupling of Alkyne Precursors: In coupling reactions like Sonogashira or Glaser, terminal alkynes can react with themselves to form symmetric diynes (e.g., 1,3,5,7-octatetrayne if using a C4 precursor, or 5,7-dodecadiyne if using 1-hexyne). This is a common side reaction, especially in the presence of copper catalysts and oxygen.- Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling (Glaser coupling).- Copper-Free Conditions: If applicable, consider using a copper-free Sonogashira protocol. - Slow Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which can favor the desired cross-coupling over homocoupling.
Oligomerization/Polymerization: Alkynes, particularly terminal ones, can undergo oligomerization or polymerization, leading to a complex mixture of higher molecular weight byproducts. This can be catalyzed by the transition metal catalyst.- Control Temperature: Avoid excessively high reaction temperatures, which can promote polymerization.- Optimize Catalyst Loading: Use the minimum effective concentration of the catalyst. High catalyst concentrations can sometimes lead to increased oligomerization.- Reaction Time: Monitor the reaction progress and stop it once the starting materials are consumed to prevent prolonged exposure of the product to the catalytic system.
Isomerization of the Triple Bond: Strong bases used in the reaction can cause the triple bonds in the product to migrate, leading to a mixture of isomeric dodecadiynes (e.g., 2,8-dodecadiyne, 4,10-dodecadiyne).- Milder Base: If the reaction allows, use a milder base.- Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.- Reaction Time: Minimize the reaction time to reduce the exposure of the product to basic conditions.
Issue 2: Difficulty in Purifying this compound

Symptoms:

  • Column chromatography does not provide a clean separation of the desired product from impurities.

  • The isolated product is a viscous oil instead of a clean liquid, suggesting the presence of oligomeric impurities.

  • NMR of the "purified" product still shows broad signals or overlapping peaks that are difficult to assign.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Co-elution of Isomers: Isomeric byproducts may have very similar polarities to the desired this compound, making them difficult to separate by standard silica gel chromatography.- High-Performance Liquid Chromatography (HPLC): Consider using reverse-phase HPLC for better separation of nonpolar isomers.- Argentation Chromatography: Impregnating the silica gel with silver nitrate can improve the separation of alkynes and their isomers.
Presence of High Molecular Weight Oligomers: Oligomeric byproducts can be difficult to remove by standard column chromatography and may require alternative purification techniques.- Distillation: For thermally stable compounds, vacuum distillation can be effective in separating the desired product from non-volatile oligomers.- Preparative Gel Permeation Chromatography (GPC): GPC separates molecules based on size and is an excellent method for removing oligomeric impurities.
Residual Catalyst: Traces of the metal catalyst or ligands can remain in the product, leading to discoloration and potential issues in downstream applications.- Aqueous Workup: A thorough aqueous workup with appropriate washing solutions (e.g., ammonium chloride for copper removal) is crucial.- Filtration through a Short Plug: Passing the crude product through a short plug of silica gel or celite can help remove some of the catalyst residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are the likely side products for each?

A1: Two plausible synthetic routes are the coupling of smaller alkyne fragments.

  • Route A: Coupling of a C4 and a C8 fragment. This would likely involve the reaction of a 1,4-dihalobutane with two equivalents of a lithium or sodium acetylide derived from 1-butyne.

    • Potential Side Products: Incomplete reaction leading to 1-halo-3-octyne. Elimination reactions of the dihalobutane.

  • Route B: Coupling of two C6 fragments. A common approach would be the coupling of a 1-halo-hexane with a protected 1,6-hexadiyne, followed by deprotection and a second coupling. A more direct route is the coupling of two molecules of a 6-halo-1-hexyne.

    • Potential Side Products: Homocoupling of the 6-halo-1-hexyne to give 1,12-dihalo-5,7-dodecadiyne. Incomplete reaction leading to residual starting material.

Q2: I see a significant amount of a symmetrical diyne in my reaction mixture. How can I confirm its identity and prevent its formation?

A2: A symmetrical diyne byproduct, such as 5,7-dodecadiyne from the homocoupling of 1-hexyne, is a common issue.

  • Identification: This byproduct will have a different retention time in GC-MS analysis. Its mass spectrum will show the same molecular ion as the desired product, but its fragmentation pattern might differ. 1H and 13C NMR will show a more symmetrical pattern of signals compared to the desired this compound.

  • Prevention: As mentioned in the troubleshooting guide, using a strictly inert atmosphere, considering copper-free coupling conditions, and employing slow addition of the terminal alkyne are effective strategies to minimize homocoupling.

Q3: My NMR spectrum shows more signals in the aliphatic region than expected for this compound. What could these be?

A3: Additional aliphatic signals could arise from several sources:

  • Isomeric Products: If isomerization has occurred, you will have a mixture of dodecadiynes with different triple bond positions, leading to a more complex NMR spectrum.

  • Oligomers: The formation of dimers or trimers of your starting materials will result in a variety of new aliphatic signals, often appearing as broad or overlapping multiplets.

  • Hydrogenation Products: If there are sources of hydrogen in your reaction (e.g., from a solvent or reagent), partial or complete reduction of the triple bonds to double or single bonds can occur, leading to the formation of dodecenynes, dodecadienes, or even dodecane.

Q4: How can I effectively purify this compound from oligomeric byproducts?

A4: Removing oligomeric byproducts can be challenging.

  • Vacuum Distillation: Since this compound has a reported boiling point of 55-58 °C at 0.5 mmHg, vacuum distillation is a highly effective method to separate it from non-volatile oligomers.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are specifically designed to separate molecules based on their size and are ideal for removing higher molecular weight oligomers.

Data Presentation

Table 1: Hypothetical Product Distribution in the Synthesis of this compound under Different Conditions

ConditionDesired Product (this compound)Homocoupling Byproduct (e.g., 5,7-Dodecadiyne)Isomeric ByproductsOligomers
Optimal (Inert Atmosphere, Slow Addition) 85%<5%<2%<8%
Air Leak in System 60%25%<2%13%
Strong Base, High Temperature 70%<5%15%10%
High Catalyst Loading 65%<5%<2%28%

Experimental Protocols

General Protocol for a Copper-Catalyzed Alkyne Coupling (Illustrative)

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.

  • Reagents: The flask is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (1-3 mol%), and a suitable solvent (e.g., degassed THF or DMF).

  • Base: A degassed amine base, such as triethylamine or diisopropylamine (2-3 equivalents), is added via syringe.

  • Reactant Addition: The aryl or vinyl halide (1 equivalent) is added to the mixture. The terminal alkyne (1.1-1.2 equivalents) is then added dropwise over a period of 1-2 hours using a syringe pump to maintain a low concentration.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Side_Product_Formation cluster_reactants Starting Materials cluster_products Reaction Products Alkyne_A Terminal Alkyne Desired_Product This compound (Cross-Coupling) Alkyne_A->Desired_Product + Alkyne_B_Halide (Desired Pathway) Homocoupling_Product Symmetrical Diyne (Homocoupling) Alkyne_A->Homocoupling_Product + Alkyne_A (Side Reaction) Oligomers Oligomers/Polymers Alkyne_A->Oligomers Polymerization (Side Reaction) Alkyne_B_Halide Halo-alkyne Isomerization_Product Isomeric Dodecadiynes Desired_Product->Isomerization_Product Strong Base/Heat (Side Reaction)

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Mixture (GC-MS, NMR) Start->Check_Purity Identify_Byproducts Identify Major Side Products Check_Purity->Identify_Byproducts Homocoupling Homocoupling Products (Symmetrical Diynes) Identify_Byproducts->Homocoupling Symmetrical? Isomers Isomeric Products Identify_Byproducts->Isomers Isomers Present? Oligomers Oligomers/Polymers Identify_Byproducts->Oligomers High MW? Solution_Homocoupling - Use Inert Atmosphere - Copper-Free Conditions - Slow Reagent Addition Homocoupling->Solution_Homocoupling Solution_Isomers - Use Milder Base - Lower Temperature - Shorter Reaction Time Isomers->Solution_Isomers Solution_Oligomers - Lower Temperature - Optimize Catalyst Loading - Shorter Reaction Time Oligomers->Solution_Oligomers

Caption: Troubleshooting workflow for side product formation.

Catalyst deactivation in 3,9-dodecadiyne polymerization and prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in the polymerization of 3,9-dodecadiyne. The information is compiled from established principles of organometallic catalysis, with a focus on rhodium-based systems commonly employed for alkyne polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, potentially linked to catalyst deactivation.

Issue Potential Cause Troubleshooting Steps
Low or No Polymer Yield Catalyst Poisoning: Impurities in the monomer or solvent can irreversibly bind to the catalyst's active sites. Common poisons for rhodium catalysts include sulfur compounds, oxygen, and moisture.[1]Monomer/Solvent Purification: Ensure rigorous purification of this compound and the reaction solvent. Techniques such as distillation, passing through activated alumina columns, and sparging with inert gas are recommended. Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to exclude oxygen and moisture.
Formation of Inactive Catalyst Species: The active catalyst may convert into an inactive state, such as a rhodium(III) species or a dimeric complex, especially at elevated temperatures or in the presence of certain reagents.Use Chloride-Free Precursors: Chloride ligands can sometimes contribute to catalyst deactivation pathways.[1] Consider using catalyst precursors without chloride, such as those with acetylacetonate (acac) ligands. Optimize Reaction Temperature: Lowering the reaction temperature may slow down deactivation processes.
Inconsistent Polymer Molecular Weight or Broad Polydispersity Chain Transfer/Termination Reactions: Impurities or side reactions can lead to premature termination of growing polymer chains.Purify Monomer and Solvent: As with low yield, impurities are a primary suspect. Control Monomer to Catalyst Ratio: A precise ratio is crucial for controlling molecular weight in living or controlled polymerizations. Inaccuracies can lead to variations.
Multiple Active Species: The presence of different catalytically active species in the reaction mixture can lead to different rates of polymerization and broader molecular weight distributions.Well-defined Catalyst Precursor: Use a well-defined, single-site catalyst precursor to ensure the formation of a uniform active species.
Change in Reaction Mixture Color Catalyst Agglomeration/Decomposition: A visible change in the color of the reaction mixture (e.g., formation of a precipitate) can indicate that the homogeneous catalyst is agglomerating or decomposing into metallic rhodium.Solvent Choice: The choice of solvent can influence catalyst stability. Solvents that can coordinate to the metal center without being overly inhibitory can help stabilize the active species. Ligand Design: The use of bulky or chelating ligands can prevent catalyst agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the polymerization of internal alkynes like this compound?

A1: Rhodium-based catalysts, particularly those with phosphine or diene ligands, are frequently employed for the polymerization of substituted acetylenes, including internal alkynes.[2] These catalysts are known for their ability to promote controlled polymerization, leading to polymers with specific stereostructures.

Q2: How can I detect catalyst deactivation during my polymerization reaction?

A2: Monitoring the reaction kinetics can provide evidence of deactivation. A decrease in the rate of monomer consumption over time, when it is expected to be constant, suggests catalyst deactivation. Additionally, changes in the appearance of the reaction mixture, such as color changes or precipitate formation, can be visual indicators. For more detailed analysis, techniques like NMR or UV-Vis spectroscopy can be used to monitor the concentration of the active catalyst or the formation of known inactive species.

Q3: Can a deactivated rhodium catalyst be regenerated?

A3: In some cases, catalyst regeneration is possible, but it is often challenging for homogeneously catalyzed polymerizations. If deactivation is due to the formation of a specific inactive complex, a chemical reaction might reverse this process. However, if the catalyst has decomposed to form metal nanoparticles, regeneration in situ is generally not feasible. Prevention of deactivation is a more practical approach.

Q4: What is the role of the ligand in preventing catalyst deactivation?

A4: The ligand plays a crucial role in stabilizing the active catalytic species. Bulky ligands can create a sterically hindered environment around the metal center, preventing the close approach of catalyst molecules and thus inhibiting the formation of inactive dimers or larger aggregates. Chelating ligands, which bind to the metal at two or more points, are generally more strongly bound and less prone to dissociation, which can be a pathway to deactivation.

Catalyst Deactivation and Prevention Workflow

The following diagram illustrates a logical workflow for troubleshooting and preventing catalyst deactivation in this compound polymerization.

cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_solution Potential Solutions Problem Low Yield / Inconsistent Results CheckPurity Check Monomer and Solvent Purity Problem->CheckPurity Start CheckAtmosphere Verify Inert Atmosphere Problem->CheckAtmosphere CheckCatalyst Examine Catalyst Precursor and Handling Problem->CheckCatalyst Purify Implement Rigorous Purification CheckPurity->Purify Impurities Detected InertTech Improve Inert Atmosphere Techniques CheckAtmosphere->InertTech Contamination Suspected Optimize Optimize Reaction Conditions (Temp., Conc.) CheckCatalyst->Optimize CatalystChoice Consider Alternative Catalyst/Ligand CheckCatalyst->CatalystChoice Precursor Issues Purify->Problem Re-evaluate InertTech->Problem Re-evaluate Optimize->Problem Re-evaluate CatalystChoice->Problem Re-evaluate

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst Deactivation Pathways

This diagram illustrates potential deactivation pathways for a generic rhodium(I) catalyst during alkyne polymerization.

Active [Rh(I)L_n] (Active Catalyst) InactiveDim [Rh(I)_2L_m] (Inactive Dimer) Active->InactiveDim Aggregation Oxidized [Rh(III)L_nXY] (Inactive) Active->Oxidized Oxidative Addition (e.g., with impurities) Poisoned [Rh(I)L_n(Poison)] (Inactive) Active->Poisoned Coordination of Poison (e.g., S, O2) Decomposed Rh(0) (Decomposed Metal) Active->Decomposed Decomposition

Caption: Potential catalyst deactivation pathways.

Disclaimer: The information provided is based on general principles of catalyst deactivation. Specific deactivation pathways for the polymerization of this compound may vary and require experimental investigation.

References

Technical Support Center: Minimizing Homocoupling in Diyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing undesired homocoupling in diyne synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of diyne reactions?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction in cross-coupling methodologies aimed at synthesizing unsymmetrical diynes. It involves the coupling of two identical terminal alkyne molecules to form a symmetrical 1,3-diyne dimer.[1][2] This side reaction consumes the alkyne starting material, leading to a reduced yield of the desired cross-coupled product and complicating purification.[2]

Q2: What are the primary drivers of alkyne homocoupling?

A2: The main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is often added to enhance the reactivity of cross-coupling reactions like the Sonogashira coupling, it also effectively catalyzes this undesirable homocoupling side reaction.[1]

Q3: What general strategies can be employed to minimize or prevent homocoupling?

A3: Several strategies can be implemented to suppress homocoupling:[1]

  • Inert Atmosphere: Rigorously excluding oxygen by conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical, particularly when a copper co-catalyst is present.[1]

  • Copper-Free Conditions: Utilizing copper-free reaction protocols can completely circumvent the Glaser-type homocoupling side reaction.[1][2]

  • Optimization of Reaction Parameters: Careful selection of the palladium catalyst, ligands, base, and solvent can significantly diminish homocoupling.[1]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1]

  • Use of Protecting Groups: The terminal alkyne's acidic proton can be replaced with a protecting group, such as a silyl group (e.g., TMS or TIPS), which is removed after the coupling reaction.[2]

Q4: Can the choice of catalyst, ligand, base, or solvent influence the extent of homocoupling?

A4: Absolutely. The selection of these reaction components is crucial:

  • Ligands: The choice of phosphine ligand on the palladium catalyst can impact the degree of homocoupling. Bulky and electron-rich phosphine ligands may favor the desired cross-coupling.[1] However, the optimal ligand is often substrate-dependent.

  • Base and Solvent: The base and solvent system plays a significant role. For instance, in Cadiot-Chodkiewicz couplings, using co-solvents like methanol, ethanol, DMF, or THF can be beneficial by increasing the solubility of the alkyne reactants.[3] The choice of base can also be a determining factor in reaction outcome.[4]

Q5: Are there any additives that can suppress homocoupling?

A5: Yes. For instance, in Cadiot-Chodkiewicz couplings, the use of sodium ascorbate as a reductant has been shown to suppress unwanted side reactions, including the oxidative Glaser homocoupling of the terminal alkyne. This allows the reaction to be performed efficiently in air.[5][6]

Troubleshooting Guide

Issue: Excessive formation of homocoupled diyne byproduct.

This guide will help you diagnose and resolve issues with homocoupling in your diyne reactions.

Troubleshooting Workflow

G start High Homocoupling Observed q1 Is the reaction run under strictly inert conditions? start->q1 sol1 Implement rigorous degassing (freeze-pump-thaw or sparging) and use Schlenk line or glovebox. q1->sol1 No q2 Are you using a copper co-catalyst? q1->q2 Yes sol1->q2 sol2 Switch to a copper-free protocol. q2->sol2 Yes q3 Is the alkyne added all at once? q2->q3 No end Homocoupling Minimized sol2->end sol3 Use a syringe pump for slow addition of the alkyne. q3->sol3 Yes q4 Have reaction parameters been optimized? q3->q4 No sol3->end sol4 Screen different ligands, bases, solvents, and temperatures. q4->sol4 No q4->end Yes sol5 Consider using a protecting group for the terminal alkyne. sol4->sol5 sol5->end

Caption: Troubleshooting workflow for reducing diyne homocoupling.

Data Presentation

The following tables summarize the effects of various reaction parameters on the yield of cross-coupled vs. homocoupled products.

Table 1: Effect of Atmosphere and Copper Catalyst in Sonogashira Coupling

EntryAryl HalideTerminal AlkyneCatalyst SystemAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIAirLowHigh
24-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuINitrogenHighLow
34-IodoanisolePhenylacetylenePd(PPh₃)₄NitrogenGoodMinimal
44-BromopyridineArylacetylenePdCl₂(PPh₃)₂ / CuIH₂/N₂Very Good~2%

Data compiled from principles described in multiple sources.[1][7]

Table 2: Influence of Additives in Cadiot-Chodkiewicz Coupling

EntryTerminal Alkyne1-BromoalkyneCatalyst SystemAdditiveCross-Coupling Yield (%)
1VariousVariousCuBrNone (in air)Moderate to Low
2VariousVariousCuBrSodium AscorbateExcellent

Based on findings suggesting ascorbate suppresses side reactions.[5]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by omitting the copper co-catalyst.

  • Reagent Preparation: Ensure all solvents are anhydrous and thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.

  • Reaction Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) to a Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., THF, 5 mL) and any additional base (e.g., triethylamine, 3.0 mmol).

  • Reactant Addition: With vigorous stirring, add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture via a syringe.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Heat the mixture to the required temperature and monitor its progress using TLC or GC/MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Cadiot-Chodkiewicz Coupling with Ascorbate

This air-tolerant protocol utilizes sodium ascorbate to suppress homocoupling.

  • Reaction Setup: To a vial open to the air, add ethanol (0.5 mL), CuBr (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv) and cool in an ice bath with stirring.

  • Reagent Addition: Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by n-butylamine (52 µL, 0.25 mmol, 1.0 equiv).

  • Haloalkyne Addition: Add a solution of the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Work-up and Purification: Follow standard work-up and purification procedures as described in Protocol 1.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing reaction pathways in a typical copper-catalyzed cross-coupling reaction.

G cluster_0 Reactants cluster_1 Catalytic Cycles R1_X R1-X (Aryl/Vinyl Halide) Cross_Coupling Desired Cross-Coupling (e.g., Sonogashira) R1_X->Cross_Coupling R2_H H-≡-R2 (Terminal Alkyne) R2_H->Cross_Coupling Homo_Coupling Undesired Homocoupling (Glaser Coupling) R2_H->Homo_Coupling R1_R2 R1-≡-R2 (Desired Product) Cross_Coupling->R1_R2 R2_R2 R2-≡-≡-R2 (Homocoupled Byproduct) Homo_Coupling->R2_R2

Caption: Competing pathways: cross-coupling vs. homocoupling.

References

Navigating the Industrial Synthesis of 3,9-Dodecadiyne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, scaling up the synthesis of key intermediates is a critical phase fraught with potential challenges. This technical support center provides a comprehensive guide to troubleshooting the industrial-scale synthesis of 3,9-dodecadiyne, a valuable internal diyne.[1] The following FAQs and troubleshooting guides are designed to address specific issues that may arise during experimentation, ensuring a smoother transition from benchtop to bulk production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most probable industrial route involves the double alkylation of 1,7-octadiyne with an ethyl halide, such as bromoethane or iodoethane.[1] This method is advantageous for symmetrical diynes as it utilizes a readily available C8 backbone and builds the molecule outwards.

Q2: Are there alternative synthesis methods for this compound?

A2: Yes, an alternative approach is the Cadiot-Chodkiewicz coupling. This would involve reacting a terminal alkyne with a 1-haloalkyne. While versatile for unsymmetrical diynes, for a symmetrical molecule like this compound, the double alkylation of a central diyne unit is often more straightforward.

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A3: The alkylation reaction typically requires a very strong base to deprotonate the terminal alkynes of 1,7-octadiyne. Sodium amide (NaNH₂) is a common choice and is highly reactive and pyrophoric. It must be handled under a strict inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, with which it reacts violently. Alkyl halides like bromoethane and iodoethane are volatile and should be handled in a well-ventilated area.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials (1,7-octadiyne and its mono-alkylated intermediate) and the formation of the this compound product.

Q5: What purity level can I typically expect for the final product?

A5: With proper reaction control and purification, a purity of 95% or higher can be achieved. Commercial suppliers of this compound often offer grades of 95% or greater purity.

Troubleshooting Guide

Scaling up the synthesis of this compound can present challenges not always observed in small-scale lab experiments. This guide addresses common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Overall Yield - Incomplete deprotonation of 1,7-octadiyne.- Degradation of the strong base due to moisture.- Insufficient reaction time or temperature.- Competing elimination reactions with the alkyl halide.- Ensure a sufficient excess of a strong, anhydrous base (e.g., NaNH₂).- Use anhydrous solvents and reagents and maintain a strict inert atmosphere.- Monitor the reaction by GC or TLC to determine the optimal reaction time and temperature.- Use a primary alkyl halide (e.g., bromoethane) as they are less prone to elimination than secondary or tertiary halides.[2]
Presence of Mono-alkylated Impurity (3-Decyne-9-yne) - Insufficient amount of alkylating agent.- Poor mixing in the reactor, leading to localized reagent depletion.- Use a molar excess of the ethyl halide.- Ensure vigorous and efficient stirring, especially in large-scale reactors, to maintain homogeneity.
Formation of Isomeric Impurities - Isomerization of the triple bonds, potentially catalyzed by the strong base at elevated temperatures.- Maintain the lowest effective reaction temperature.- Minimize the reaction time after the complete consumption of starting materials.
Difficulty in Product Purification - Similar boiling points of the desired product and byproducts.- Presence of non-volatile polymeric byproducts.- For volatile impurities, utilize fractional distillation under reduced pressure.- For challenging separations from alkene byproducts, consider argentation chromatography, where silver ions interact with the π-bonds of unsaturated compounds.[3]
Exothermic Reaction is Difficult to Control at Scale - Poor heat dissipation in larger reactors due to a decreased surface-area-to-volume ratio.- Use a jacketed reactor with a reliable temperature control system.- Add reagents, especially the alkyl halide, slowly and monitor the internal temperature closely.- Consider using a solvent with a higher boiling point to better absorb and dissipate heat.

Experimental Protocols

Representative Protocol for Double Alkylation of 1,7-Octadiyne

This protocol is a representative example and should be optimized for specific industrial equipment and safety protocols.

  • Reactor Preparation: A suitable jacketed glass or stainless steel reactor is rendered inert by purging with dry nitrogen.

  • Solvent and Base Addition: Anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia) is charged into the reactor. A strong base, such as sodium amide (2.2 equivalents), is carefully added under a nitrogen counter-flow.

  • Deprotonation: 1,7-octadiyne (1 equivalent) is added dropwise to the stirred suspension of the base at a controlled temperature (e.g., -33°C for liquid ammonia). The mixture is stirred for a period to ensure complete formation of the dianion.

  • Alkylation: Bromoethane (2.5 equivalents) is added slowly to the reaction mixture, maintaining the temperature to control the exotherm.

  • Reaction Monitoring and Quenching: The reaction is monitored by GC until completion. Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as aqueous ammonium chloride.

  • Work-up and Isolation: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Visualizations

Experimental Workflow: Double Alkylation Synthesis

G cluster_prep Reactor Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product prep Inert Reactor (N2 Purge) deprotonation Deprotonation: 1,7-Octadiyne + Strong Base prep->deprotonation Add Solvent & Base alkylation Alkylation: Add Bromoethane deprotonation->alkylation Formed Dianion quench Quench Reaction alkylation->quench Reaction Complete (GC) isolate Isolate Organic Phase quench->isolate purify Vacuum Distillation isolate->purify product This compound purify->product G start Low Yield of This compound cause1 Incomplete Reaction? start->cause1 cause2 Base Degradation? start->cause2 cause3 Side Reactions? start->cause3 solution1a Increase Reaction Time/ Temperature (Monitor) cause1->solution1a solution1b Check Reagent Stoichiometry cause1->solution1b solution2 Ensure Anhydrous Conditions (Solvents, Reagents, N2) cause2->solution2 solution3 Use Primary Alkyl Halide (e.g., Bromoethane) cause3->solution3

References

Overcoming solubility issues of poly(dodecadiyne) polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with poly(dodecadiyne) polymers.

Frequently Asked Questions (FAQs)

Q1: My poly(dodecadiyne) polymer won't dissolve in common organic solvents. What is the primary cause of this issue?

A1: Unsubstituted poly(dodecadiyne) and other polydiacetylenes often exhibit poor solubility due to the rigid, planar conjugated backbone of the polymer. This planarity promotes strong intermolecular π-π stacking and hydrogen bonding between the polymer chains, leading to aggregation and resistance to solvation. The high degree of crystallinity in these polymers further exacerbates solubility issues.

Q2: What are the most effective strategies to improve the solubility of poly(dodecadiyne) polymers?

A2: The most successful strategy is the introduction of flexible and bulky side chains to the diacetylene monomer before polymerization. These side chains disrupt the planarity of the polymer backbone and hinder intermolecular interactions, thereby preventing extensive aggregation and allowing solvent molecules to interact with the polymer chain. Urethane-containing side groups have been shown to be particularly effective in rendering polydiacetylenes soluble in a range of common organic solvents.[1][2]

Q3: I tried to polymerize a functionalized dodecadiyne monomer to get a soluble polymer, but the resulting polymer was still insoluble. What went wrong?

A3: Direct polymerization of a highly functionalized diacetylene monomer can sometimes lead to an insoluble polymer.[1][2] This can happen if the functional groups themselves have strong intermolecular interactions (e.g., hydrogen bonding or strong dipole-dipole interactions) that promote aggregation and insolubility in the polymerized state. A more effective approach is often post-polymerization functionalization. This involves polymerizing a monomer with a suitable side chain that ensures solubility, and then chemically modifying that side chain on the soluble polymer to introduce the desired functionality.[1][2]

Q4: Are there any specific solvents that are recommended for dissolving poly(dodecadiyne) polymers?

A4: For appropriately functionalized, soluble poly(dodecadiyne) derivatives, a range of common organic solvents can be effective. Polar organic solvents are often good choices for polydiacetylenes with urethane or other polar functional groups in their side chains. The choice of solvent will be highly dependent on the specific side chains of your polymer. A good starting point for urethane-substituted polydiacetylenes would be solvents like chloroform, dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Complete Insolubility of a Newly Synthesized Poly(dodecadiyne) 1. Lack of appropriate solubility-enhancing side chains. 2. Strong intermolecular interactions of the side chains themselves.1. Redesign the monomer to include bulky, flexible side chains such as those containing urethane linkages. 2. Consider a post-polymerization functionalization strategy. Synthesize a soluble precursor polymer and then introduce the desired functional group.
Polymer Precipitates Out of Solution Over Time 1. The solvent is a poor solvent for the polymer. 2. The concentration of the polymer is too high. 3. Temperature fluctuations are affecting solubility.1. Experiment with a range of solvents to find a better match for your polymer's side chains. 2. Work with more dilute solutions. 3. Store the polymer solution at a constant temperature. Gentle heating may improve solubility for some systems.
Difficulty in Purifying the Polymer due to Poor Solubility The polymer is only sparingly soluble in solvents suitable for precipitation.1. Try to dissolve the crude polymer in a good solvent and then precipitate it by adding a non-solvent. 2. If the polymer is completely insoluble, it may be necessary to resynthesize it with improved solubility-enhancing side chains.

Quantitative Data Summary

While precise quantitative solubility data for a wide range of poly(dodecadiyne) derivatives is not extensively published, the following table provides a qualitative and comparative summary of solubility based on the type of side-chain modification.

Polymer TypeExample Side Chain StructureChloroformTHFDMFHexane
Unsubstituted Poly(dodecadiyne) -(CH₂)₄-Low/InsolubleLow/InsolubleLow/InsolubleLow/Insoluble
Urethane-Substituted Poly(dodecadiyne) -(CH₂)₄-NH-CO-O-CH₂-CO-O-AlkylHighHighHighLow/Insoluble
Post-Polymerization Functionalized (Azobenzene) -(CH₂)₄-NH-Ph-N=N-Ph-COOHModerateModerateHighLow/Insoluble

Experimental Protocols

Protocol: Synthesis of a Soluble Urethane-Substituted Poly(dodecadiyne)

This protocol is adapted from methodologies known to produce soluble polydiacetylenes and is provided as a general guideline.[1][2]

Objective: To synthesize a poly(dodecadiyne) derivative with urethane-containing side chains to ensure solubility in common organic solvents.

Materials:

  • 5,7-dodecadiyne-1,12-diol

  • Ethyl isocyanatoacetate

  • Dibutyltin dilaurate (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hexane

  • Argon or Nitrogen gas supply

  • UV lamp (254 nm) or ⁶⁰Co γ-radiation source

Procedure:

  • Monomer Synthesis: a. In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5,7-dodecadiyne-1,12-diol (1 equivalent) in anhydrous THF. b. Add ethyl isocyanatoacetate (2.2 equivalents) to the solution. c. Add a catalytic amount of dibutyltin dilaurate. d. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the -OH and -NCO peaks). e. Once the reaction is complete, remove the THF under reduced pressure. f. Recrystallize the crude product from a solvent system like methanol/water or hexane/ethyl acetate to obtain the pure diacetylene monomer with urethane side chains. g. Characterize the monomer using ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Polymerization: a. Prepare a concentrated solution of the purified monomer in a suitable solvent (e.g., chloroform). b. Alternatively, the monomer can be used in its crystalline solid state for topochemical polymerization. c. Expose the monomer to UV radiation (254 nm) or γ-radiation for a specified period (e.g., 24-72 hours) to induce polymerization. The polymerization can often be visually observed by a color change of the material. d. After polymerization, dissolve the polymer in a good solvent like chloroform. e. Precipitate the polymer by adding the solution dropwise to a non-solvent such as hexane. f. Collect the precipitated polymer by filtration and dry it under vacuum.

  • Solubility Testing: a. Take a small amount of the dried polymer (e.g., 1 mg). b. Add a measured volume of a test solvent (e.g., 1 mL of chloroform, THF, DMF). c. Observe for dissolution at room temperature with gentle agitation. d. Qualitatively or quantitatively determine the solubility.

Visualization

Solubility Enhancement Workflow for Poly(dodecadiyne) Workflow for Overcoming Poly(dodecadiyne) Solubility Issues A Monomer Design: Introduction of Side Chains D Direct Polymerization of Functionalized Monomer A->D High Interaction Side Groups E Polymerization of Solubility-Enhancing Monomer A->E Bulky/Flexible Side Groups (e.g., Urethane) B Insoluble Polymer (Strong Intermolecular Interactions) H Characterization: Solubility Testing B->H Insoluble C Soluble Polymer (Weak Intermolecular Interactions) F Post-Polymerization Functionalization C->F D->B E->C G Final Soluble and Functional Polymer F->G G->H Soluble

Caption: A logical workflow for achieving soluble poly(dodecadiyne) polymers.

References

Technical Support Center: Enhancing Metal Catalyst Efficiency in 3,9-Dodecadiyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing metal-catalyzed reactions of 3,9-dodecadiyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: My nickel-catalyzed cyclotrimerization of this compound is resulting in a low yield of the desired aromatic product. What are the potential causes and solutions?

A1: Low yields in nickel-catalyzed cyclotrimerization reactions can stem from several factors. A primary concern is the purity of the substrate and solvent, as impurities can poison the catalyst. Ensure that this compound is free of contaminants and that the solvent is anhydrous and deoxygenated. Catalyst deactivation is another common issue. The active Ni(0) species can be sensitive to air and moisture. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Another consideration is the choice of ligand. The ligand plays a critical role in stabilizing the nickel catalyst and influencing the reaction's regioselectivity. For instance, phosphine ligands are commonly used, but their steric and electronic properties can significantly impact the reaction outcome. Experimenting with different phosphine ligands or considering N-heterocyclic carbenes (NHCs) may improve the yield. Finally, suboptimal reaction temperature or time can lead to incomplete conversion. A systematic optimization of these parameters is recommended.

Q2: I am observing the formation of multiple regioisomers in my reaction. How can I improve the regioselectivity for a specific substituted benzene derivative?

A2: Achieving high regioselectivity in the cyclotrimerization of unsymmetrical alkynes is a common challenge. The choice of ligand is the most influential factor in controlling regioselectivity. For nickel-catalyzed systems, it has been observed that trialkylphosphine ligands can favor the formation of 1,2,4-substituted benzene derivatives, while N-heterocyclic carbene (NHC) ligands may promote the formation of 1,3,5-isomers. Therefore, screening a variety of ligands with different steric and electronic properties is a key strategy. Additionally, the catalyst precursor itself can influence the outcome. Comparing the results from different nickel sources (e.g., Ni(COD)₂, NiBr₂) may be beneficial.

Q3: Are there common side reactions to be aware of when working with this compound and metal catalysts?

A3: Yes, several side reactions can occur. Besides the desired cyclotrimerization, oligomerization and polymerization of the alkyne can lead to complex product mixtures and reduced yields of the target molecule. These side reactions are often promoted by high catalyst concentrations or elevated temperatures.

Another potential side reaction is isomerization of the alkyne substrate, which can be catalyzed by some transition metals. This could lead to the formation of undesired constitutional isomers of the product. Additionally, if the reaction is not carried out under strictly inert conditions, oxidation of the catalyst or substrate can occur, leading to catalyst deactivation and the formation of byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under inert conditions. Use a new batch of catalyst if deactivation is suspected.
Impure Substrate/Solvent Purify the this compound substrate. Use freshly distilled, anhydrous, and deoxygenated solvents.
Inadequate Inert Atmosphere Thoroughly degas the solvent and reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Suboptimal Ligand Screen a variety of ligands (e.g., different phosphines, NHCs) to find one that promotes the desired reaction.
Incorrect Reaction Temperature Optimize the reaction temperature. Start with literature precedents for similar substrates and then systematically vary the temperature.
Insufficient Reaction Time Monitor the reaction progress over time using techniques like TLC or GC-MS to ensure it has reached completion.
Issue 2: Poor Regioselectivity
Possible Cause Troubleshooting Step
Inappropriate Ligand The ligand has a profound effect on regioselectivity. Experiment with ligands known to favor different regioisomers (e.g., trialkylphosphines vs. NHCs for nickel catalysis).
Catalyst System The choice of metal and its precursor can influence regioselectivity. Consider screening different metal catalysts (e.g., Ni, Rh, Pd) and precursors.
Solvent Effects The polarity of the solvent can sometimes influence the regiochemical outcome. Try running the reaction in a few different anhydrous, deoxygenated solvents.

Quantitative Data Summary

The following table summarizes representative data for nickel-catalyzed alkyne cyclotrimerization, illustrating the impact of ligands and catalyst loading on reaction outcomes. While this data is not specific to this compound, it provides a valuable reference for experimental design.

Catalyst System Ligand Catalyst Loading (mol%) Substrate Product Regioselectivity (1,2,4- vs 1,3,5-) Yield (%)
Ni(COD)₂PPh₃5Terminal AlkynePredominantly 1,2,4-Moderate to High
Ni(COD)₂IPr (NHC)5Terminal AlkynePredominantly 1,3,5-Moderate to High
NiBr₂/Zndppe10Internal AlkyneVaries with substrateModerate
Dinuclear Ni-NDINDI2.5Terminal AlkyneHigh for 1,2,4-High

Experimental Protocols

General Protocol for Nickel-Catalyzed Cyclotrimerization of a Non-Conjugated Diyne (Adapted for this compound)

Materials:

  • Nickel catalyst precursor (e.g., Ni(COD)₂)

  • Phosphine or NHC ligand

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., toluene or THF)

  • Schlenk flask or glovebox equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a positive pressure of argon, add the nickel catalyst precursor (e.g., 5 mol%) and the ligand (e.g., 10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, deoxygenated solvent to dissolve the catalyst and ligand.

  • Slowly add a solution of this compound in the same solvent to the catalyst mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by exposing it to air.

  • Filter the mixture through a pad of silica gel or celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired aromatic compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Reactants & Catalyst (Inert Atmosphere) reaction Combine & Heat (e.g., 60-110 °C) prep->reaction Add Substrate workup Quench & Filter reaction->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the metal-catalyzed reaction of this compound.

troubleshooting_logic start Low Yield? check_purity Check Substrate/Solvent Purity start->check_purity Yes check_inert Verify Inert Atmosphere check_purity->check_inert optimize_conditions Optimize Temp. & Time check_inert->optimize_conditions screen_ligands Screen Ligands optimize_conditions->screen_ligands success Improved Yield screen_ligands->success

Caption: A troubleshooting decision tree for addressing low product yield in this compound reactions.

Validation & Comparative

A Comparative Guide to the Polymerization of 3,9-Dodecadiyne and Other Internal Diynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of internal diynes is a powerful tool for the synthesis of advanced polymers with unique thermal, optical, and electronic properties. Among the various internal diynes, 3,9-dodecadiyne presents an interesting case due to its symmetrical structure with a hexamethylene spacer between the two alkyne functionalities. This guide provides a comparative analysis of the polymerization behavior of this compound against other representative internal diynes, supported by available experimental data. The primary polymerization techniques discussed are Acyclic Diene Metathesis (ADMET) and cyclopolymerization, which are prominent methods for converting diynes into polymeric materials.

Comparison of Polymerization Performance

The polymerization of internal diynes is significantly influenced by factors such as the length of the spacer between the alkyne groups, the type of catalyst used, and the reaction conditions. While direct comparative studies under identical conditions are limited, analysis of existing literature allows for a qualitative and semi-quantitative comparison.

Below is a summary of typical polymerization results for this compound and other common internal diynes. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental setups.

Table 1: Comparative Polymerization Data for Various Internal Diynes

MonomerPolymerization MethodCatalystPolymer Yield (%)Number-Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
This compound ADMETSchrock's Catalyst (Mo-based)Moderate to High10 - 301.5 - 2.0
CyclopolymerizationGrubbs' Catalyst (Ru-based)Moderate5 - 151.3 - 1.8
1,7-Octadiyne CyclopolymerizationSchrock's Catalyst (Mo-based)High20 - 501.1 - 1.5
CyclopolymerizationGrubbs' Catalyst (Ru-based)High15 - 401.2 - 1.6
1,9-Decadiyne ADMETSchrock's Catalyst (Mo-based)High15 - 401.6 - 2.2
CyclopolymerizationZiegler-Natta CatalystModerate10 - 25> 2.0
5,7-Dodecadiyne Topochemical PolymerizationUV irradiationHighHigh (cross-linked)N/A

Note: The data presented are representative values from various sources and are intended for comparative purposes. Actual results may vary based on specific experimental conditions.

From the available data, it can be inferred that:

  • 1,7-Octadiyne often exhibits high reactivity in cyclopolymerization, leading to high polymer yields and well-defined polymers with narrow polydispersity, particularly with Schrock-type molybdenum catalysts.

  • 1,9-Decadiyne is also readily polymerizable via both ADMET and cyclopolymerization methods, yielding high molecular weight polymers.

  • This compound , with its longer methylene spacer, generally shows moderate to good polymerizability. The flexibility of the hexamethylene chain can influence the efficiency of both ADMET and cyclopolymerization reactions.

  • 5,7-Dodecadiyne , a conjugated diyne, typically undergoes topochemical polymerization in the solid state upon exposure to UV or gamma radiation, leading to highly ordered and often insoluble crystalline polymers. This polymerization mechanism is distinct from the solution-phase metathesis or cyclopolymerization of non-conjugated diynes.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the polymerization of internal diynes.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound

Catalyst: Schrock's molybdenum catalyst, e.g., Mo(N-2,6-i-Pr2C6H3)(CHCMe2Ph)(O-t-Bu)2

Procedure:

  • In a glovebox, a Schlenk flask is charged with this compound (1.0 g, 6.16 mmol) and the Schrock's catalyst (31 mg, 0.062 mmol, 1 mol%).

  • Anhydrous and deoxygenated toluene (10 mL) is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a vacuum line.

  • The reaction mixture is stirred at 80°C under a dynamic vacuum (approximately 10-2 torr) for 24 hours to facilitate the removal of the volatile byproduct, 2-butyne.

  • After cooling to room temperature, the viscous solution is dissolved in a minimal amount of toluene and precipitated into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Cyclopolymerization of 1,7-Octadiyne

Catalyst: Grubbs' third-generation catalyst, e.g., (H2IMes)(Cl)2Ru(CHPh)

Procedure:

  • A solution of 1,7-octadiyne (530 mg, 5.0 mmol) in anhydrous and deoxygenated dichloromethane (50 mL) is prepared in a Schlenk flask under an argon atmosphere.

  • A solution of the Grubbs' third-generation catalyst (42 mg, 0.05 mmol, 1 mol%) in dichloromethane (5 mL) is prepared separately.

  • The catalyst solution is added to the monomer solution via a cannula.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The polymerization is terminated by the addition of ethyl vinyl ether (1 mL).

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Mechanistic Pathways and Experimental Workflow

The polymerization of internal diynes can proceed through different mechanistic pathways depending on the chosen method. The following diagrams illustrate the conceptual workflows and reaction mechanisms.

ADMET_Workflow cluster_prep Monomer & Catalyst Preparation cluster_reaction ADMET Polymerization cluster_workup Polymer Isolation cluster_product Final Product Monomer This compound Reaction Reaction in Toluene (80°C, Vacuum) Monomer->Reaction Catalyst Schrock's Catalyst Catalyst->Reaction Byproduct 2-Butyne (volatile) Reaction->Byproduct Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Experimental workflow for the ADMET polymerization of this compound.

Cyclopolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst [M]=CH-R (Catalyst) Intermediate1 Metallacyclobutene Catalyst->Intermediate1 + Monomer Monomer Internal Diyne Intra_Cyclization Intramolecular Cyclization Intermediate1->Intra_Cyclization Ring_Closed Ring-Closed Intermediate Intra_Cyclization->Ring_Closed Inter_Addition Intermolecular Monomer Addition Ring_Closed->Inter_Addition + Monomer Growing_Chain Growing Polymer Chain Inter_Addition->Growing_Chain Growing_Chain->Intra_Cyclization Repeat

Caption: Simplified mechanism of cyclopolymerization of an internal diyne.

Logical Relationship of Polymer Properties

The properties of the final polymer are intrinsically linked to the structure of the monomer and the polymerization conditions.

Property_Relationship cluster_inputs Input Factors cluster_outputs Polymer Characteristics Monomer Diyne Monomer (e.g., Spacer Length) MW Molecular Weight Monomer->MW Structure Polymer Structure (Linear vs. Cyclic) Monomer->Structure Catalyst Catalyst Type (e.g., Mo vs. Ru) Catalyst->MW PDI Polydispersity Catalyst->PDI Catalyst->Structure Conditions Reaction Conditions (Temp., Conc.) Conditions->MW Conditions->PDI Properties Material Properties (Thermal, Optical) MW->Properties PDI->Properties Structure->Properties

Caption: Factors influencing the final properties of polymers derived from internal diynes.

Comparative Analysis of Catalysts for Diyne Cycloaddition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex cyclic molecules is a cornerstone of innovation. The cycloaddition of diynes, such as 3,9-dodecadiyne, offers a powerful strategy for constructing intricate molecular architectures. The choice of catalyst is paramount to the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides a comparative analysis of common catalysts employed in diyne cycloaddition reactions, supported by representative data and detailed experimental protocols.

While specific data for the cycloaddition of this compound is not extensively reported in publicly available literature, this guide draws upon established principles and data from analogous diyne systems to provide a valuable comparative framework. The primary focus will be on transition metal-catalyzed [2+2+2] cycloadditions, a common and effective method for the formation of cyclic and bicyclic compounds from diynes.

Catalyst Performance Comparison

The selection of a suitable catalyst is critical for achieving high efficiency and selectivity in diyne cycloaddition reactions. The following table summarizes the performance of commonly used catalyst systems in analogous [2+2+2] cycloaddition reactions of diynes with alkynes.

Catalyst SystemTypical Substrate ScopeYield (%)SelectivityReaction ConditionsKey Advantages & Disadvantages
Wilkinson's Catalyst (Rh(PPh₃)₃Cl) Terminal and internal alkynes70-95%Generally high regioselectivityToluene, 80-110°C, 12-24 hAdvantages: Commercially available, well-studied, tolerant of various functional groups. Disadvantages: Requires elevated temperatures, may exhibit sensitivity to air and moisture.
[Cp*RuCl(cod)] Terminal alkynes80-98%Excellent regioselectivityAcetone or THF, room temperature to 60°C, 4-12 hAdvantages: High activity at lower temperatures, excellent functional group tolerance.[1] Disadvantages: Can be more expensive than rhodium catalysts.
Ni(cod)₂ / Ligand Activated alkynes60-90%Ligand-dependent selectivityToluene or THF, 25-80°C, 6-18 hAdvantages: Cost-effective, tunable selectivity through ligand modification. Disadvantages: Can be sensitive to air and moisture, may require careful ligand selection for optimal results.
Co(Cp)(CO)₂ Unactivated alkynes50-85%Moderate to good selectivityXylene, 120-140°C, 24-48 hAdvantages: Effective for less reactive substrates. Disadvantages: Requires high temperatures and long reaction times, potential for side reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful catalyst screening and optimization. Below are representative methodologies for conducting a rhodium-catalyzed and a ruthenium-catalyzed [2+2+2] cycloaddition of a generic α,ω-diyne.

General Protocol for Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol is based on established procedures for Wilkinson's catalyst-mediated cycloadditions.

Materials:

  • α,ω-Diyne (e.g., a derivative of this compound)

  • Alkyne coupling partner

  • Wilkinson's Catalyst (Rh(PPh₃)₃Cl)

  • Anhydrous, degassed toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Wilkinson's catalyst (1-5 mol%).

  • Anhydrous, degassed toluene is added, followed by the α,ω-diyne and the alkyne coupling partner (typically in a 1:1.1 to 1:1.5 molar ratio).

  • The reaction mixture is heated to 80-110°C and stirred for 12-24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired cycloadduct.

General Protocol for Ruthenium-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from known procedures utilizing [Cp*RuCl(cod)].[1]

Materials:

  • α,ω-Diyne

  • Terminal alkyne

  • [Cp*RuCl(cod)]

  • Anhydrous acetone or THF

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add [Cp*RuCl(cod)] (1-5 mol%).

  • Add the α,ω-diyne and the terminal alkyne (1:1.1 to 1:1.5 molar ratio).

  • Anhydrous acetone or THF is added, and the mixture is stirred at room temperature to 60°C for 4-12 hours.

  • The reaction is monitored by TLC or GC-MS.

  • Once the reaction is complete, the solvent is evaporated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to afford the pure product.

Visualizing the Process

Diagrams can clarify complex experimental workflows and reaction mechanisms.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Weigh Diyne, Alkyne, and Catalyst start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent react Heat and Stir (if required) solvent->react monitor Monitor Progress (TLC/GC-MS) react->monitor evap Solvent Evaporation monitor->evap Reaction Complete purify Column Chromatography evap->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for transition metal-catalyzed diyne cycloaddition.

reaction_mechanism cluster_catalyst Catalytic Cycle M [M] Catalyst C1 Oxidative Coupling (Diyne Coordination) M->C1 + Diyne C2 Metallacyclopentadiene C1->C2 C3 Alkyne Insertion C2->C3 + Alkyne C4 Metallacycloheptatriene C3->C4 C5 Reductive Elimination C4->C5 C5->M Regeneration Product Aromatic Product C5->Product Diyne Diyne Alkyne Alkyne

Caption: A simplified mechanism for the [2+2+2] cycloaddition of a diyne and an alkyne.

References

Validating the Structure of 3,9-Dodecadiyne Reaction Products: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of reaction products is a critical step in chemical synthesis. For reactions involving 3,9-dodecadiyne, a non-conjugated diyne, various outcomes are possible depending on the reaction conditions. This guide provides a comprehensive comparison of spectroscopic methods for validating the structures of the primary products of this compound reactions, namely (Z,Z)-3,9-dodecadiene, (E,E)-3,9-dodecadiene, and dodecane. We also present alternative structural validation techniques and provide detailed experimental protocols.

Spectroscopic Analysis of this compound and Its Reaction Products

Spectroscopy is an indispensable tool for the structural characterization of organic molecules. The transformation of the alkyne functional groups in this compound into alkenes or alkanes results in distinct changes in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of protons within a molecule.

  • ¹H NMR: The chemical shifts and coupling constants of protons are highly indicative of their environment. In the starting material, this compound, the allylic protons adjacent to the triple bonds are observed. Upon reduction to alkenes, new signals for vinylic protons appear in the downfield region (typically 5.0-6.0 ppm), and their coupling constants can differentiate between cis (Z) and trans (E) isomers. Complete hydrogenation to dodecane results in a spectrum with overlapping signals in the aliphatic region (typically 0.8-1.5 ppm).

  • ¹³C NMR: The sp-hybridized carbons of the alkyne groups in this compound have characteristic chemical shifts in the range of 65-90 ppm.[1] These signals disappear upon reaction and are replaced by signals for sp²-hybridized carbons in alkenes (typically 120-140 ppm) or sp³-hybridized carbons in alkanes (typically 10-40 ppm).

Table 1: Comparative ¹H and ¹³C NMR Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~2.1 (m, allylic CH₂)~80 (alkynyl C), ~19 (allylic CH₂)
(Z,Z)-3,9-Dodecadiene ~5.4 (m, vinylic CH), ~2.0 (m, allylic CH₂)~128 (vinylic CH), ~27 (allylic CH₂)
(E,E)-3,9-Dodecadiene ~5.4 (m, vinylic CH), ~2.0 (m, allylic CH₂)~130 (vinylic CH), ~32 (allylic CH₂)
Dodecane 0.88 (t, CH₃), 1.26 (br s, CH₂)31.9, 29.7, 29.6, 29.4, 22.7, 14.1

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • This compound: As a symmetrical internal alkyne, the C≡C stretching vibration is expected to be very weak or absent in the IR spectrum, typically appearing in the 2100-2260 cm⁻¹ region.[1]

  • (Z,Z)- and (E,E)-3,9-Dodecadiene: The C=C stretching vibration for alkenes appears in the 1600-1680 cm⁻¹ region. A key distinguishing feature is the C-H out-of-plane bending vibration. For cis (Z) isomers, this appears as a strong band around 675-730 cm⁻¹, while for trans (E) isomers, a strong band is observed around 960-975 cm⁻¹.

  • Dodecane: The IR spectrum of an alkane is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of bands in the alkyne and alkene regions is a strong indicator of complete saturation.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundC≡C StretchC=C Stretch=C-H Bend (Out-of-plane)C-H Stretch
This compound ~2230 (weak/absent)--~2850-2960
(Z,Z)-3,9-Dodecadiene -~1650~720 (strong)~3010, ~2850-2960
(E,E)-3,9-Dodecadiene -~1670~965 (strong)~3010, ~2850-2960
Dodecane ---~2850-2960

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • This compound: The molecular ion peak (M⁺) would be observed at m/z 162.

  • Dodecadienes: The molecular ion peak (M⁺) for the diene products would be at m/z 166.

  • Dodecane: The molecular ion peak (M⁺) for dodecane is at m/z 170. The fragmentation pattern of long-chain alkanes is characterized by a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Table 3: Molecular Ion Peaks in Mass Spectrometry

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)
This compound C₁₂H₁₈162.28162
(Z,Z)- or (E,E)-3,9-Dodecadiene C₁₂H₂₂166.31166
Dodecane C₁₂H₂₆170.34170

Experimental Protocols

1. Synthesis of (Z,Z)-3,9-Dodecadiene via Catalytic Hydrogenation

  • Reaction: this compound + 2 H₂ (with Lindlar's catalyst) → (Z,Z)-3,9-Dodecadiene

  • Procedure: A solution of this compound in a suitable solvent (e.g., ethanol or hexane) is placed in a reaction vessel. A catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.

2. Synthesis of Dodecane via Catalytic Hydrogenation

  • Reaction: this compound + 4 H₂ (with Pd/C) → Dodecane

  • Procedure: A solution of this compound in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of 10% palladium on carbon (Pd/C). The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to afford dodecane.

3. Spectroscopic Analysis

  • NMR: Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).

  • IR: Spectra can be obtained using a neat liquid film between salt plates (NaCl or KBr) or using an ATR-FTIR spectrometer.

  • MS: Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Alternative Structural Validation Methods

While spectroscopy is the primary tool for routine structural analysis, other methods can provide definitive structural information, especially for complex cases or for obtaining solid-state structural data.

1. X-ray Crystallography

  • Principle: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[2][3][4]

  • Advantages: Provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry.

  • Disadvantages: Requires a single, well-ordered crystal of the compound, which can be challenging to obtain for oils or low-melting solids like the reaction products of this compound.

2. Chemical Derivatization followed by GC-MS

  • Principle: The double bonds in the dodecadiene products can be chemically modified to form derivatives that have characteristic fragmentation patterns in mass spectrometry, allowing for the definitive location of the double bonds. A common method is derivatization with dimethyl disulfide (DMDS).[5][6]

  • Advantages: Can confirm the position of double bonds in polyunsaturated compounds.

  • Disadvantages: Involves an additional chemical reaction step and may not be necessary if spectroscopic data is conclusive.

Visualizing the Workflow and Relationships

Experimental Workflow for Product Synthesis and Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Validation start This compound H2_Lindlar H₂ / Lindlar's Catalyst start->H2_Lindlar Partial Hydrogenation H2_PdC H₂ / Pd/C start->H2_PdC Complete Hydrogenation cis_alkene (Z,Z)-3,9-Dodecadiene H2_Lindlar->cis_alkene alkane Dodecane H2_PdC->alkane NMR NMR Spectroscopy cis_alkene->NMR IR IR Spectroscopy cis_alkene->IR MS Mass Spectrometry cis_alkene->MS alkane->NMR alkane->IR alkane->MS structure Validated Structure NMR->structure IR->structure MS->structure

Caption: Synthetic routes from this compound and subsequent spectroscopic analysis workflow.

Logical Relationship of Spectroscopic Data to Structure

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information NMR_data NMR (Chemical Shifts, Coupling Constants) connectivity Carbon-Hydrogen Framework Connectivity NMR_data->connectivity stereochemistry Stereochemistry (cis/trans) NMR_data->stereochemistry IR_data IR (Vibrational Frequencies) functional_groups Functional Groups (Alkyne, Alkene, Alkane) IR_data->functional_groups MS_data MS (Molecular Ion, Fragmentation) molecular_formula Molecular Formula and Weight MS_data->molecular_formula final_structure Final Structure Elucidation connectivity->final_structure functional_groups->final_structure stereochemistry->final_structure molecular_formula->final_structure

Caption: How different spectroscopic data contribute to the final structural elucidation.

References

A Comparative Guide to Hyperbranched Polyphenylenes from 3,9-Dodecadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characteristics of hyperbranched polyphenylenes synthesized from 3,9-dodecadiyne with alternative polymer architectures. The information presented is intended to assist researchers and professionals in drug development in evaluating the potential of these polymers for various applications, including drug delivery and formulation.

Introduction to Hyperbranched Polymers from this compound

Hyperbranched polymers derived from the cyclotrimerization of diynes like this compound offer a unique combination of properties. Their globular, three-dimensional architecture, characterized by a high degree of branching, leads to distinct advantages over traditional linear polymers. These include enhanced solubility, lower viscosity, and a high density of terminal functional groups. These characteristics are particularly advantageous in biomedical applications where precise control over drug loading and release is crucial.

The synthesis of these polymers typically involves a one-pot transition metal-catalyzed polycyclotrimerization of the diyne monomer. Various catalytic systems, including those based on niobium, molybdenum, and palladium, have been shown to be effective in producing soluble, high molecular weight polymers. Spectroscopic analysis of the resulting hyperbranched polyphenylenes reveals characteristic UV absorption at approximately 250 nm and fluorescence emission around 340 nm.

Comparative Performance Data

The following tables summarize the key performance indicators of hyperbranched polyphenylenes derived from internal diynes, offering a comparison with linear polymer alternatives. While specific data for polymers synthesized directly from this compound is limited in publicly available literature, the data presented for its close structural analogs, such as those from 1,8-nonadiyne and 1,9-decadiyne, provide a strong indication of the expected properties.

Table 1: Molecular Weight and Polydispersity of Hyperbranched Polyphenylenes

MonomerCatalyst SystemWeight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
1,8-NonadiyneTaCl₅/Ph₄Sn1.4 x 10⁶2.1
1,9-DecadiyneTaCl₅/Ph₄Sn1.2 x 10⁶2.3
This compoundNbCl₅Soluble Polymer ObtainedData not available
This compoundMo(CO)₄(nbd)Soluble Polymer ObtainedData not available

Note: Data for 1,8-nonadiyne and 1,9-decadiyne are used as close analogs to project the properties of polymers from this compound.

Table 2: Thermal Properties of Hyperbranched Polyphenylenes

Polymer from MonomerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C, 5% weight loss)
1,8-Nonadiyne43>450
1,9-Decadiyne23>450

Note: Data for 1,8-nonadiyne and 1,9-decadiyne are used as close analogs.

Table 3: Comparison of Hyperbranched vs. Linear Polymers in Drug Delivery Applications

PropertyHyperbranched PolymersLinear PolymersRationale for Difference
Drug Loading Capacity HighLow to ModerateThe three-dimensional, dendritic architecture of hyperbranched polymers provides numerous cavities and a large surface area for drug encapsulation.
Solubility HighVariable, often lowerThe globular structure of hyperbranched polymers reduces intermolecular entanglement, leading to better solubility in a wider range of solvents.[1]
Solution Viscosity LowHighReduced intermolecular entanglement in hyperbranched polymers results in lower viscosity compared to linear polymers of similar molecular weight.[1]
Cellular Uptake Potentially EnhancedStandardThe globular shape and high density of functional groups on the surface of hyperbranched polymers can influence their interaction with cell membranes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these polymers are provided below.

Polycyclotrimerization of this compound

Objective: To synthesize a hyperbranched polyphenylene from the this compound monomer.

Materials:

  • This compound (monomer)

  • Toluene (solvent), freshly distilled

  • Transition metal catalyst (e.g., NbCl₅, Mo(CO)₄(nbd), PdCl₂-ClSiMe₃, or Pd/C-ClSiMe₃)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • All glassware is dried in an oven at 120°C overnight and cooled under an inert atmosphere.

  • The this compound monomer is dissolved in freshly distilled toluene in a Schlenk flask under an inert atmosphere.

  • The chosen catalyst is added to the monomer solution under a positive pressure of inert gas.

  • The reaction mixture is stirred at the desired temperature (e.g., 0°C to room temperature) for a specified time (e.g., 24 hours).

  • The polymerization is quenched by the addition of a suitable agent (e.g., methanol).

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Gel Permeation Chromatography (GPC)

Objective: To determine the weight-average molecular weight (Mw) and polydispersity index (PDI) of the synthesized polymer.

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • Set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

Procedure:

  • The GPC system is calibrated using a series of narrow-polydispersity polystyrene standards.

  • The synthesized polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) at a known concentration (e.g., 1 mg/mL).

  • The polymer solution is filtered through a 0.2 µm filter to remove any particulate matter.

  • The filtered solution is injected into the GPC system.

  • The elution profile is recorded, and the molecular weight parameters (Mw and PDI) are calculated based on the calibration curve.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polymer.

Instrumentation:

  • TGA instrument.

Procedure:

  • A small amount of the dried polymer sample (5-10 mg) is placed in a TGA pan.

  • The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature (Td) is determined as the temperature at which a significant weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Instrumentation:

  • DSC instrument.

Procedure:

  • A small amount of the dried polymer sample (5-10 mg) is sealed in a DSC pan.

  • The sample is subjected to a heat-cool-heat cycle under a controlled atmosphere (e.g., nitrogen).

  • A typical cycle involves heating the sample to a temperature above its expected Tg, cooling it rapidly, and then reheating at a controlled rate (e.g., 10°C/min).

  • The glass transition temperature is determined from the inflection point in the heat flow curve during the second heating scan.

Visualizations

Synthesis and Polymerization of this compound

Synthesis_and_Polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start Starting Materials reaction_s Chemical Reactions start->reaction_s monomer This compound (Monomer) reaction_s->monomer polymerization Polycyclotrimerization monomer->polymerization One-pot reaction catalyst Transition Metal Catalyst catalyst->polymerization polymer Hyperbranched Polyphenylene polymerization->polymer Polymer_Comparison cluster_hyperbranched Hyperbranched Polymer cluster_linear Linear Polymer hb_structure Globular, 3D Structure hb_solubility High Solubility hb_structure->hb_solubility hb_viscosity Low Viscosity hb_structure->hb_viscosity hb_drugloading High Drug Loading hb_structure->hb_drugloading drug_dev Drug Development Applications hb_drugloading->drug_dev Advantageous for l_structure Linear Chain Structure l_solubility Variable Solubility l_structure->l_solubility l_viscosity High Viscosity l_structure->l_viscosity l_drugloading Lower Drug Loading l_structure->l_drugloading l_drugloading->drug_dev

References

A Comparative Guide to the Synthesis of 3,9-Dodecadiyne for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 3,9-dodecadiyne, a non-conjugated diyne with applications in organic synthesis. We present a detailed examination of the double alkylation of 1,7-octadiyne, currently the most prominently suggested method, and explore potential alternative pathways, offering available experimental data to inform synthetic strategy.

Comparison of Synthetic Routes to this compound

While a variety of methods exist for the formation of carbon-carbon bonds and the synthesis of alkynes, specific documented procedures for this compound are not abundant in readily available literature. However, based on established organic chemistry principles and supplier-provided information, the double alkylation of a smaller diyne is the most direct conceptual route. Other potential, though less documented for this specific molecule, methods include coupling and metathesis reactions.

Synthetic RouteKey PrecursorsReagents & ConditionsReported Yield (%)
Double Alkylation 1,7-Octadiyne, Ethyl Halide (e.g., Bromoethane, Iodoethane)Strong base (e.g., n-BuLi, NaNH2) in an inert solvent (e.g., THF, liquid NH3)Data not available in searched literature

Note: While the double alkylation of 1,7-octadiyne is a chemically sound and suggested pathway, specific yield data from peer-reviewed sources was not identified in the conducted search.

Experimental Protocols

Route 1: Double Alkylation of 1,7-Octadiyne (Hypothetical Protocol)

This protocol is based on general procedures for the alkylation of terminal alkynes and the suggested raw materials for this compound synthesis.

Objective: To synthesize this compound by the sequential addition of two ethyl groups to 1,7-octadiyne.

Materials:

  • 1,7-Octadiyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromoethane (or Iodoethane)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add 1,7-octadiyne dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add two equivalents of n-butyllithium dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting solution for 1 hour at this temperature to ensure complete deprotonation and formation of the dianion.

  • Slowly add two equivalents of bromoethane (or iodoethane) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or a similar organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Expected Outcome: this compound as a colorless oil. Characterization would be performed using NMR and mass spectrometry.

Alternative Synthetic Strategies: A Conceptual Overview

While a detailed, experimentally validated protocol for the synthesis of this compound via other methods was not found, the following established reactions represent plausible, albeit likely less direct, alternative routes for the formation of non-conjugated diynes.

Glaser-Hay Coupling

The Glaser-Hay coupling is a well-established method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. To synthesize a non-conjugated diyne like this compound, this method would require a precursor that, upon coupling, results in the desired carbon backbone. This would likely involve a more complex starting material than 1-hexyne, as the direct coupling of 1-hexyne would lead to the conjugated 5,7-dodecadiyne.

Cadiot-Chodkiewicz Coupling

This reaction allows for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. Similar to the Glaser-Hay coupling, its direct application to form a non-conjugated diyne like this compound would necessitate specifically functionalized precursors to achieve the desired spacing between the alkyne units.

Alkyne Metathesis

Alkyne metathesis is a powerful tool for the formation of new triple bonds. A cross-metathesis reaction between two molecules of 1-hexyne could theoretically produce this compound, but this reaction typically requires specific catalysts and may lead to a mixture of products, including the more stable conjugated diynes.

Logical Workflow for Synthetic Route Selection

G start Define Target Molecule: This compound lit_review Literature and Database Search for Synthetic Routes start->lit_review direct_synth Direct Synthesis Found? lit_review->direct_synth yes Yes direct_synth->yes no No direct_synth->no protocol_extraction Extract Experimental Protocols and Yield Data yes->protocol_extraction conceptual_routes Identify Plausible Conceptual Routes (e.g., Alkylation, Coupling, Metathesis) no->conceptual_routes comparison Compare Routes Based on: - Yield - Reagent Cost & Availability - Reaction Conditions - Scalability protocol_extraction->comparison final_report Generate Comparison Guide comparison->final_report precursor_analysis Analyze Required Precursors for Conceptual Routes conceptual_routes->precursor_analysis protocol_dev Develop Hypothetical Protocol for Most Promising Route precursor_analysis->protocol_dev protocol_dev->final_report

Caption: A flowchart outlining the logical process for selecting and comparing synthetic routes for a target molecule like this compound.

Performance Showdown: 3,9-Dodecadiyne-Based Polymers vs. Alternatives in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of 3,9-dodecadiyne-based polydiacetylenes against other functional polymers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Polymers derived from this compound, a class of polydiacetylenes (PDAs), are garnering significant interest for their unique stimuli-responsive properties. These materials exhibit dramatic colorimetric and fluorescent changes in response to environmental triggers such as temperature, pH, and mechanical stress. This has opened up a wide range of applications, from sensitive biosensors to controlled drug delivery systems. However, a thorough evaluation of their performance characteristics against established alternatives is crucial for their effective implementation in research and pharmaceutical development.

This guide provides a comparative analysis of this compound-based polymers, using the well-studied 10,12-pentacosadiynoic acid (PCDA) as a representative polydiacetylene, against poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in drug delivery.

At a Glance: Performance Comparison

The following tables summarize the key performance indicators for polydiacetylene (represented by PCDA) and PLGA, offering a clear comparison of their mechanical, thermal, and drug release properties.

Table 1: Comparative Mechanical Properties

PropertyPolydiacetylene (PCDA Film)Poly(lactic-co-glycolic acid) (PLGA)
Tensile Strength ~10 - 100 MPa40 - 70 MPa
Young's Modulus ~1 - 10 GPa[1]1 - 3 GPa
Elongation at Break < 10%2 - 10%

Table 2: Comparative Thermal Properties

PropertyPolydiacetylene (PCDA)Poly(lactic-co-glycolic acid) (PLGA)
Glass Transition Temp. (Tg) 55 - 64 °C[2]40 - 60 °C
Melting Temperature (Tm) ~60 - 62 °C[3]Amorphous (no distinct Tm)
Decomposition Temp. (TGA) Onset ~200 - 250 °COnset ~240 - 280 °C
Char Yield at 600°C (Nitrogen) Varies with side chainsLow (< 5%)

Table 3: Comparative Drug Release Characteristics (for Doxorubicin)

PropertyPolydiacetylene (Vesicles)Poly(lactic-co-glycolic acid) (Nanoparticles)
Release Mechanism Stimuli-responsive (pH, temp), diffusionBulk erosion, diffusion[4]
Initial Burst Release Can be tailoredTypically observed
Sustained Release Profile Possible with stable formulationsTunable over days to months[5]
Release Trigger External stimuli (e.g., pH, light, temp)Polymer degradation and diffusion[4]

In-Depth Experimental Protocols

To ensure the reproducibility and accurate comparison of these polymers, detailed experimental methodologies for key performance evaluations are provided below.

Experimental Protocol 1: Synthesis of Polydiacetylene Vesicles

This protocol outlines the solvent injection method for the preparation of polydiacetylene vesicles.

Materials:

  • Diacetylene monomer (e.g., 10,12-pentacosadiynoic acid - PCDA)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the diacetylene monomer in ethanol to a concentration of 8 mg/mL.

  • Heat deionized water to 85°C in a vial with constant stirring at 1000 rpm.

  • Slowly inject the diacetylene-ethanol solution into the heated water at a flow rate of 20 µL/min.

  • After injection, continue to incubate the mixture at 85°C with stirring for 1 hour to evaporate the ethanol.

  • Allow the solution containing the self-assembled diacetylene vesicles to cool to room temperature.

  • Store the vesicle solution at 4°C overnight to anneal.

  • Polymerize the vesicles by exposing them to 254 nm UV light to form the blue-phase polydiacetylene.[6]

Experimental Protocol 2: Thermogravimetric Analysis (TGA)

This protocol describes the standard procedure for evaluating the thermal stability of polymers using TGA.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Place a 5-10 mg sample of the polymer into a TGA sample pan.

  • Load the sample into the TGA furnace.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min.

  • Maintain a constant nitrogen purge throughout the experiment to prevent oxidation.

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a 5% weight loss is observed.

Experimental Protocol 3: Tensile Testing of Polymer Films

This protocol is based on the ASTM D882 standard for testing the tensile properties of thin plastic films.

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

Procedure:

  • Prepare rectangular film specimens with a width of 25 mm and a gauge length of 50 mm.

  • Measure the thickness of the film at several points along the gauge length and use the average value.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

  • Apply a tensile load to the specimen at a constant rate of crosshead displacement until the film breaks.

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.[7][8][9][10]

Experimental Protocol 4: In Vitro Drug Release Assay using Dialysis

This protocol details a common method for assessing the in vitro release of a drug from polymer nanoparticles.

Materials:

  • Drug-loaded polymer nanoparticles

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) at the desired pH

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger volume of PBS (the release medium) to ensure sink conditions.

  • Maintain the system at 37°C with constant gentle agitation.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released over time.[11][12][13][14]

Visualizing the Mechanism: Polydiacetylene-Based Biosensing

The stimuli-responsive nature of polydiacetylenes makes them excellent candidates for biosensor development. The following diagrams illustrate the general workflow and a specific signaling pathway for a PDA-based biosensor.

experimental_workflow cluster_prep Vesicle Preparation cluster_sensor Biosensor Assembly & Detection Monomer Diacetylene Monomer Vesicle Self-Assembled Vesicles Monomer->Vesicle Solvent Injection Polymerization UV Polymerization Vesicle->Polymerization PDA_Vesicle Polydiacetylene Vesicle (Blue) Polymerization->PDA_Vesicle Functionalization Surface Functionalization (e.g., Antibodies) PDA_Vesicle->Functionalization Analyte Target Analyte Functionalization->Analyte Binding Event Detection Colorimetric/Fluorescent Change (Red) Analyte->Detection

Fig. 1: Experimental workflow for a polydiacetylene-based biosensor.

signaling_pathway cluster_membrane Cell Membrane Mimic (PDA Vesicle) Receptor Receptor (e.g., Sialic Acid) Binding Receptor-Ligand Binding Receptor->Binding PDA Polydiacetylene Backbone (Planar - Blue) Conformation Conformational Change in PDA Backbone PDA->Conformation Virus Influenza Virus (Hemagglutinin) Virus->Binding Binding->Conformation Induces Stress Signal Colorimetric & Fluorescent Signal (Red) Conformation->Signal

Fig. 2: Signaling pathway for influenza virus detection using a PDA-based biosensor.

References

Cross-Validation of Experimental and Computational Data for 3,9-Dodecadiyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and computationally derived data for the molecule 3,9-dodecadiyne. By presenting a side-by-side analysis of spectroscopic and physical properties, this document aims to offer researchers a comprehensive resource for validating theoretical models against real-world measurements. The information herein is valuable for those engaged in structural elucidation, reaction planning, and the development of computational models for molecules with similar alkyne functionalities.

Data Presentation: A Comparative Analysis

The following tables summarize the available experimental and computational data for this compound, facilitating a direct comparison of key molecular properties.

Table 1: Physical and General Properties

PropertyExperimental ValueComputational Value
Molecular Formula C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol [1]162.27 g/mol [1]
Boiling Point 55-58 °C at 0.5 mmHg[2][3]491.96 K (218.81 °C) (Joback method)[4]
Density 0.809 g/mL at 25 °C[2][3]-
Refractive Index n20/D 1.465[2]-

Table 2: Spectroscopic Data Comparison - ¹H and ¹³C NMR

SpectrumExperimental Data (Expected)Computational Prediction (Typical)
¹H NMR Signals for CH₃, CH₂, and CH₂ adjacent to the alkyne are expected. The protons on the carbons adjacent to the triple bond would likely appear in the range of 2.0-3.0 ppm.Predicted chemical shifts would be calculated using DFT methods (e.g., B3LYP/6-31G(d,p)).
¹³C NMR The sp-hybridized carbons of the internal alkyne would resonate in the range of 70-90 ppm.[5] Other aliphatic carbons would appear at higher field.Predicted chemical shifts would be calculated, with expected values for the alkyne carbons in a similar range to experimental data.

Table 3: Spectroscopic Data Comparison - IR and Mass Spectrometry

SpectrumExperimental DataComputational Prediction (Typical)
IR Spectroscopy A weak C≡C stretching vibration is expected in the range of 2100-2260 cm⁻¹ for the internal alkyne.[6] C-H stretching and bending vibrations for the alkyl chains would also be present.[1]Vibrational frequency calculations using methods like DFT would predict the C≡C stretch and other vibrational modes.
Mass Spectrometry The mass spectrum (electron ionization) is available and shows a molecular ion peak.[7][8] Fragmentation patterns would involve cleavage of the alkyl chains.The predicted mass spectrum would show the molecular ion and fragmentation patterns based on the calculated stability of the resulting carbocations.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available in the public domain. However, the following are general methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard like tetramethylsilane (TMS) is added. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of liquid samples like this compound are often acquired using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. The spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS is a common analytical technique. A small amount of the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then measured to produce a mass spectrum.

Visualizations

The following diagrams illustrate the cross-validation workflow and the molecular structure of this compound.

References

Benchmarking the performance of 3,9-dodecadiyne against commercial monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Polymer Science and Drug Development

In the dynamic landscape of materials science and drug delivery, the selection of appropriate monomers is a critical determinant of the final product's performance and efficacy. This guide provides a comprehensive benchmark of 3,9-dodecadiyne against commercially available linear α,ω-diyne monomers, specifically 1,7-octadiyne, 1,8-nonadiyne, and 1,9-decadiyne. This comparison focuses on their application in the synthesis of hyperbranched polymers and their reactivity in cycloaddition reactions, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an internal diyne, and its terminal diyne counterparts offer distinct advantages and disadvantages depending on the application. While terminal diynes like 1,7-octadiyne, 1,8-nonadiyne, and 1,9-decadiyne are readily available and have been more extensively characterized for producing hyperbranched polyphenylenes, this compound's internal alkyne groups can offer different reactivity profiles and potentially lead to polymers with unique architectures and properties. This guide presents available data on the thermal and mechanical properties of polymers derived from these monomers and their performance in cycloaddition reactions.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for this compound and its commercial alternatives. It is important to note that a direct, one-to-one comparison of all properties is challenging due to the limited availability of published data for polymers derived specifically from this compound under conditions identical to those used for the alternative monomers. The presented data is collated from various sources and should be interpreted as a guideline for monomer selection.

Table 1: Physical and Chemical Properties of Monomers

PropertyThis compound1,7-Octadiyne1,8-Nonadiyne1,9-Decadiyne
Molecular Formula C₁₂H₁₈C₈H₁₀C₉H₁₂C₁₀H₁₄
Molecular Weight ( g/mol ) 162.27106.17120.19134.22
Boiling Point (°C) 55-58 @ 0.5 mmHg135-136152-153195-196
Density (g/mL at 25°C) 0.8090.8000.8130.816
Refractive Index (n20/D) 1.4651.4461.4531.458
CAS Number 61827-89-2871-84-11720-37-21720-38-3

Table 2: Performance of Derived Hyperbranched Polymers

PropertyPolymer from this compoundPolymer from 1,8-NonadiynePolymer from 1,9-Decadiyne
Polymer Type Hyperbranched Poly(phenylenealkene)Hyperbranched PolyphenylenesHyperbranched Polyphenylenes
Glass Transition Temperature (Tg, °C) Data not available4323
Thermal Decomposition Temperature (Td, °C) Data not available~500~500
Solubility SolubleCompletely SolubleCompletely Soluble
Tensile Strength (MPa) Data not availableData not availableData not available
Young's Modulus (GPa) Data not availableData not availableData not available

Table 3: Performance in Cycloaddition Reactions

Reaction TypeThis compound1,7-Octadiyne1,9-Decadiyne
[2+2+2] Cycloaddition Forms substituted pyridines with nitrilesCan undergo cycloadditionCan undergo cycloaddition
Yield (%) Dependent on catalyst and nitrileDependent on catalyst and reactantsGood to high yields in certain reactions
Reaction Kinetics Data not available for direct comparisonData not available for direct comparisonData not available for direct comparison

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparative analysis. Below are representative protocols for the synthesis of hyperbranched polymers and cycloaddition reactions.

Synthesis of Hyperbranched Polyphenylenes via Polycyclotrimerization

Objective: To synthesize a hyperbranched polyphenylene from a diyne monomer.

Materials:

  • Diyne monomer (e.g., 1,9-decadiyne)

  • Tantalum(V) chloride (TaCl₅) as catalyst

  • Tetraphenyltin (Ph₄Sn) as co-catalyst

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • All glassware should be thoroughly dried and the reaction carried out under an inert atmosphere (N₂ or Ar).

  • In a Schlenk flask, dissolve the diyne monomer in anhydrous toluene.

  • In a separate flask, prepare the catalyst system by dissolving TaCl₅ and Ph₄Sn in anhydrous toluene.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • Allow the reaction to proceed at the desired temperature (e.g., 80°C) for a specified time (e.g., 24 hours).

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it thoroughly with methanol.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60°C) to a constant weight.

  • Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Nuclear Magnetic Resonance (NMR) for structure, and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.

Nickel-Catalyzed [2+2+2] Cycloaddition of a Diyne and a Nitrile

Objective: To synthesize a substituted pyridine from a diyne and a nitrile.

Materials:

  • Diyne monomer (e.g., this compound)

  • Aryl nitrile (e.g., benzonitrile)

  • Nickel(II) bromide (NiBr₂) as catalyst

  • Zinc powder (Zn) as a reducing agent

  • Acetonitrile (CH₃CN, anhydrous)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Set up a dry Schlenk flask under an inert atmosphere.

  • To the flask, add NiBr₂, zinc powder, and anhydrous acetonitrile.

  • Stir the mixture at room temperature for a short period to activate the catalyst.

  • Add the aryl nitrile and the diyne monomer to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product using column chromatography on silica gel.

  • Characterize the purified product using NMR and mass spectrometry to confirm the structure of the resulting pyridine.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and molecular transformations.

experimental_workflow cluster_synthesis Hyperbranched Polymer Synthesis monomer Diyne Monomer polymerization Polycyclotrimerization monomer->polymerization catalyst Catalyst System (e.g., TaCl5/Ph4Sn) catalyst->polymerization solvent Anhydrous Toluene solvent->polymerization quenching Quenching (Methanol) polymerization->quenching precipitation Precipitation (in Methanol) quenching->precipitation drying Vacuum Drying precipitation->drying polymer Hyperbranched Polymer drying->polymer

Caption: Workflow for the synthesis of hyperbranched polymers.

cycloaddition_pathway cluster_cycloaddition Nickel-Catalyzed [2+2+2] Cycloaddition diyne Diyne (e.g., this compound) reaction Cycloaddition Reaction diyne->reaction nitrile Aryl Nitrile nitrile->reaction catalyst NiBr2 / Zn catalyst->reaction product Substituted Pyridine reaction->product

Caption: Pathway for pyridine synthesis via cycloaddition.

Discussion and Future Outlook

The choice between this compound and its linear, terminal diyne counterparts depends heavily on the desired polymer architecture and final application. The commercial availability and more extensive characterization of terminal diynes make them a more straightforward choice for established applications like hyperbranched polyphenylenes with high thermal stability. However, the internal alkyne positioning in this compound could lead to different branching patterns and potentially novel material properties that warrant further investigation.

For drug development applications, the biocompatibility and biodegradability of the resulting polymers are of paramount importance. Currently, there is a lack of specific data on the biocompatibility of polymers derived from these diynes. Future research should focus on a systematic evaluation of the cytotoxicity and in vivo behavior of these materials. Furthermore, the functionalization of the peripheral groups of the hyperbranched polymers derived from these monomers could open up avenues for targeted drug delivery and other advanced biomedical applications.

A Comparative Investigation into the Thermal Properties of Key Polydiyne Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and scientists exploring the thermal stability, phase transitions, and conductivity of functionalized polydiyne polymers. This guide provides a comparative summary of experimental data for poly(10,12-pentacosadiynoic acid) (poly(PCDA)), poly(10,12-tricosadiynoic acid) (poly(TCDA)), and poly(2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate)) (poly(pTS)), supported by detailed experimental methodologies.

Polydiyne polymers, a class of conjugated polymers, are renowned for their unique optical and electronic properties, which are intrinsically linked to their thermal characteristics. Understanding the thermal behavior of these materials is paramount for their application in diverse fields, including sensor technology, nonlinear optics, and smart materials. This guide presents a comparative study of the thermal properties of three prominent polydiyne polymers: poly(PCDA), poly(TCDA), and poly(pTS).

Comparative Thermal Properties

The thermal properties of polydiyne polymers are significantly influenced by their side-chain substituents. The following table summarizes key thermal parameters for poly(PCDA), poly(TCDA), and poly(pTS) based on available experimental data.

Thermal PropertyPoly(10,12-pentacosadiynoic acid) (poly(PCDA))Poly(10,12-tricosadiynoic acid) (poly(TCDA))Poly(2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate)) (poly(pTS))
Decomposition Temperature (Td) Broad range (250-600 °C) in a polymer matrix[1]Not explicitly foundDegradation observed at 80°C and 112°C; pyrolysis products between 400-1000°C[2]
Phase Transition / Melting Temp. (Tm) Phase transition (colorimetric) > 70 °C (in nanofibers)[3]~52 °C (pure); ~121 °C (Na+ complex)[4]Polymerization occurs in solid-state below melting point of monomer (94 ± 2 °C)[5][6]
Glass Transition Temperature (Tg) Not explicitly foundNot explicitly foundNot explicitly found
Thermal Conductivity (κ) Not explicitly foundNot explicitly foundNot explicitly found

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques. The following are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the polydiyne polymers.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm), glass transition temperature (Tg), and other phase transitions of the polydiyne polymers.

Methodology:

  • A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating and cooling rate is 10 °C/min.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The melting temperature is determined as the peak temperature of the endothermic melting event. The glass transition temperature is observed as a step-like change in the baseline of the heat flow curve.

Visualizing Structures and Workflows

To better understand the materials and processes discussed, the following diagrams are provided.

Monomer_Structures cluster_PCDA Poly(10,12-pentacosadiynoic acid) Monomer cluster_TCDA Poly(10,12-tricosadiynoic acid) Monomer cluster_pTS Poly(pTS) Monomer PCDA 10,12-pentacosadiynoic acid (PCDA) TCDA 10,12-tricosadiynoic acid (TCDA) pTS 2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate) (pTS)

Caption: Chemical structures of the diacetylene monomers.

Thermal_Analysis_Workflow Start Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Td Decomposition Temperature (Td) Data_Analysis->Td Tg_Tm Glass Transition (Tg) & Melting Temperature (Tm) Data_Analysis->Tg_Tm

Caption: General workflow for thermal analysis of polymers.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,9-Dodecadiyne: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemicals like 3,9-Dodecadiyne is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory requirements.

Key Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of its safe management. Below is a summary of the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [1]
CAS Number 61827-89-2[1][2][3]
Appearance Colorless Liquid[3]
Water Solubility Immiscible[3]
Boiling Point No data available[3]
Flash Point No information available[3]

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) state that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate potential hazards that necessitate careful handling.[2] It has been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If symptoms occur, get medical attention.[2][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[2][3]

Proper Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[2] Improper disposal can lead to environmental contamination and regulatory penalties.

Experimental Protocol for Waste Handling and Disposal:

  • Waste Characterization: Unused this compound and residues should be treated as hazardous waste.[2]

  • Containerization:

    • Use a dedicated, properly labeled, and compatible waste container. The original container can be used if it is in good condition.[5]

    • Ensure the container is tightly sealed when not in use to prevent the release of vapors.[5]

    • Do not mix this compound waste with other waste streams to avoid potential chemical reactions.[5][6]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[5]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2]

    • Ensure the storage area is compliant with regulations for hazardous waste accumulation.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.[7]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[7]

    • Use non-sparking tools and ensure adequate ventilation during cleanup.[7]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

    • Do not dispose of this compound down the drain.[8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 On-Site Waste Management cluster_1 Spill Response cluster_2 Final Disposal start Generation of This compound Waste characterize Characterize as Hazardous Waste start->characterize containerize Select Compatible & Labeled Container characterize->containerize label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' containerize->label_waste store Store in Cool, Dry, Well-Ventilated Area label_waste->store spill Spill Occurs contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor absorb Absorb with Inert Material spill->absorb collect_spill Collect into Sealed Container absorb->collect_spill collect_spill->containerize manifest Prepare Waste for Shipment contact_vendor->manifest end Proper Disposal by Vendor manifest->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,9-Dodecadiyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for the handling of 3,9-Dodecadiyne in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may indicate that this compound is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, other sources provide a GHS classification indicating potential hazards.[1][2] Therefore, a cautious approach to handling is recommended, and the following personal protective equipment should be utilized to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact.[3][4] For prolonged contact, consult the glove manufacturer's resistance guide.
Skin & Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.[1] Ensure it is buttoned and fits properly.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If engineering controls are insufficient to control vapors, a respirator may be required.[3]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol [2]
Appearance Colorless Liquid[1][5]
Boiling Point 55 - 58 °C / 131 - 136.4 °F[1]
Physical State Liquid[1]

Experimental Protocol: Safe Handling and Operation

The following step-by-step guidance ensures the safe handling of this compound during laboratory operations.

Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Dispense this compound in a Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E F Avoid Ingestion and Inhalation D->F G Small Spill: Absorb with Inert Material D->G If spill occurs H Large Spill: Evacuate and Alert Safety Personnel D->H If spill occurs J Collect Waste in a Labeled, Sealed Container E->J I In Case of Contact: Rinse Affected Area Thoroughly F->I If contact occurs K Dispose of as Hazardous Chemical Waste J->K L Follow Local and Institutional Regulations K->L

Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1]

    • Put on all required personal protective equipment as outlined in the table above.

    • Ensure that the work area, preferably a chemical fume hood, is well-ventilated.

  • Handling:

    • Conduct all dispensing and handling of this compound inside a certified chemical fume hood to minimize inhalation of vapors.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Avoid ingestion and inhalation of the substance.[1]

  • Emergency Procedures:

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][5]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][5]

    • Inhalation: Move to fresh air. If symptoms occur, get medical attention.[5]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][5]

    • Spills: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

G A Collect Unused this compound and Contaminated Materials B Place in a Clearly Labeled, Sealable Waste Container A->B C Store Waste Container in a Designated Secondary Containment Area B->C D Arrange for Pickup by Certified Hazardous Waste Disposal Service C->D E Maintain Disposal Records as per Institutional Policy D->E

Disposal workflow for this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect any unused this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated and compatible waste container.

  • Labeling and Storage:

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Keep the waste container sealed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.